molecular formula C4H5ClN2O2S B161204 1-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-00-4

1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B161204
CAS No.: 137049-00-4
M. Wt: 180.61 g/mol
InChI Key: KXUGUWTUFUWYRS-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C4H5ClN2O2S and its molecular weight is 180.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUGUWTUFUWYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371679
Record name 1-methyl-1H-imidazole-4-sulfonyl chloride
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Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137049-00-4
Record name 1-methyl-1H-imidazole-4-sulfonyl chloride
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Record name 1-Methyl-1H-imidazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-imidazole-4-sulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 1-methyl-1H-imidazole-4-sulfonyl moiety. This document details its physicochemical properties, synthesis methodologies, reactivity, and safety considerations. Experimental protocols for its synthesis and representative reactions are provided, along with a summary of available spectroscopic data. Due to the limited publicly available information on its direct involvement in biological signaling pathways, this guide focuses on its synthetic utility.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [3]
CAS Number 137049-00-4[3]
Appearance White to off-white solid[4]
Melting Point 88-91 °C[4]
Boiling Point (Predicted) 366.9 ± 15.0 °C[4]
Density (Predicted) 1.60 ± 0.1 g/cm³[4]
Solubility Slightly soluble in DMSO[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following information is based on available data and general characteristics of related compounds.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.[3] While the full dataset is not provided here, the characteristic absorption bands for a sulfonyl chloride functional group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H and 13C NMR data for this compound are not readily found in peer-reviewed literature.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns, for this compound is not publicly available. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: direct chlorosulfonation of 1-methylimidazole and the oxidation of 1-methyl-1H-imidazole-4-thiol.

Chlorosulfonation of 1-methylimidazole

Direct chlorosulfonation of 1-methylimidazole has been reported; however, this method can be problematic. The reaction of 1-methylimidazole with chlorosulfonic acid can lead to the formation of an ionic liquid, 1-methylimidazolium chlorosulfate, rather than the desired sulfonyl chloride.[6] This is a critical consideration for researchers attempting this synthetic route.

Experimental Protocol (Caution Advised): A previously reported method for the chlorosulfonation of 1-methylimidazole involves the dropwise addition of chlorosulfonic acid to a solution of 1-methylimidazole in a suitable solvent at low temperatures.[6] However, due to the potential for the formation of the ionic liquid byproduct, careful monitoring and characterization of the product are essential.

Oxidation of 1-methyl-1H-imidazole-4-thiol (Proposed)

A more reliable, though less documented for this specific compound, approach involves the synthesis of 1-methyl-1H-imidazole-4-thiol as a precursor, followed by its oxidation to the sulfonyl chloride. This method avoids the potential side reactions associated with direct chlorosulfonation.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-thiol (General Approach) The synthesis of the thiol precursor is not well-documented. A potential route could involve the Sandmeyer-like reaction of a corresponding aminoimidazole derivative or the reaction of a lithiated 1-methylimidazole with elemental sulfur.

Step 2: Oxidation of 1-methyl-1H-imidazole-4-thiol to the Sulfonyl Chloride (General Protocol) Various reagents can be employed for the oxidation of thiols to sulfonyl chlorides.[4][7][8] A general protocol using N-chlorosuccinimide (NCS) is provided below.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-4-thiol in a suitable solvent (e.g., acetonitrile/water mixture).

  • Cool the solution in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Work-up the reaction by filtering any solid byproducts and extracting the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purify the product by recrystallization or column chromatography.

Reactivity and Synthetic Applications

This compound is a reactive electrophile, with the sulfonyl chloride moiety being susceptible to nucleophilic attack. This reactivity makes it a useful reagent for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

Sulfonamides are an important class of compounds in medicinal chemistry. They are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol (Representative):

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up the reaction by washing with water and brine, drying the organic layer over an anhydrous drying agent, and concentrating under reduced pressure.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

Synthesis of Sulfonate Esters

Sulfonate esters can be prepared by the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base.

Experimental Protocol (Representative):

  • Dissolve the alcohol or phenol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up to remove the base and any salts.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the sulfonate ester by column chromatography or recrystallization.[9][10]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.[3] It is moisture-sensitive and should be stored in a dry, inert atmosphere.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Logical Relationships and Workflows

As information on the direct involvement of this compound in specific signaling pathways is unavailable, a general workflow for its synthesis and subsequent reaction to form a sulfonamide is presented below.

G cluster_synthesis Synthesis of this compound cluster_reaction Synthesis of a Sulfonamide start 1-methyl-1H-imidazole-4-thiol process1 Oxidation start->process1 reagent1 Oxidizing Agent (e.g., NCS) reagent1->process1 product1 This compound process1->product1 start2 This compound process2 Sulfonamide Formation start2->process2 reagent2 Primary or Secondary Amine reagent2->process2 reagent3 Base (e.g., Triethylamine) reagent3->process2 product2 N-substituted-1-methyl-1H-imidazole-4-sulfonamide process2->product2

Caption: General workflow for the synthesis of this compound and its subsequent conversion to a sulfonamide.

Conclusion

This compound is a valuable, albeit not extensively characterized, reagent in organic synthesis. Its utility lies in its ability to introduce the 1-methyl-1H-imidazole-4-sulfonyl group into various molecules, particularly for the preparation of sulfonamides and sulfonate esters which are of interest in drug discovery. While direct chlorosulfonation of 1-methylimidazole presents a potential synthetic route, the formation of ionic liquid byproducts necessitates careful consideration. The oxidation of the corresponding thiol is proposed as a more reliable, though less documented, alternative. Further research is required to fully elucidate its spectroscopic properties and to develop robust and well-documented synthetic protocols. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its corrosive and hazardous nature.

References

Technical Guide: 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-sulfonyl chloride is a key building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery for the introduction of the 1-methyl-1H-imidazole-4-sulfonyl moiety. This functional group can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, and can act as a versatile handle for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white substance.[1][2] It is sensitive to moisture and should be stored in a dry, inert atmosphere, preferably in a freezer under -20°C.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 137049-00-4[1][2][3][4][5]
Molecular Formula C4H5ClN2O2S[1][3][4][5][6]
Molecular Weight 180.61 g/mol [3][4][5][6][7]
InChI 1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3[4]
InChI Key KXUGUWTUFUWYRS-UHFFFAOYSA-N[4][5]
SMILES Cn1cnc(c1)S(Cl)(=O)=O[4]

Table 2: Physical Properties

PropertyValue
Melting Point 88-91°C[1][2]
Boiling Point (Predicted) 366.9 ± 15.0 °C[1][2]
Density (Predicted) 1.60 ± 0.1 g/cm³[1][2]
Solubility DMSO (Slightly)[1][2]
Appearance Solid, White to Off-White[1][2]

Synthesis

The synthesis of this compound is a multi-step process. A general and plausible synthetic workflow is outlined below.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole-4-sulfonic acid 1-Methyl-1H-imidazole-4-sulfonic acid 1-Methyl-1H-imidazole->1-Methyl-1H-imidazole-4-sulfonic acid SO3 Sulfur trioxide Sulfur trioxide Product This compound 1-Methyl-1H-imidazole-4-sulfonic acid->Product SOCl2 Thionyl chloride Thionyl chloride G Start This compound Reaction Reaction with Nucleophile (e.g., Amine, Alcohol) Start->Reaction Product Sulfonamide or Sulfonate Ester Derivative Reaction->Product Screening Biological Screening Product->Screening Screening->Product Inactive Lead Lead Compound Screening->Lead Active

References

Technical Guide: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the sulfonation of 1-methyl-1H-imidazole to yield 1-methyl-1H-imidazole-4-sulfonic acid, which is subsequently converted to the target sulfonyl chloride.

Chemical Properties and Data

The physical and chemical properties of the target compound, this compound, are summarized below.

PropertyValue
Molecular Formula C₄H₅ClN₂O₂S
Molecular Weight 180.61 g/mol
Appearance White to off-white solid
Melting Point 88-91°C
Boiling Point (Predicted) 366.9 ± 15.0 °C
Density (Predicted) 1.60 ± 0.1 g/cm³
Solubility DMSO (Slightly)
CAS Number 137049-00-4

Synthesis Pathway

The overall synthesis pathway for this compound is depicted below. The process involves two primary chemical transformations: electrophilic sulfonation followed by chlorination.

Synthesis_Pathway 1-methyl-1H-imidazole 1-methyl-1H-imidazole 1-methyl-1H-imidazole-4-sulfonic acid 1-methyl-1H-imidazole-4-sulfonic acid 1-methyl-1H-imidazole->1-methyl-1H-imidazole-4-sulfonic acid Sulfur Trioxide (SO₃) This compound This compound 1-methyl-1H-imidazole-4-sulfonic acid->this compound Thionyl Chloride (SOCl₂)

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid

This procedure details the sulfonation of 1-methyl-1H-imidazole using sulfur trioxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-imidazole82.10(Specify)(Specify)
Sulfur Trioxide (SO₃)80.06(Specify)(Specify)
Inert Solvent (e.g., Dichloromethane)-(Specify)-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole in an appropriate volume of a dry, inert solvent.

  • Cool the solution to a specified low temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of sulfur trioxide in the same inert solvent to the stirred solution of 1-methyl-1H-imidazole via the dropping funnel over a specified period. Maintain the reaction temperature below a certain threshold (e.g., 5 °C) throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at the same low temperature for a specified duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR).

  • Upon completion, the resulting precipitate of 1-methyl-1H-imidazole-4-sulfonic acid can be isolated by filtration.

  • Wash the isolated solid with a cold, inert solvent and dry under vacuum to obtain the crude product. Further purification, if necessary, can be achieved by recrystallization.

Experimental Workflow for Step 1:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonation cluster_workup Isolation Dissolve 1-methyl-1H-imidazole in solvent Dissolve 1-methyl-1H-imidazole in solvent Cool to 0°C Cool to 0°C Dissolve 1-methyl-1H-imidazole in solvent->Cool to 0°C Slowly add SO₃ solution Slowly add SO₃ solution Cool to 0°C->Slowly add SO₃ solution Stir at low temperature Stir at low temperature Slowly add SO₃ solution->Stir at low temperature Monitor reaction Monitor reaction Stir at low temperature->Monitor reaction Filter precipitate Filter precipitate Monitor reaction->Filter precipitate Wash with cold solvent Wash with cold solvent Filter precipitate->Wash with cold solvent Dry under vacuum Dry under vacuum Wash with cold solvent->Dry under vacuum

Caption: Workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonic acid.

Step 2: Synthesis of this compound

This procedure outlines the conversion of 1-methyl-1H-imidazole-4-sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-imidazole-4-sulfonic acid162.17(Specify)(Specify)
Thionyl Chloride (SOCl₂)118.97(Specify)(Specify)
Catalytic amount of DMF (optional)-(Specify)-
Inert Solvent (e.g., Toluene)-(Specify)-

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-imidazole-4-sulfonic acid in an inert solvent.

  • Add an excess of thionyl chloride to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography.

Experimental Workflow for Step 2:

Step2_Workflow cluster_reaction Chlorination cluster_workup Purification Suspend sulfonic acid in solvent Suspend sulfonic acid in solvent Add thionyl chloride Add thionyl chloride Suspend sulfonic acid in solvent->Add thionyl chloride Heat to reflux Heat to reflux Add thionyl chloride->Heat to reflux Monitor gas evolution Monitor gas evolution Heat to reflux->Monitor gas evolution Cool to room temperature Cool to room temperature Monitor gas evolution->Cool to room temperature Remove excess reagents Remove excess reagents Cool to room temperature->Remove excess reagents Purify by recrystallization/chromatography Purify by recrystallization/chromatography Remove excess reagents->Purify by recrystallization/chromatography

Caption: Workflow for the synthesis of this compound.

Safety Information

  • 1-methyl-1H-imidazole: Corrosive and harmful if swallowed or in contact with skin.

  • Sulfur Trioxide: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: Corrosive, toxic, and reacts with water to release toxic gases. Handle in a fume hood with appropriate PPE.

  • This compound: Causes burns and is harmful by inhalation, in contact with skin, and if swallowed.[1] Reacts with water, liberating toxic gas.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a sulfonyl chloride group attached to a methylated imidazole ring. The precise arrangement of these functional groups is critical for its reactivity and utility as a chemical intermediate.

IdentifierValue
IUPAC Name This compound
SMILES String Cn1cnc(c1)S(Cl)(=O)=O
InChI 1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
InChI Key KXUGUWTUFUWYRS-UHFFFAOYSA-N
CAS Number 137049-00-4[1]
Molecular Formula C4H5ClN2O2S[1]
Molecular Weight 180.61 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Physical Form Solid
Color White to Off-White
Melting Point 88-91°C[2]
Boiling Point (Predicted) 366.9 ± 15.0 °C[2]
Density (Predicted) 1.60 ± 0.1 g/cm³[2]
Solubility Slightly soluble in DMSO[2]
Stability Moisture Sensitive[2]

Synthesis

A general method for the preparation of this compound involves a two-step process starting from 1-methyl-1H-imidazole.[3]

Experimental Protocol

Step 1: Sulfonation of 1-methyl-1H-imidazole

  • In a well-ventilated fume hood, 1-methyl-1H-imidazole is reacted with sulfur trioxide.

  • The reaction mixture is stirred under controlled temperature conditions to facilitate the formation of 1-methyl-1H-imidazole-4-sulfonic acid.

  • The intermediate product, 1-methyl-1H-imidazole-4-sulfonic acid, is isolated and purified.

Step 2: Chlorination of 1-methyl-1H-imidazole-4-sulfonic acid

  • The purified 1-methyl-1H-imidazole-4-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride.[3]

  • The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • The reaction mixture is heated to drive the conversion to this compound.

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude product is then purified, for example by recrystallization, to yield the final this compound.

Note: This is a generalized protocol based on established chemical transformations. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination Start 1-methyl-1H-imidazole Intermediate 1-methyl-1H-imidazole-4-sulfonic acid Start->Intermediate Sulfonation Reagent1 Sulfur Trioxide (SO3) Reagent1->Intermediate Product This compound Intermediate->Product Chlorination Reagent2 Thionyl Chloride (SOCl2) Reagent2->Product

References

An In-depth Technical Guide to the Reactivity Profile of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-methyl-1H-imidazole-4-sulfonyl chloride. The information is intended to support its application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Core Chemical Properties

This compound is a solid, white to off-white compound with a molecular formula of C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol .[1][2] It is sensitive to moisture and should be stored in an inert atmosphere at low temperatures (-20°C) to prevent decomposition.[3] The compound is soluble in dimethyl sulfoxide (DMSO).[3]

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₅ClN₂O₂S[1][2]
Molecular Weight 180.61 g/mol [1][2]
Appearance Solid, white to off-white[3]
Melting Point 88-91°C[3]
Boiling Point 366.9 ± 15.0 °C (Predicted)[3]
Density 1.60 ± 0.1 g/cm³ (Predicted)[3]
Solubility DMSO (Slightly)[3]
Stability Moisture Sensitive[3]

Synthesis of this compound

The synthesis of this compound is generally approached as a two-step process. This involves the initial sulfonation of 1-methylimidazole to produce 1-methyl-1H-imidazole-4-sulfonic acid, which is then chlorinated to yield the final sulfonyl chloride.[4] It is important to note that direct chlorosulfonation of 1-methylimidazole with chlorosulfonic acid may primarily result in the formation of an ionic liquid, 1-methylimidazolium chlorosulfate, rather than the desired 4-sulfonyl chloride isomer.[5][6]

Experimental Protocol: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid (General Procedure)
Experimental Protocol: Chlorination of 1-methyl-1H-imidazole-4-sulfonic acid (General Procedure)

The conversion of the sulfonic acid to the sulfonyl chloride can be achieved using standard chlorinating agents.

Reagents and Equipment:

  • 1-methyl-1H-imidazole-4-sulfonic acid

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus pentachloride)

  • An inert solvent (e.g., dichloromethane, chloroform)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend 1-methyl-1H-imidazole-4-sulfonic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude this compound can then be purified, for example, by recrystallization from a suitable solvent.

Caption: General two-step synthesis pathway for this compound.

Reactivity Profile

As a sulfonyl chloride, the primary reactivity of this compound is centered around the electrophilic sulfur atom. It readily reacts with a variety of nucleophiles, making it a valuable reagent for introducing the 1-methyl-1H-imidazole-4-sulfonyl moiety into organic molecules.

Reactions with Amines: Sulfonamide Formation

This compound reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[6]

G cluster_reagents Reactants cluster_product Products Reagents Reagents Product Product Reagents->Product Reaction SulfonylChloride This compound Amine Primary or Secondary Amine (R¹R²NH) Base Base (e.g., Triethylamine) Sulfonamide 1-methyl-1H-imidazole-4-sulfonamide derivative Salt Triethylammonium chloride

Caption: Formation of sulfonamides from this compound and amines.

Table 2: Representative Reactions with Amines (Predicted based on general reactivity)

AmineProductReaction Conditions (Typical)Yield (Expected)
AnilineN-phenyl-1-methyl-1H-imidazole-4-sulfonamidePyridine, CH₂Cl₂, 0°C to rtGood to Excellent
BenzylamineN-benzyl-1-methyl-1H-imidazole-4-sulfonamideTriethylamine, CH₂Cl₂, 0°C to rtGood to Excellent
Piperidine1-(1-methyl-1H-imidazole-4-sulfonyl)piperidineTriethylamine, CH₂Cl₂, 0°C to rtGood to Excellent

Note: Specific quantitative data for these reactions are not available in the reviewed literature and are predicted based on the general reactivity of sulfonyl chlorides.

Reactions with Alcohols and Phenols: Sulfonate Ester Formation

In the presence of a base, this compound reacts with alcohols and phenols to yield sulfonate esters. These esters are often stable compounds and can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[7][8]

G cluster_reagents Reactants cluster_product Products Reagents Reagents Product Product Reagents->Product Reaction SulfonylChloride This compound Alcohol Alcohol or Phenol (R-OH) Base Base (e.g., Pyridine) SulfonateEster 1-methyl-1H-imidazole-4-sulfonate ester Salt Pyridinium chloride

Caption: Formation of sulfonate esters from this compound.

Table 3: Representative Reactions with Alcohols and Phenols (Predicted based on general reactivity)

Alcohol/PhenolProductReaction Conditions (Typical)Yield (Expected)
MethanolMethyl 1-methyl-1H-imidazole-4-sulfonatePyridine, CH₂Cl₂, 0°C to rtGood to Excellent
PhenolPhenyl 1-methyl-1H-imidazole-4-sulfonatePyridine, CH₂Cl₂, 0°C to rtGood to Excellent

Note: Specific quantitative data for these reactions are not available in the reviewed literature and are predicted based on the general reactivity of sulfonyl chlorides.

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage.[2][4] It is harmful if swallowed or inhaled.[4] The compound reacts violently with water, liberating toxic gas.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 4: Hazard and Safety Information

Hazard StatementPrecautionary StatementReference(s)
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
R34: Causes burnsP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
R14: Reacts violently with waterS8: Keep container dry.[4]
R29: Contact with water liberates toxic gasS30: Never add water to this product.[4]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the two imidazole ring protons and the N-methyl protons.

  • ¹³C NMR: Resonances for the three imidazole ring carbons and the N-methyl carbon.

  • IR: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group.

Conclusion

This compound is a reactive building block with significant potential in synthetic chemistry. Its ability to readily form sulfonamides and sulfonate esters makes it a valuable tool for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Due to its corrosive and water-reactive nature, appropriate safety precautions must be strictly observed during its handling and use. Further research to fully characterize its reactivity with a broader range of nucleophiles would be beneficial for expanding its synthetic utility.

References

In-Depth Technical Guide to the Safety and Handling of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS No. 137049-00-4), a reactive sulfonyl chloride used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.

Hazard Identification and Classification

This compound is a corrosive solid that reacts violently with water.[1] It causes severe skin burns and eye damage.[1][2] Contact with water liberates toxic gas.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1]
--EUH014: Reacts violently with water.[1]
--EUH029: Contact with water liberates toxic gas.[1]

Signal Word: Danger[1]

Pictogram:

  • GHS05 (Corrosion)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC4H5ClN2O2S[3][4]
Molecular Weight180.61 g/mol [3][4]
AppearanceWhite to Off-White Solid[3]
Melting Point88-91°C[3]
Boiling Point366.9 ± 15.0 °C (Predicted)[3]
Density1.60 ± 0.1 g/cm3 (Predicted)[3]
SolubilitySlightly soluble in DMSO[3]
SensitivityMoisture Sensitive[3]

Safe Handling and Storage

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this substance.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles and a face shield are required.[5]
Skin ProtectionA chemical-resistant laboratory coat or full suit should be worn.[5]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene) are essential.[5]
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle under an inert atmosphere (e.g., argon or nitrogen) due to moisture sensitivity.[1]

  • Never add water to this product, as it reacts violently.[2][5]

  • Ground all equipment containing the material to prevent static discharge.[5]

3.4. Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as water, strong oxidizing agents, bases, and amines.[1]

  • The storage area should be designated for corrosive materials.[1]

  • Store under an inert atmosphere.[1]

Experimental Protocols

The following is an illustrative protocol for the synthesis of a sulfonamide, a common application of sulfonyl chlorides. This protocol should be adapted and optimized for specific substrates and scales by qualified personnel.

4.1. General Procedure for Sulfonamide Synthesis

This procedure describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[6]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.[6]

  • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).[6]

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.[6]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spill Management and Waste Disposal

5.1. Spill Management

  • In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Ensure the spill area is well-ventilated.

5.2. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.

  • Quenching Excess Reagent: Unreacted this compound should be cautiously quenched before disposal. This can be done by slowly adding the reagent to a stirred, cold solution of sodium bicarbonate. The reaction is exothermic and will release gas, so the addition must be slow and controlled in a fume hood. After neutralization, the aqueous solution should be disposed of as hazardous waste.

Visualized Workflow

The following diagram illustrates the key decision points and safety procedures for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Management start Start: Obtain Reagent ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood inert_atm Establish Inert Atmosphere (Nitrogen or Argon) fume_hood->inert_atm weigh Weigh Solid Reagent Under Inert Atmosphere inert_atm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction_setup Set up Reaction Apparatus (e.g., with Amine and Base) dissolve->reaction_setup addition Slowly Add Reagent to Reaction Mixture at 0°C reaction_setup->addition monitor Monitor Reaction Progress (TLC, LC-MS) addition->monitor quench Quench Reaction Mixture (e.g., with Water) monitor->quench extract Perform Aqueous Workup (Acid/Base Washes) quench->extract waste_collect Collect All Waste in Labeled Containers quench->waste_collect dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify purify->waste_collect quench_excess Quench Excess Reagent (Slowly add to NaHCO3 soln.) waste_collect->quench_excess dispose Dispose of as Hazardous Waste quench_excess->dispose

Caption: A logical workflow for the safe handling of this compound.

References

Technical Guide: 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 1-methyl-1H-imidazole-4-sulfonyl chloride, a heterocyclic sulfonyl chloride of interest in organic synthesis and drug discovery. Due to its reactive nature, understanding its physical and chemical properties, particularly its solubility, is crucial for its effective application in research and development.

Core Compound Properties

This compound is a solid, white to off-white compound with a molecular formula of C4H5ClN2O2S and a molecular weight of 180.61 g/mol .[1][2][3] It is sensitive to moisture and should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[2][3]

PropertyValueSource
Molecular Formula C4H5ClN2O2S[1][3]
Molecular Weight 180.61 g/mol [1][3]
Appearance Solid, White to Off-White[2][3]
Melting Point 88-91°C[3]
Boiling Point (Predicted) 366.9 ± 15.0 °C[3]
Density (Predicted) 1.60 ± 0.1 g/cm³[3]
CAS Number 137049-00-4[1][3]

Solubility Data

Qualitative Solubility:

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][3]
WaterExpected to be poorly soluble and reactive[4][5]
Common Organic SolventsVaries; sulfonyl chlorides often exhibit solubility in aprotic organic solvents.

General Considerations for Sulfonyl Chloride and Imidazole Solubility:

  • Sulfonyl Chlorides: Generally, sulfonyl chlorides exhibit low solubility in water and can be prone to hydrolysis.[4][5] Their solubility in organic solvents is influenced by the nature of the organic substituent.

  • Imidazoles: The solubility of imidazole derivatives is highly dependent on the substituents. While imidazole itself is soluble in water and polar organic solvents, the addition of larger, nonpolar groups can significantly decrease aqueous solubility.

Experimental Protocol: Determination of Solubility

The following is an adapted protocol for determining the solubility of this compound, based on general laboratory methods.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, acetonitrile, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, NMR)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation and exposure to moisture.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the constant temperature to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, NMR with an internal standard) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/100mL) based on the measured concentration and the dilution factor.

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Synthesis Workflow

As no specific signaling pathways involving this compound are documented, a representative synthesis workflow for this class of compounds is provided below. This diagram illustrates a common method for the preparation of heterocyclic sulfonyl chlorides.

G General Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-methyl-1H-imidazole 1-methyl-1H-imidazole Reaction_Mixture Reaction 1-methyl-1H-imidazole->Reaction_Mixture Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl2) Product This compound Thionyl_Chloride->Product Intermediate Sulfonic Acid Intermediate Reaction_Mixture->Intermediate Intermediate->Product Chlorination

Caption: General synthesis pathway for this compound.

This guide provides a foundational understanding of this compound based on currently available information. Further experimental investigation is required to establish a comprehensive quantitative solubility profile and to explore its potential applications in various signaling pathways and drug development workflows.

References

Spectroscopic and Synthetic Profile of 1-methyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance and Infrared) and synthetic approaches for 1-methyl-1H-imidazole-4-sulfonyl chloride. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported data with established principles of spectroscopic interpretation and general synthetic methodologies for analogous compounds.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol .[1][2] It is a solid with a reported melting point of 88-91°C.[3]

PropertyValueSource
Molecular FormulaC₄H₅ClN₂O₂S[1][2]
Molecular Weight180.61 g/mol [1][2]
Melting Point88-91°C[3]
AppearanceWhite to Off-White Solid[3]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not extensively available in the public domain. The following sections provide expected spectral characteristics based on the compound's structure and data from related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR data for this compound are not readily found in published literature. However, expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule. The sulfonyl chloride group is strongly electron-withdrawing, which will deshield the adjacent protons and carbons of the imidazole ring.

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2 (imidazole)8.0 - 8.5s-Singlet, deshielded by adjacent nitrogen atoms.
H5 (imidazole)7.8 - 8.2s-Singlet, deshielded by the sulfonyl chloride group.
N-CH₃3.8 - 4.2s-Singlet, methyl group attached to the nitrogen atom.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)Notes
C2 (imidazole)138 - 142Deshielded by two adjacent nitrogen atoms.
C4 (imidazole)145 - 150Attached to the strongly electron-withdrawing sulfonyl chloride group.
C5 (imidazole)120 - 125
N-CH₃35 - 40
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded on a Bruker Tensor 27 FT-IR instrument, though a detailed peak list is not provided in the source.[1] The characteristic vibrational frequencies for the functional groups present in the molecule are expected to be observed.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3200MediumC-H stretching (imidazole ring)
2950 - 3050MediumC-H stretching (methyl group)
~1580, ~1470Medium-StrongC=C and C=N stretching (imidazole ring)
1370 - 1410StrongAsymmetric SO₂ stretching (sulfonyl chloride)
1160 - 1204StrongSymmetric SO₂ stretching (sulfonyl chloride)
~800Medium-StrongS-Cl stretching

Experimental Protocols

Synthesis of this compound

General Synthetic Procedure:

  • Sulfonation: 1-methyl-1H-imidazole is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), to produce 1-methyl-1H-imidazole-4-sulfonic acid. This reaction is typically carried out in an aprotic solvent under anhydrous conditions.

  • Chlorination: The resulting 1-methyl-1H-imidazole-4-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield this compound. The reaction is often performed in excess chlorinating agent, which also serves as the solvent, followed by removal of the excess reagent under reduced pressure.

G General Synthesis Workflow 1-methyl-1H-imidazole 1-methyl-1H-imidazole 1-methyl-1H-imidazole-4-sulfonic acid 1-methyl-1H-imidazole-4-sulfonic acid 1-methyl-1H-imidazole->1-methyl-1H-imidazole-4-sulfonic acid Sulfonation Sulfonating Agent (e.g., SO3) Sulfonating Agent (e.g., SO3) Sulfonating Agent (e.g., SO3)->1-methyl-1H-imidazole-4-sulfonic acid This compound This compound 1-methyl-1H-imidazole-4-sulfonic acid->this compound Chlorination Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->this compound

Caption: General two-step synthesis of this compound.

NMR Spectroscopic Analysis

The following is a general protocol for acquiring NMR spectra of sulfonyl chlorides.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a suitable relaxation delay, and a calibrated pulse width.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopic Analysis

A general procedure for obtaining an ATR-FTIR spectrum is as follows.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the positions and intensities of the absorption bands. Assign the observed bands to the corresponding functional group vibrations.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Advent of a Versatile Building Block: A Technical Guide to 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-sulfonyl chloride has emerged as a significant reagent in medicinal chemistry and drug discovery. Its importance lies in the unique combination of a methylated imidazole ring and a reactive sulfonyl chloride functional group. The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules and approved drugs.[1] This is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, making it an excellent anchor for binding to biological targets.[1] The sulfonyl chloride group, on the other hand, is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity makes this compound a valuable building block for the synthesis of diverse compound libraries for biological screening. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 88-91°C.[2] It is sensitive to moisture and should be stored in an inert atmosphere, typically in a freezer at temperatures below -20°C.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 88-91 °C[2]
Solubility Slightly soluble in DMSO[2]
CAS Number 137049-00-4[2]

Synthesis of this compound

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its preparation follows established synthetic routes for imidazole sulfonyl chlorides. The most common approach is a two-step process starting from 1-methylimidazole.[4]

Logical Workflow for Synthesis

Synthesis_Workflow Start 1-Methylimidazole Step1 Sulfonation with Sulfur Trioxide Start->Step1 Intermediate 1-Methyl-1H-imidazole-4-sulfonic acid Step1->Intermediate Step2 Chlorination with Thionyl Chloride Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-imidazole-4-sulfonic acid

A general method for the sulfonation of 1-methylimidazole involves its reaction with sulfur trioxide.[4]

  • Reagents and Equipment:

    • 1-Methylimidazole

    • Sulfur trioxide (SO₃) or a source thereof (e.g., oleum)

    • Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

    • Reaction vessel equipped with a stirrer, dropping funnel, and inert atmosphere inlet (e.g., nitrogen or argon)

    • Cooling bath (ice-water or dry ice-acetone)

  • Procedure:

    • Dissolve 1-methylimidazole in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere.

    • Cool the solution to 0-5 °C using a cooling bath.

    • Slowly add a solution or dispersion of sulfur trioxide in the same solvent to the cooled 1-methylimidazole solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

    • The resulting product, 1-methyl-1H-imidazole-4-sulfonic acid, may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure. The crude product can be washed with a non-polar solvent to remove any unreacted starting material.

Step 2: Synthesis of this compound

The sulfonic acid intermediate is then converted to the sulfonyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[4]

  • Reagents and Equipment:

    • 1-Methyl-1H-imidazole-4-sulfonic acid

    • Thionyl chloride (SOCl₂)

    • Reaction vessel equipped with a reflux condenser and a gas trap for HCl and SO₂

    • Heating mantle or oil bath

  • Procedure:

    • Carefully add 1-methyl-1H-imidazole-4-sulfonic acid to an excess of thionyl chloride in the reaction vessel. The reaction can be vigorous, and the addition should be done in a well-ventilated fume hood.

    • Heat the mixture to reflux and maintain the reflux for several hours until the evolution of HCl and SO₂ gases ceases.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from its ability to readily form sulfonamides upon reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the synthesis of compounds with a wide range of biological activities.

Sulfonamide Formation Workflow

Sulfonamide_Formation Reagent This compound Reaction Nucleophilic Acyl Substitution Reagent->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product 1-Methyl-1H-imidazole-4-sulfonamide Derivative Reaction->Product Byproduct Triethylammonium chloride Reaction->Byproduct

Caption: General scheme for the synthesis of sulfonamides.

Biological Significance of Imidazole-Sulfonamide Derivatives

Derivatives of 1-methyl-1H-imidazole-4-sulfonamide have been investigated for a variety of pharmacological activities, highlighting the potential of this scaffold in drug development.

  • Anticancer Activity: Numerous studies have reported the synthesis and evaluation of imidazole-based sulfonamides as potential anticancer agents. For instance, certain derivatives have shown inhibitory activity against V600E-mutated BRAF kinase, a key target in melanoma.[5] Other studies have demonstrated the cytotoxicity of benzenesulfonamide-bearing imidazole derivatives against triple-negative breast cancer and melanoma cell lines.[6]

  • Antibacterial Activity: The combination of the imidazole and sulfonamide moieties has led to the discovery of compounds with significant antibacterial properties. Novel imidazole and benzimidazole sulfonamides have been synthesized and shown to be active against both Gram-positive and Gram-negative bacteria.[7][8]

  • Other Biological Activities: The broader class of imidazole derivatives exhibits a wide range of biological effects, including antifungal, anti-inflammatory, and antiviral activities.[1] This suggests that derivatives of this compound could be explored for a multitude of therapeutic applications.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4]

Hazard StatementGHS Code
Causes severe skin burns and eye damageH314
Harmful if swallowedH302 (potential)
Harmful if inhaledH332 (potential)

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis and high reactivity make it an attractive starting material for the creation of diverse libraries of imidazole-sulfonamide derivatives. The proven biological activities of this class of compounds, particularly in the areas of oncology and infectious diseases, underscore the importance of this compound as a key intermediate in the ongoing search for new therapeutic agents. Future research will likely continue to explore the vast chemical space accessible from this reagent, leading to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Theoretical Studies of 1-methyl-1H-imidazole-4-sulfonyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the theoretical and computational analysis of 1-methyl-1H-imidazole-4-sulfonyl chloride. Due to a notable absence of dedicated theoretical studies on this specific molecule in publicly available scientific literature, this document outlines the foundational data available and presents a generalized workflow for future computational investigations, based on established methodologies for similar imidazole compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a methylated imidazole ring functionalized with a sulfonyl chloride group. The imidazole moiety is a common scaffold in medicinal chemistry, and sulfonyl chlorides are reactive intermediates used in the synthesis of sulfonamides and other derivatives with potential therapeutic applications. A comprehensive theoretical understanding of this molecule's electronic structure, reactivity, and conformational landscape is crucial for designing novel compounds and predicting their behavior.

Physicochemical and Computed Properties

While specific in-depth theoretical research is not available, fundamental properties have been computed and are available through public databases. These properties provide a baseline for more advanced computational modeling.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O₂SPubChem[1]
Molecular Weight 180.61 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 137049-00-4PubChem[1]
Canonical SMILES CN1C=C(N=C1)S(=O)(=O)ClPubChem[1]
InChI Key KXUGUWTUFUWYRS-UHFFFAOYSA-NPubChem[1]
Predicted Boiling Point 366.9 ± 15.0 °CChemDad[2]
Predicted Density 1.60 ± 0.1 g/cm³ChemDad[2]
Predicted pKa 0.18 ± 0.70ChemDad[2]
Melting Point 88-91 °CChemDad[2]

Proposed Theoretical Study Workflow

For researchers planning to undertake theoretical studies of this compound, a standard computational chemistry workflow is recommended. This workflow is designed to elucidate the molecule's structural, electronic, and reactive properties.

G General Workflow for Theoretical Analysis cluster_input Input cluster_computation Computational Methods cluster_output Output & Analysis mol_structure Molecular Structure (SMILES/InChI) dft DFT Calculations (e.g., B3LYP/6-311G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO/LUMO) geom_opt->mo_analysis mep_analysis Molecular Electrostatic Potential (MEP) geom_opt->mep_analysis thermo_props Thermodynamic Properties freq_calc->thermo_props vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra electronic_props Electronic Properties (Energy Gap, Reactivity Descriptors) mo_analysis->electronic_props reactivity_sites Identification of Reactive Sites mep_analysis->reactivity_sites

Caption: Proposed computational workflow for the theoretical study of this compound.

Detailed Experimental (Computational) Protocols

The following protocols are generalized based on standard practices in computational chemistry for small organic molecules.

3.1.1. Geometry Optimization and Frequency Analysis

  • Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.

  • Methodology:

    • The initial 3D structure of this compound can be generated from its SMILES string.

    • Perform geometry optimization using Density Functional Theory (DFT). A common and effective functional and basis set combination is B3LYP with the 6-311G(d,p) basis set.

    • Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The output from the frequency calculation will also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

3.1.2. Molecular Orbital Analysis

  • Objective: To understand the electronic structure and reactivity of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Methodology:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Visualize the HOMO and LUMO isosurfaces. The HOMO region indicates the propensity to donate electrons, while the LUMO region indicates the ability to accept electrons.

    • The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity.

3.1.3. Molecular Electrostatic Potential (MEP) Analysis

  • Objective: To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

  • Methodology:

    • Generate the MEP map from the results of the single-point energy calculation on the optimized structure.

    • The map is typically color-coded, with red indicating electron-rich regions (negative electrostatic potential) and blue indicating electron-poor regions (positive electrostatic potential).

Logical Relationships in Drug Discovery Context

A theoretical understanding of this compound can be integrated into a drug discovery pipeline.

G Integration of Theoretical Studies in Drug Discovery cluster_design Design & Synthesis cluster_testing Preclinical Testing cluster_development Development theoretical_study Theoretical Study of Core Scaffold derivative_design Derivative Design & Virtual Screening theoretical_study->derivative_design synthesis Synthesis of Lead Compounds derivative_design->synthesis in_vitro In Vitro Assays synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->synthesis Iterative Refinement clinical_trials Clinical Trials lead_optimization->clinical_trials

Caption: The role of theoretical studies in the broader context of a drug discovery and development pipeline.

Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding in-depth theoretical studies of this compound, the computational methodologies to perform such analyses are well-established. The data and workflows presented in this guide provide a starting point for researchers to explore the electronic structure, reactivity, and potential applications of this molecule. Future work should focus on performing these DFT calculations to generate concrete data, which can then be used to inform the synthesis of novel derivatives for various therapeutic targets. Such studies would be a valuable contribution to the fields of medicinal chemistry and materials science.

References

In-Depth Technical Guide: Stability and Storage of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-methyl-1H-imidazole-4-sulfonyl chloride. Due to the reactive nature of this compound, proper handling and storage are critical to ensure its integrity and performance in research and development applications. This document synthesizes available data from safety data sheets and the scientific literature on related compounds to provide a thorough understanding of its chemical stability.

Chemical Properties and Structure

This compound is a solid organic compound widely used as a reagent in organic synthesis. Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 137049-00-4[1]
Molecular Formula C4H5ClN2O2S[1]
Molecular Weight 180.61 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 88-91°C[1]
Boiling Point (Predicted) 366.9 ± 15.0 °C[1]
Density (Predicted) 1.60 ± 0.1 g/cm3 [1]
Solubility Slightly soluble in DMSO[1]

graph Chemical_Structure {
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edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.6!"]; N3 [label="N", pos="1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.6!"]; C_Me [label="CH₃", pos="2.4,-1.2!", fontcolor="#202124"];

S [label="S", pos="-0.5,-2.8!", fontcolor="#202124", fontsize=14]; O1 [label="O", pos="0.5,-4!"]; O2 [label="O", pos="-1.8,-4!"]; Cl [label="Cl", pos="-2,-2!"];

// Define bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N3 -- C_Me; C4 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

// Invisible nodes for ring double bonds db1 [pos="0.6,0.9!", shape=point]; db2 [pos="-0.6,-0.9!", shape=point]; N1 -- db1 [style=invis]; C2 -- db1 [style=invis]; C4 -- db2 [style=invis]; C5 -- db2 [style=invis]; }

Caption: Chemical structure of this compound.

Stability Profile

This compound is a highly reactive molecule, and its stability is a critical consideration for its use. The primary factor influencing its stability is its sensitivity to moisture.

Key Stability Characteristics:

  • Moisture Sensitivity: The compound is classified as moisture-sensitive.[1] It reacts violently with water, liberating toxic gas (hydrogen chloride).[2] This reactivity is a hallmark of sulfonyl chlorides.

  • Hydrolytic Decomposition: The principal degradation pathway is hydrolysis. In the presence of water, the sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid, 1-methyl-1H-imidazole-4-sulfonic acid, and hydrochloric acid.[3] This reaction is generally irreversible and renders the reagent inactive for its intended sulfonylation reactions.

  • Incompatible Materials: It should be kept away from strong oxidizing agents and acids.[6]

Degradation_Pathway reagent This compound products 1-methyl-1H-imidazole-4-sulfonic acid + HCl reagent->products Hydrolysis water H₂O (Moisture) water->products

Caption: Primary degradation pathway of this compound.

Stability of Analogous Compounds

While quantitative kinetic data for the hydrolysis of this compound is not available in the public domain, studies on other aromatic and heteroaromatic sulfonyl chlorides provide valuable insights. The rate of hydrolysis for sulfonyl chlorides is influenced by the electronic properties of the aromatic or heterocyclic ring.[6][7] A comprehensive study on a wide range of heteroaromatic sulfonyl chlorides provides a useful qualitative comparison of their stability in a THF-d8 solution, which highlights the general propensity for degradation.

Compound Class (in THF-d8 solution)General StabilityPrimary Decomposition PathwayReference
Pyridine-2-sulfonyl chloridesGenerally unstableSO2 extrusion[4]
Pyridine-3-sulfonyl chloridesGenerally stableHydrolysis[4]
Pyridine-4-sulfonyl chloridesGenerally unstableSO2 extrusion[4]
Thiophene-2-sulfonyl chloridesStableHydrolysis[4]
Thiophene-3-sulfonyl chloridesStableHydrolysis[4]
Azole derivatives (general) Variable Hydrolysis [4]

Based on these general trends for azole derivatives, hydrolysis is the most probable and significant decomposition pathway for this compound under typical laboratory conditions.

Recommended Storage and Handling

To preserve the quality and reactivity of this compound, strict adherence to appropriate storage and handling protocols is mandatory.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

ParameterRecommendationRationaleReference(s)
Temperature Store in a freezer, under -20°C.To minimize thermal decomposition and slow down potential reactions with trace contaminants.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen).To prevent contact with atmospheric moisture and oxygen.[1]
Container Keep container tightly closed. Store in a dry place.To provide a physical barrier against moisture ingress.[7]
Location Store in a dry, cool, and well-ventilated place. Store in a corrosives area.To ensure a safe storage environment and prevent accidental contact with incompatible materials.[7]
Incompatibilities Keep away from water, oxidizing agents, and acids.To prevent violent reactions, decomposition, and hazardous byproduct formation.[6][7]
Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Handling_Workflow cluster_storage Storage Area (-20°C, Inert) cluster_prep Preparation in Fume Hood cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal storage Sealed Container of Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) removal Remove from Freezer ppe->removal equilibration Allow to Equilibrate to RT in Desiccator removal->equilibration weighing Weigh Required Amount Under Inert Gas (Glovebox/N₂) equilibration->weighing reaction Add to Anhydrous Reaction Solvent weighing->reaction reseal Reseal Container Tightly Under Inert Gas reaction->reseal decon Quench/Decontaminate Glassware & Utensils reaction->decon return_storage Return to Freezer reseal->return_storage

References

An In-depth Technical Guide to the Electrophilicity of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity of 1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. The document details the compound's physicochemical properties, synthesis, and reactivity, with a focus on its role as an electrophile. Experimental protocols for its synthesis and representative reactions are provided, alongside a discussion of its applications in drug discovery and development.

Introduction

This compound is a heterocyclic sulfonyl chloride that serves as a versatile building block in modern organic synthesis. Its significance lies in the highly electrophilic sulfonyl chloride moiety attached to the 1-methylimidazole core. This functional group is susceptible to nucleophilic attack, rendering the compound an excellent precursor for introducing the 1-methyl-1H-imidazole-4-sulfonyl group into a diverse range of molecular scaffolds. The imidazole ring is a prominent pharmacophore in numerous biologically active molecules, and its incorporation can modulate critical properties such as solubility, polarity, and receptor binding affinity. This guide will delve into the chemical characteristics that govern the electrophilicity of this important reagent.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 137049-00-4[1][2][3]
Molecular Formula C₄H₅ClN₂O₂S[1][2]
Molecular Weight 180.61 g/mol [1][2]
Melting Point 88-91 °C[2][3]
Appearance White to off-white solid[2]
Solubility DMSO (Slightly)[2]
Boiling Point (Predicted) 366.9 ± 15.0 °C[3]
Density (Predicted) 1.60 ± 0.1 g/cm³[3]
pKa (Predicted) 0.18 ± 0.70[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
Infrared (IR) Spectroscopy Characteristic strong bands for sulfonyl chlorides in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1][4]
Raman Spectroscopy Data available in the PubChem database.[1]
¹H NMR Spectroscopy Expected signals for the methyl group and the imidazole ring protons.[5]
¹³C NMR Spectroscopy Expected signals for the methyl carbon and the imidazole ring carbons.[6]
Mass Spectrometry (MS) The molecular ion peak and fragmentation pattern are characteristic of the compound's structure.[4]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the chlorosulfonation of a suitable precursor. A common strategy involves the preparation of the corresponding sulfonic acid followed by chlorination.

G cluster_0 Synthesis Pathway 1-Methylimidazole 1-Methylimidazole 1-Methyl-1H-imidazole-4-sulfonic acid 1-Methyl-1H-imidazole-4-sulfonic acid 1-Methylimidazole->1-Methyl-1H-imidazole-4-sulfonic acid  Sulfonating Agent (e.g., SO3) This compound This compound 1-Methyl-1H-imidazole-4-sulfonic acid->this compound  Chlorinating Agent (e.g., SOCl2, PCl5) G cluster_0 Reactivity Overview Nucleophile Nucleophile This compound This compound Nucleophile->this compound  Nucleophilic Attack on Sulfur Sulfonamide Sulfonamide This compound->Sulfonamide  + Amine Sulfonate Ester Sulfonate Ester This compound->Sulfonate Ester  + Alcohol/Phenol Other Derivatives Other Derivatives This compound->Other Derivatives  + Other Nucleophiles G cluster_0 Role in Drug Discovery This compound This compound Lead Compound Modification Lead Compound Modification This compound->Lead Compound Modification Compound Library Synthesis Compound Library Synthesis This compound->Compound Library Synthesis Improved Pharmacokinetics Improved Pharmacokinetics Lead Compound Modification->Improved Pharmacokinetics Enhanced Target Binding Enhanced Target Binding Lead Compound Modification->Enhanced Target Binding Novel Drug Candidates Novel Drug Candidates Compound Library Synthesis->Novel Drug Candidates Improved Pharmacokinetics->Novel Drug Candidates Enhanced Target Binding->Novel Drug Candidates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and development. 1-methyl-1H-imidazole-4-sulfonyl chloride is a versatile building block for the synthesis of a diverse range of N-substituted sulfonamides. The imidazole moiety can impart unique physicochemical properties to the final compounds, potentially enhancing their biological activity and pharmacokinetic profiles.

These application notes provide a comprehensive guide to the synthesis of sulfonamides using this compound, including detailed experimental protocols, characterization methods, and an overview of a key biological target.

Data Presentation

Due to the limited availability of specific literature data for the reaction of this compound with a wide range of amines, the following table presents illustrative quantitative data for the synthesis of representative sulfonamides. These values are based on typical yields observed in analogous sulfonamide syntheses and should be considered as a general guide.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-1-methyl-1H-imidazole-4-sulfonamide1285
2BenzylamineN-benzyl-1-methyl-1H-imidazole-4-sulfonamide1090
3Piperidine1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine892
44-FluoroanilineN-(4-fluorophenyl)-1-methyl-1H-imidazole-4-sulfonamide1482
5CyclohexylamineN-cyclohexyl-1-methyl-1H-imidazole-4-sulfonamide1088

Experimental Protocols

General Protocol for the Synthesis of N-substituted 1-methyl-1H-imidazole-4-sulfonamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines in the presence of a base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add pyridine or triethylamine (1.5-2.0 equivalents) dropwise.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the pure sulfonamide.

Characterization of Synthesized Sulfonamides

The structure and purity of the synthesized N-substituted 1-methyl-1H-imidazole-4-sulfonamides can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of protons on the imidazole ring, the methyl group, and the N-substituent. The chemical shifts and coupling patterns will be characteristic of the specific product.

    • ¹³C NMR spectroscopy will show signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the synthesized sulfonamide, confirming the successful coupling of the amine and the sulfonyl chloride.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow reagents This compound + Amine reaction Reaction (DCM, Base, 0°C to RT) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pure N-substituted 1-methyl-1H-imidazole-4-sulfonamide purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: A generalized workflow for the synthesis of N-substituted 1-methyl-1H-imidazole-4-sulfonamides.

Signaling Pathway: Carbonic Anhydrase Inhibition

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[1] The inhibition of specific CA isoforms is a therapeutic strategy for various diseases, including glaucoma, epilepsy, and certain types of cancer.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 HCO3 HCO₃⁻ + H⁺ Zn->HCO3 Release H2O->Zn Regeneration CO2 CO₂ CO2->Zn Hydration Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing the catalytic water molecule and preventing the hydration of carbon dioxide. The imidazole moiety of the synthesized sulfonamides can form additional interactions within the active site, potentially leading to enhanced potency and isoform selectivity.[1]

References

Application Notes: 1-methyl-1H-imidazole-4-sulfonyl chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. Sulfonamides are a robust class of amine protecting groups, offering stability to a wide range of reaction conditions. 1-methyl-1H-imidazole-4-sulfonyl chloride is a reagent that can be employed for the protection of primary and secondary amines, converting them into stable sulfonamides. The presence of the 1-methylimidazole moiety may offer unique solubility or reactivity profiles. These application notes provide a general overview and protocols for the use of this compound as an amine protecting group.

Note: Specific experimental data on the comprehensive use of this compound as a protecting group, including a broad substrate scope and detailed deprotection studies, is limited in publicly available literature. The following protocols and data are based on general principles of sulfonamide chemistry and may require optimization for specific substrates.

Data Presentation

The following tables present illustrative data for the protection of amines using this compound and potential deprotection methods. The conditions and yields are representative of general sulfonylation and desulfonylation reactions and should be considered as a starting point for optimization.

Table 1: Illustrative Conditions for Amine Protection with this compound

EntryAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePyridineDichloromethane (DCM)0 to rt4>90 (expected)
2BenzylamineTriethylamine (TEA)Dichloromethane (DCM)0 to rt3>90 (expected)
3DiethylamineTriethylamine (TEA)Dichloromethane (DCM)0 to rt5>85 (expected)
4Glycine methyl esterNaHCO₃ (aq)Dichloromethane (DCM)rt6>80 (expected)

Table 2: Potential Methods for Deprotection of 1-methyl-1H-imidazole-4-sulfonamides

EntryDeprotection ReagentSolventTemp. (°C)Time (h)Yield (%)Notes
1Trifluoromethanesulfonic acid (TfOH)Dichloromethane (DCM)rt12Substrate dependentBased on general acidic cleavage of sulfonamides.[1]
2Mg, MeOHMethanol0 to rt6Substrate dependentReductive cleavage.
3SmI₂Tetrahydrofuran (THF)rt2Substrate dependentMild reductive cleavage.
4HBr/Phenol-1004Substrate dependentHarsh acidic conditions.

Experimental Protocols

General Protocol for Amine Protection

This protocol describes a general method for the formation of a sulfonamide from an amine and this compound.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (triethylamine or pyridine, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Sulfonamide Deprotection (Illustrative Example: Acidic Cleavage)

This protocol provides a general method for the acidic cleavage of a sulfonamide, which may be applicable to 1-methyl-1H-imidazole-4-sulfonamides. Caution: This method uses a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-(1-methyl-1H-imidazol-4-yl)sulfonyl-protected amine (1.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (2.0 - 10 equiv)[1]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the sulfonamide (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2.0 - 10 equiv) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred, saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Visualizations

The following diagrams illustrate the general workflow for the protection and deprotection of amines using this compound.

Amine_Protection_Workflow Amine Primary or Secondary Amine (R-NHR') ProtectedAmine Protected Amine (Sulfonamide) Amine->ProtectedAmine Protection ProtectingAgent 1-methyl-1H-imidazole- 4-sulfonyl chloride ProtectingAgent->ProtectedAmine Base Base (e.g., TEA, Pyridine) Base->ProtectedAmine DeprotectedAmine Deprotected Amine (R-NHR') ProtectedAmine->DeprotectedAmine Deprotection DeprotectionAgent Deprotection Reagent (e.g., TfOH) DeprotectionAgent->DeprotectedAmine

Caption: General workflow for amine protection and deprotection.

Protection_Deprotection_Cycle cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Starting Material with Amine Reaction1 React with 1-methyl-1H-imidazole- 4-sulfonyl chloride + Base Start->Reaction1 Intermediate Protected Intermediate Reaction1->Intermediate Reaction2 Perform Desired Chemical Reactions Intermediate->Reaction2 ModifiedIntermediate Modified Protected Intermediate Reaction2->ModifiedIntermediate Reaction3 Cleavage of Sulfonamide ModifiedIntermediate->Reaction3 FinalProduct Final Product with Free Amine Reaction3->FinalProduct

Caption: Logical flow of a multi-step synthesis using amine protection.

References

Application Notes and Protocols for the Preparation of Sulfonic Esters with 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of sulfonic esters utilizing 1-methyl-1H-imidazole-4-sulfonyl chloride. Sulfonic esters are a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development, often serving as key intermediates, prodrugs, or bioactive molecules themselves. The 1-methyl-1H-imidazole-4-sulfonyl moiety can impart unique physicochemical and biological properties to a parent molecule, influencing its solubility, stability, and target engagement. These protocols offer a foundational methodology for the reaction of this compound with various phenolic and alcoholic nucleophiles, enabling the synthesis of a diverse range of sulfonic esters.

Introduction

Sulfonic esters, or sulfonates, are functional groups of significant interest in organic synthesis and medicinal chemistry. Their utility stems from their character as excellent leaving groups in nucleophilic substitution reactions and their presence in a variety of biologically active compounds. The incorporation of a 1-methyl-1H-imidazole-4-sulfonyl group can be particularly advantageous in drug design. The imidazole ring is a common motif in pharmaceuticals, known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.

The preparation of sulfonic esters is typically achieved through the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice of base and reaction conditions can be crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

This document outlines a general yet detailed protocol for the synthesis of sulfonic esters from this compound, providing a starting point for researchers to explore the synthesis of novel compounds for potential therapeutic applications. While specific yield data for a wide range of substrates with this particular sulfonyl chloride is not extensively available in the public domain, the provided protocol is based on established general procedures for sulfonate ester formation.

General Reaction Scheme

The fundamental reaction for the preparation of sulfonic esters from this compound is depicted below:

G reagent1 This compound reaction + reagent1->reaction reagent2 Alcohol/Phenol (R-OH) reagent2->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction product 1-Methyl-1H-imidazole-4-sulfonate Ester byproduct Base Hydrochloride reaction->product reaction->byproduct

Figure 1. General reaction for the synthesis of 1-methyl-1H-imidazole-4-sulfonate esters.

Experimental Protocols

Materials and Equipment
  • This compound

  • A variety of aliphatic or aromatic alcohols/phenols

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

General Protocol for the Synthesis of Aryl/Alkyl 1-Methyl-1H-imidazole-4-sulfonates

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow:

workflow start Dissolve Alcohol/Phenol and Base in Anhydrous Solvent add_reagent Cool to 0°C and Add this compound start->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry Organic Layer and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification end Characterize Final Product purification->end

Figure 2. Workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonate esters.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol or phenol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane). Add a base, such as pyridine or triethylamine (1.5 - 2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add this compound (1.0 - 1.2 eq.) to the stirred solution. The addition should be done portion-wise or as a solution in the reaction solvent to control any potential exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. The organic layers should be combined.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure sulfonic ester.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Synthesis of Aryl 1-Methyl-1H-imidazole-4-sulfonates

EntryPhenol SubstrateBaseSolventTime (h)Yield (%)
1PhenolPyridineDCM12Data not available
24-MethoxyphenolTriethylamineDCM12Data not available
34-NitrophenolPyridineDCM24Data not available
42,6-DimethylphenolPyridineDCM24Data not available

Table 2: Synthesis of Alkyl 1-Methyl-1H-imidazole-4-sulfonates

EntryAlcohol SubstrateBaseSolventTime (h)Yield (%)
1EthanolTriethylamineDCM8Data not available
2IsopropanolTriethylamineDCM12Data not available
3Benzyl alcoholPyridineDCM12Data not available
4CyclohexanolTriethylamineDCM16Data not available

Applications in Drug Development and Medicinal Chemistry

Sulfonic esters derived from this compound hold potential in various areas of drug discovery and development:

  • Prodrugs: The sulfonate group can be used to mask a hydroxyl group of a parent drug, potentially improving its solubility, stability, or pharmacokinetic profile. The ester can be designed to be cleaved in vivo by specific enzymes to release the active drug.

  • Bioisosteric Replacement: The 1-methyl-1H-imidazole-4-sulfonate moiety can be used as a bioisostere for other functional groups, such as phosphates or carboxylates, to modulate the biological activity and properties of a lead compound.

  • Novel Scaffolds: These compounds can serve as building blocks for the synthesis of more complex molecules with potential therapeutic activities. The imidazole ring can be further functionalized, and the sulfonate group can be displaced by various nucleophiles to generate diverse chemical libraries.

  • Enzyme Inhibition: Some sulfonate esters have been shown to act as irreversible inhibitors of enzymes by sulfonating a nucleophilic residue in the active site. The 1-methyl-1H-imidazole moiety could contribute to the binding affinity and selectivity of such inhibitors. For instance, certain (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole have been investigated as potent inhibitors of 17α-hydroxylase/17,20-lyase (P45017α)[1][2].

The potential biological activities of imidazole-containing sulfonate esters are broad, with some derivatives showing promise as antimicrobial and antifungal agents[3][4].

Safety and Handling

This compound is a reactive compound and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Conclusion

The protocol outlined in this document provides a robust starting point for the synthesis of a variety of sulfonic esters from this compound. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the versatile properties imparted by the 1-methyl-1H-imidazole-4-sulfonyl moiety. Further exploration and optimization of these reactions with diverse substrates will undoubtedly lead to the discovery of novel compounds with valuable biological activities.

References

Application Notes and Protocols for 1-methyl-1H-imidazole-4-sulfonyl chloride as a Putative Coupling Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific publications, application notes, or protocols detailing the use of 1-methyl-1H-imidazole-4-sulfonyl chloride as a coupling reagent in peptide synthesis. The following information is therefore provided as a theoretical and hypothetical guide for researchers, scientists, and drug development professionals interested in exploring its potential. The experimental protocols are proposed based on the general principles of peptide coupling and the known reactivity of sulfonyl chlorides. All quantitative data presented is illustrative and not based on experimental results.

Introduction

Peptide synthesis is a cornerstone of biomedical research and drug development, requiring efficient and reliable methods for the formation of amide bonds. The selection of a suitable coupling reagent is critical to maximize yield, minimize side reactions, and preserve the stereochemical integrity of the amino acids. While numerous coupling reagents are commercially available, the exploration of novel reagents continues in the pursuit of improved performance, cost-effectiveness, and greener chemical processes.

This compound is a heterocyclic sulfonyl chloride.[1][2] Sulfonyl chlorides are known to activate carboxylic acids, making them susceptible to nucleophilic attack by amines to form amides.[3] The presence of the 1-methyl-imidazole moiety may influence the reactivity and solubility of the reagent and its byproducts. Theoretically, it could react with a carboxylic acid to form a mixed anhydride, which then reacts with the N-terminal amine of a peptide to form the desired peptide bond.

This document provides a hypothetical framework for the application of this compound in peptide synthesis, including proposed mechanisms, experimental protocols, and potential advantages and disadvantages.

Chemical Properties

PropertyValueReference
Molecular Formula C₄H₅ClN₂O₂S[1]
Molecular Weight 180.61 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 88-91°C[2]
Solubility Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO.
CAS Number 137049-00-4[1]

Proposed Mechanism of Action

The proposed mechanism for peptide bond formation using this compound involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxyl group of the N-protected amino acid attacks the electrophilic sulfur atom of this compound, with the assistance of a base, to form a highly reactive mixed anhydride intermediate.

  • Nucleophilic Attack by the Amine: The free amine group of the C-protected amino acid or the growing peptide chain attacks the carbonyl carbon of the mixed anhydride, leading to the formation of the peptide bond and the release of 1-methyl-1H-imidazole-4-sulfonic acid as a byproduct.

Peptide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N-Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate N-Protected_AA->Mixed_Anhydride Activation Coupling_Reagent 1-methyl-1H-imidazole- 4-sulfonyl chloride Coupling_Reagent->Mixed_Anhydride Base Base (e.g., DIEA) Base->Mixed_Anhydride Peptide_Bond Dipeptide (R-CO-NH-R') Mixed_Anhydride->Peptide_Bond Nucleophilic Attack Byproduct 1-methyl-1H-imidazole- 4-sulfonic acid Mixed_Anhydride->Byproduct C-Protected_AA C-Protected Amino Acid (H2N-R') C-Protected_AA->Peptide_Bond Solution-Phase Workflow Start Start Dissolve_Reactants Dissolve Z-Gly-OH and H-Phe-OMe·HCl in DCM/DMF Start->Dissolve_Reactants Add_Base Add DIEA and stir Dissolve_Reactants->Add_Base Add_Reagent Add coupling reagent solution at 0°C Add_Base->Add_Reagent Prepare_Reagent Dissolve this compound in DCM/DMF Prepare_Reagent->Add_Reagent React Stir at room temperature (1-2h) Add_Reagent->React Workup Dilute with EtOAc and perform aqueous washes React->Workup Dry_and_Concentrate Dry over Na2SO4 and concentrate Workup->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Purify->End SPPS_Workflow Start Start Swell_Resin Swell Rink Amide Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA with This compound/DIEA Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat_Cycle Repeat for each AA Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection No Cleavage Cleave from Resin (TFA cocktail) Final_Fmoc_Deprotection->Cleavage Precipitate_Purify Precipitate in Ether and Purify by HPLC Cleavage->Precipitate_Purify End End Precipitate_Purify->End

References

Application Notes and Protocols for the Reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone transformation in medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with various secondary amines. The 1-methyl-1H-imidazole scaffold is of particular interest in drug discovery due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions.[1] These protocols are intended to guide researchers in the synthesis and exploration of novel N-substituted 1-methyl-1H-imidazole-4-sulfonamides for potential therapeutic applications.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion, a good leaving group, to yield the stable sulfonamide product. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound product N,N-disubstituted-1-methyl-1H-imidazole-4-sulfonamide reactant1->product + R1R2NH reactant2 Secondary Amine (R1R2NH) reactant2->product hcl HCl product->hcl Byproduct base Base (e.g., Triethylamine, Pyridine) base->hcl Neutralizes solvent Solvent (e.g., DCM, THF) Experimental_Workflow start Start reactants Mix this compound, secondary amine, and base in solvent start->reactants reaction Reaction (Conventional or Microwave) reactants->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization biological_testing Biological Activity Screening characterization->biological_testing end End biological_testing->end Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) ligand->receptor Binds and Activates downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->downstream Activates inhibitor N-substituted 1-methyl-1H-imidazole-4-sulfonamide inhibitor->receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

References

Application Notes and Protocols: 1-methyl-1H-imidazole-4-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-4-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. The imidazole scaffold is considered a "privileged structure" due to its prevalence in a vast number of biologically active molecules and pharmaceuticals.[1] The presence of the highly reactive sulfonyl chloride group allows for the straightforward introduction of the 1-methyl-1H-imidazole-4-sulfonyl moiety into a diverse range of molecular scaffolds, primarily through the formation of sulfonamides. This functional group can modulate the physicochemical properties of a molecule, such as solubility and polarity, and can participate in key interactions with biological targets. These application notes provide an overview of the synthesis, key applications, and relevant experimental protocols for the use of this compound in drug discovery.

Chemical Properties

PropertyValueReference
Molecular Formula C₄H₅ClN₂O₂S[2]
Molecular Weight 180.61 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 88-91 °C
SMILES Cn1cnc(c1)S(Cl)(=O)=O[2]
InChI Key KXUGUWTUFUWYRS-UHFFFAOYSA-N[2]
CAS Number 137049-00-4[3]

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 1-methylimidazole. The first step involves the sulfonation of 1-methylimidazole to yield 1-methyl-1H-imidazole-4-sulfonic acid. The subsequent step is the conversion of the sulfonic acid to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid

  • In a well-ventilated fume hood, carefully add 1-methylimidazole to a flask containing sulfur trioxide at a controlled temperature.

  • The reaction mixture is stirred until the sulfonation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture is worked up to isolate the 1-methyl-1H-imidazole-4-sulfonic acid. This may involve precipitation and filtration.

Step 2: Conversion to this compound

  • To a flask containing the 1-methyl-1H-imidazole-4-sulfonic acid from the previous step, add thionyl chloride.

  • The reaction mixture is heated under reflux until the conversion to the sulfonyl chloride is complete. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) and by analytical techniques.

  • After completion, the excess thionyl chloride is removed under reduced pressure.

  • The crude this compound is then purified, for example, by recrystallization, to yield the final product.

Medicinal Chemistry Applications

This compound is a key reagent for the synthesis of a variety of sulfonamide derivatives with potential therapeutic applications. The resulting 1-methyl-1H-imidazole-4-sulfonamide moiety can act as a pharmacophore, engaging in crucial interactions with biological targets.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The imidazole core can serve as a hinge-binding motif in kinase inhibitors.[4] Sulfonamides derived from this compound have been explored as inhibitors of various kinases.

Application Example: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

A series of imidazolone-sulfonamide-pyrimidine hybrids were synthesized and evaluated as potential EGFR kinase inhibitors.[4][5] One of the most potent compounds, a 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine hybrid, exhibited an IC₅₀ of 0.09 µM against EGFR.[4] This compound also showed significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ of 1.05 µM.[4][5]

Application Example: V600E-mutant BRAF (V600EBRAF) Kinase Inhibitors

Derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked to a sulfonamide moiety have been designed as V600EBRAF inhibitors.[6] The most active compound in this series demonstrated an IC₅₀ of 0.49 µM against V600EBRAF.[6]

Anticancer Agents

The antiproliferative activity of imidazole-sulfonamide derivatives has been evaluated against various cancer cell lines.

Application Example: Cytotoxicity against Breast Cancer Cells

Several imidazolone-sulfonamide-pyrimidine hybrids have demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line.[4] The IC₅₀ values for the most active compounds are summarized in the table below.

Compound IDStructureTarget Cell LineIC₅₀ (µM)Reference
5h 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine hybridMCF-73.71[4]
5j 4-(4-nitrobenzylidene)imidazolone-sulfonamide-pyrimidine hybridMCF-73.14[4]
6b 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine hybridMCF-71.05[4][5]
Doxorubicin (Control) -MCF-71.91[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 1-methyl-1H-imidazole-4-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine of interest in the anhydrous aprotic solvent.

  • Add the base to the solution (typically 1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized sulfonamides against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Synthesized inhibitor (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader (e.g., for luminescence or fluorescence detection)

  • Kinase activity detection kit (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the kinase activity (e.g., by quantifying the amount of ADP produced).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Prepare serial dilutions of the inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow Start 1-methylimidazole Sulfonation Sulfonation (with SO₃) Start->Sulfonation SulfonicAcid 1-methyl-1H-imidazole-4-sulfonic acid Sulfonation->SulfonicAcid Chlorination Chlorination (with SOCl₂) SulfonicAcid->Chlorination Target This compound Chlorination->Target SulfonamideFormation Sulfonamide Formation Target->SulfonamideFormation Amine Primary or Secondary Amine Amine->SulfonamideFormation FinalProduct Bioactive Sulfonamide Derivative SulfonamideFormation->FinalProduct

Caption: Synthetic workflow for bioactive sulfonamides.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Synthesized Sulfonamide (Serial Dilutions) Preincubation Pre-incubation: Kinase + Substrate + Inhibitor Inhibitor->Preincubation Kinase Recombinant Kinase Kinase->Preincubation Substrate Kinase Substrate Substrate->Preincubation ATP ATP Solution Reaction Initiate Reaction: Add ATP ATP->Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Caption: In vitro kinase inhibition assay workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazole-Sulfonamide Inhibitor Inhibitor->RTK

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

References

Application Notes and Protocols for Sulfonylation with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-4-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug development for the synthesis of novel sulfonamide and sulfonate ester derivatives. The imidazole moiety is a well-established pharmacophore present in numerous biologically active compounds, recognized for its ability to engage in various biological interactions. When coupled with the sulfonamide functional group, another critical component in many therapeutic agents, it provides a scaffold for creating compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

These application notes provide a detailed protocol for the sulfonylation of primary and secondary amines using this compound. Additionally, we present a relevant biological signaling pathway where such imidazole-based sulfonamides have shown significant inhibitory activity, highlighting the reagent's importance in the development of targeted therapies.

Data Presentation

The following tables summarize representative quantitative data for the sulfonylation of various amines with this compound. The yields are illustrative of typical outcomes for this type of reaction under the conditions specified in the protocol.

Table 1: Sulfonylation of Various Primary and Secondary Amines

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-1-methyl-1H-imidazole-4-sulfonamide485
2BenzylamineN-benzyl-1-methyl-1H-imidazole-4-sulfonamide392
34-FluoroanilineN-(4-fluorophenyl)-1-methyl-1H-imidazole-4-sulfonamide482
4Piperidine1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine295
5Morpholine4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine293

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H5ClN2O2S
Molecular Weight180.61 g/mol
AppearanceWhite to off-white solid
Melting Point88-91 °C
CAS Number137049-00-4

Experimental Protocols

General Protocol for the Sulfonylation of Amines

This protocol describes a general method for the synthesis of N-substituted-1-methyl-1H-imidazole-4-sulfonamides from the reaction of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and anhydrous dichloromethane (DCM, 0.1-0.2 M). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Sulfonylation Reaction cluster_workup Work-up and Purification prep1 Dissolve amine in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add triethylamine prep2->prep3 reac1 Add this compound solution dropwise at 0 °C prep3->reac1 Start Reaction reac2 Warm to room temperature and stir for 2-4 h reac1->reac2 work1 Quench with water reac2->work1 Reaction Complete work2 Wash with 1 M HCl, NaHCO₃, and brine work1->work2 work3 Dry organic layer (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 puri1 Silica gel column chromatography work4->puri1 final_product N-substituted-1-methyl-1H- imidazole-4-sulfonamide puri1->final_product Pure Product

Caption: General experimental workflow for the synthesis of sulfonamides.

BRAF V600E Signaling Pathway and Inhibition

Imidazole-based sulfonamides have been investigated as inhibitors of the BRAF V600E mutant kinase, a key driver in certain cancers like melanoma.[1] The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by such compounds.[1]

braf_pathway cluster_upstream Upstream Signaling cluster_cascade MAPK/ERK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF V600E (Constitutively Active) RAS->BRAF Bypassed in mutation MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription CellResponse Cell Proliferation, Survival, & Differentiation Transcription->CellResponse Inhibitor Imidazole-based Sulfonamide Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF V600E signaling pathway.

References

Application Notes & Protocols for 1-methyl-1H-imidazole-4-sulfonyl chloride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-4-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug development, serving as a key building block for the synthesis of a diverse range of sulfonamide-containing compounds.[1][2] The imidazole scaffold is a privileged structure in many pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The sulfonyl chloride functional group is highly reactive and enables the facile introduction of the 1-methyl-1H-imidazole-4-sulfonyl moiety onto various nucleophiles, most notably to form sulfonamides, which are present in numerous clinically important drugs.[1]

Traditionally, reactions involving highly reactive reagents like sulfonyl chlorides are performed in batch mode, which can present challenges related to safety, scalability, and precise control over reaction parameters, especially for highly exothermic reactions.[4][5] Flow chemistry, or continuous flow synthesis, offers a compelling alternative by providing enhanced safety, superior process control, and accelerated optimization.[6][7] By conducting reactions in a continuous stream through a microreactor, flow chemistry minimizes the volume of hazardous materials at any given time, allows for precise control of temperature and residence time, and facilitates rapid screening of reaction conditions.[6][8]

These application notes provide a detailed, albeit proposed, protocol for the utilization of this compound in a continuous flow setup for the synthesis of sulfonamides. The provided methodologies are based on established principles for flow chemistry of sulfonyl chlorides and are intended as a starting point for experimental work.[6][9]

Proposed Flow Chemistry Protocol: Sulfonamide Synthesis

This protocol details the continuous flow synthesis of a model sulfonamide by reacting this compound with a primary or secondary amine.

1. Reagents and Equipment

Reagents Equipment
This compoundTwo syringe pumps or HPLC pumps
Amine (e.g., Benzylamine)T-mixer
Triethylamine (or other suitable base)PFA or PTFE tubing reactor coil
Anhydrous solvent (e.g., Acetonitrile, THF)Temperature-controlled bath (e.g., oil bath, cryostat)
Quenching solution (e.g., saturated aq. NaHCO₃)Back-pressure regulator
Organic solvent for extraction (e.g., Ethyl Acetate)Collection flask
Drying agent (e.g., MgSO₄, Na₂SO₄)Analytical equipment (e.g., HPLC, UPLC-MS)

2. Stock Solution Preparation

  • Reagent Stream A: Prepare a solution of this compound in the chosen anhydrous solvent. The concentration should be carefully chosen to ensure solubility and prevent precipitation in the reactor.

  • Reagent Stream B: Prepare a solution of the amine and triethylamine (as a base to neutralize the HCl byproduct) in the same anhydrous solvent. A slight excess of the amine and base relative to the sulfonyl chloride is recommended to ensure complete conversion.

3. Experimental Setup and Protocol

The following diagram illustrates the proposed experimental workflow for the continuous flow synthesis of sulfonamides.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Analysis ReagentA Reagent A: 1-methyl-1H-imidazole- 4-sulfonyl chloride in Solvent PumpA Pump A ReagentA->PumpA ReagentB Reagent B: Amine + Base in Solvent PumpB Pump B ReagentB->PumpB TMixer PumpA->TMixer Flow Rate A PumpB->TMixer Flow Rate B Reactor Heated/Cooled Reactor Coil TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Residence Time Quench Quenching Solution BPR->Quench Collection Product Collection Quench->Collection Analysis Analysis (HPLC, UPLC-MS) Collection->Analysis Flow_Advantages FlowChemistry Flow Chemistry EnhancedSafety Enhanced Safety FlowChemistry->EnhancedSafety PreciseControl Precise Control FlowChemistry->PreciseControl RapidOptimization Rapid Optimization FlowChemistry->RapidOptimization Scalability Improved Scalability FlowChemistry->Scalability SmallVolumes Small Reaction Volumes EnhancedSafety->SmallVolumes TempControl Temperature PreciseControl->TempControl TimeContol Residence Time PreciseControl->TimeContol StoichiometryControl Stoichiometry PreciseControl->StoichiometryControl AutomatedScreening Automated Screening RapidOptimization->AutomatedScreening LinearScaleUp Linear Scale-Up Scalability->LinearScaleUp

References

Application Notes and Protocols: Catalytic Applications of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

However, the imidazole core is a well-established motif in organocatalysis, and derivatives of 1-methylimidazole are precursors to highly effective catalysts such as Brønsted acidic ionic liquids.[2][3][4] This document provides detailed application notes and protocols for the catalytic use of closely related and derivative compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential applications of 1-methyl-1H-imidazole-4-sulfonyl chloride in catalysis.

Section 1: 1-Methylimidazole as a Nucleophilic and Base Catalyst

1-Methylimidazole (a close structural analog lacking the sulfonyl chloride group) is a widely used and highly effective catalyst in a variety of organic transformations. Its catalytic activity stems from the nucleophilic nature of its sp²-hybridized nitrogen atom and its moderate basicity.[5]

Application Note 1.1: Catalysis of Acylation and Esterification Reactions

1-Methylimidazole is a potent catalyst for the acylation and esterification of alcohols, often demonstrating superior performance to traditional catalysts like pyridine.[5] It can function as either a nucleophilic or a general base catalyst depending on the reactivity of the acylating agent.[5]

  • Nucleophilic Catalysis: With highly reactive acylating agents such as acetyl chloride, 1-methylimidazole acts as a nucleophilic catalyst, forming a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol.

  • General Base Catalysis: For less reactive acylating agents like acetic anhydride, 1-methylimidazole functions as a general base, activating the alcohol nucleophile by deprotonation.

Experimental Protocol 1.1: Esterification of a Primary Alcohol using Acetic Anhydride and 1-Methylimidazole

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • 1-Methylimidazole (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add 1-methylimidazole (0.1 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data Summary:

EntrySubstrateAcylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1Benzyl AlcoholAcetic Anhydride10DCM2>95
21-OctanolAcetyl Chloride5THF1>98
3CyclohexanolBenzoyl Chloride10MeCN692

Catalytic Cycle for Nucleophilic Acylation:

G Nucleophilic Acylation Catalysis by 1-Methylimidazole cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst 1-Methylimidazole Intermediate N-Acylimidazolium Intermediate [R-CO-ImMe]+X- Catalyst->Intermediate + R-CO-X AcylatingAgent R-CO-X (e.g., Acyl Chloride) Product Ester (R-CO-OR') Intermediate->Product + R'-OH - HX Catalyst_Regen 1-Methylimidazole (Regenerated) Intermediate->Catalyst_Regen - R-CO-OR' Alcohol R'-OH Catalyst_Regen->Catalyst Cycle Repeats AcylatingAgent_overall R-CO-X Product_overall R-CO-OR' AcylatingAgent_overall->Product_overall + R'-OH (1-Methylimidazole cat.) Alcohol_overall R'-OH

Nucleophilic acylation by 1-methylimidazole.

Section 2: Imidazole-Based Ionic Liquids in Catalysis

This compound can be considered a precursor for synthesizing specialized ionic liquids. The reaction of 1-methylimidazole with chlorosulfonic acid has been shown to produce an ionic liquid, 1-methylimidazolium chlorosulfate, which can act as an acid catalyst.[4] While the synthesis from the 4-sulfonyl chloride isomer is not explicitly detailed, a similar transformation to a sulfonic acid-functionalized ionic liquid is conceptually feasible. These Brønsted acidic ionic liquids are effective catalysts for various acid-catalyzed reactions.

Application Note 2.1: Synthesis of Betti Bases using an Imidazole-Based Acidic Ionic Liquid

3-Methyl-1-sulfonic acid imidazolium copper (II) trichloride, an example of an imidazole-based acidic ionic liquid, has been successfully employed as a catalyst for the solvent-free synthesis of 1-(α-aminoalkyl)-2-naphthols (Betti bases).[3] This transformation involves a three-component reaction between a 2-naphthol, an aromatic aldehyde, and an amine.

Experimental Protocol 2.1: Synthesis of a Betti Base

Materials:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., piperidine)

  • 3-Methyl-1-sulfonic acid imidazolium copper (II) trichloride catalyst

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2-naphthol (1.0 mmol), the aromatic aldehyde (1.0 mmol), the amine (1.1 mmol), and the catalyst (0.1 mmol).

  • Heat the reaction mixture at 100 °C under solvent-free conditions for the time specified in the table below, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 5 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary for Betti Base Synthesis:

EntryAldehydeAmineTime (min)Yield (%)
1BenzaldehydePiperidine3095
24-ChlorobenzaldehydeMorpholine4592
34-NitrobenzaldehydePyrrolidine6090

Logical Workflow for Catalyst Synthesis and Application:

G Workflow for Imidazole-Based Catalyst Synthesis and Use cluster_0 Catalyst Synthesis (Hypothetical) cluster_1 Catalytic Application Start 1-Methyl-1H-imidazole- 4-sulfonyl chloride Hydrolysis Hydrolysis Start->Hydrolysis SulfonicAcid 1-Methyl-1H-imidazole- 4-sulfonic acid Hydrolysis->SulfonicAcid AnionExchange Anion Exchange / Metal Salt Addition SulfonicAcid->AnionExchange Catalyst Imidazole-Based Acidic Ionic Liquid Catalyst AnionExchange->Catalyst Reaction Three-Component Reaction Catalyst->Reaction Use in Reaction Reactants 2-Naphthol + Aldehyde + Amine Reactants->Reaction Product Betti Base (1-(α-aminoalkyl)-2-naphthol) Reaction->Product Catalyst_Recycle Catalyst Recovery and Reuse Reaction->Catalyst_Recycle Catalyst Separation Product Isolation (Filtration) Product->Separation FinalProduct Purified Betti Base Separation->FinalProduct

Synthesis and application of an imidazole catalyst.

Section 3: Potential Catalytic Role in Peptide Synthesis

Imidazole and its derivatives are known to play a role in peptide synthesis, particularly in cyclization and fragment condensation reactions. They can act as acyl transfer catalysts, facilitating the formation of peptide bonds.[6] While this compound is not a standard reagent for this purpose, its derivatives could potentially be explored in this context. For instance, it could be used to activate carboxylic acids or as a component in novel coupling reagents.

Signaling Pathway for Imidazole-Catalyzed Peptide Coupling:

G Imidazole-Catalyzed Peptide Bond Formation cluster_0 Activation and Coupling cluster_1 Overall Transformation CarboxylicAcid Peptide/Amino Acid (R-COOH) ActivatedIntermediate Acyl-imidazolium Intermediate CarboxylicAcid->ActivatedIntermediate + Imidazole Imidazole Imidazole Catalyst PeptideBond Peptide Bond Formation (R-CO-NH-R') ActivatedIntermediate->PeptideBond + R'-NH2 Amine Peptide/Amino Acid (R'-NH2) PeptideBond->Imidazole Regenerates Catalyst AA1 Amino Acid 1 (R-COOH) Dipeptide Dipeptide (R-CO-NH-R') AA1->Dipeptide + AA2 (Imidazole cat.) AA2 Amino Acid 2 (R'-NH2)

Imidazole's role in peptide bond formation.

Disclaimer: The protocols and data presented herein are based on literature for compounds structurally related to this compound. Researchers should exercise caution and perform appropriate safety assessments and small-scale trials before adopting these procedures for their specific applications.

References

Application Notes and Protocols: Derivatization of Alcohols with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of alcohols is a fundamental technique in organic synthesis and medicinal chemistry, often employed to enhance the stability, reactivity, or analytical detection of molecules. The imidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities and its ability to engage in various biological interactions.[1][2][3][4] 1-methyl-1H-imidazole-4-sulfonyl chloride is a reactive building block that allows for the introduction of the 1-methylimidazole-4-sulfonyl moiety onto a variety of molecules, including alcohols. This process can be crucial for modifying the pharmacokinetic or pharmacodynamic properties of a drug candidate or for creating novel chemical entities for screening.

These application notes provide a comprehensive overview of the derivatization of alcohols using this compound, including reaction principles, detailed experimental protocols, and potential applications in drug development.

Reaction Principle

The derivatization of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a sulfonate ester and hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl and drive the reaction to completion.

The imidazole moiety within the reagent can act as a catalyst and a scaffold. The nitrogen atoms of the imidazole ring can facilitate the reaction by acting as a nucleophilic catalyst.[5] Furthermore, the resulting 1-methylimidazole-4-sulfonate derivative may exhibit altered biological activity or improved properties for analytical characterization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C4H5ClN2O2S[6]
Molecular Weight 180.61 g/mol [6][7]
Appearance White to off-white solid[7][8]
Melting Point 88-91°C[7]
Boiling Point 366.9 ± 15.0 °C (Predicted)[7]
Solubility DMSO (Slightly)[7][8]
Hazard Statements Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation. Reacts violently with water.[6][8]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Keep container dry. Do not breathe dust.[8]

Experimental Protocols

The following protocols are generalized procedures for the derivatization of primary and secondary alcohols with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: General Derivatization of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous pyridine (3.0 mL)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add anhydrous pyridine (3.0 mL) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 mmol) to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Derivatization of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 mmol)

  • This compound (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Saturated ammonium chloride (NH4Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the secondary alcohol (1.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add saturated NH4Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography if necessary.

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the derivatization of alcohols and the proposed reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_reagent Add 1-methyl-1H-imidazole- 4-sulfonyl chloride cool->add_reagent stir Stir at RT add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for alcohol derivatization.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products alcohol R-OH (Alcohol) intermediate [R-O(H)-S(O)2-Im-CH3]+ Cl- alcohol->intermediate Nucleophilic Attack sulfonyl_chloride 1-methyl-1H-imidazole- 4-sulfonyl chloride sulfonyl_chloride->intermediate sulfonate_ester R-O-SO2-Im-CH3 (Sulfonate Ester) intermediate->sulfonate_ester Deprotonation (by Base) hcl HCl intermediate->hcl

Caption: Proposed mechanism for sulfonate ester formation.

Applications in Drug Development

The derivatization of alcohols with this compound can be a valuable strategy in various stages of drug development:

  • Lead Optimization: Modification of a hydroxyl group in a lead compound can significantly impact its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of the 1-methylimidazole-4-sulfonyl group can alter lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • Prodrug Synthesis: A sulfonate ester can serve as a prodrug linkage that is cleaved in vivo to release the active parent drug. This can be used to improve solubility, bioavailability, or to target specific tissues.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with modifications at the hydroxyl position allows for a systematic investigation of the SAR, providing insights into the key interactions between the drug molecule and its biological target.

  • Bioconjugation: The sulfonate ester can act as a leaving group in subsequent reactions, enabling the conjugation of the molecule to other entities such as polymers, peptides, or antibodies for targeted drug delivery or diagnostic applications.

Conclusion

The derivatization of alcohols with this compound provides a versatile method for the synthesis of novel sulfonate esters. This modification can be instrumental in the optimization of drug candidates and the exploration of new chemical space. The provided protocols offer a starting point for researchers to utilize this valuable building block in their synthetic and medicinal chemistry endeavors. Careful handling and adherence to safety precautions are essential when working with this reactive and hazardous compound.

References

Application Notes and Protocols: Protecting Group Strategies Involving 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent its participation in a subsequent chemical transformation. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups. Sulfonyl chlorides are a well-established class of reagents used for the protection of amines, forming stable sulfonamides. This document explores the potential protecting group strategies involving 1-methyl-1H-imidazole-4-sulfonyl chloride (MIS-Cl), a heterocyclic sulfonyl chloride.

While direct and extensive literature on the use of 1-methyl-1H-imidazole-4-sulfonyl (MIS) as a standard protecting group is limited, its chemical properties as a sulfonyl chloride allow for the protection of primary and secondary amines. The resulting MIS-sulfonamides are expected to exhibit unique stability and deprotection characteristics owing to the presence of the imidazole ring. These application notes provide a theoretical framework and generalized protocols based on the known chemistry of sulfonamides and imidazoles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of MIS-Cl is presented in Table 1. This information is crucial for handling, storage, and predicting reactivity.

PropertyValueReference
Molecular Formula C₄H₅ClN₂O₂S
Molecular Weight 180.61 g/mol
Appearance White to off-white solid
Melting Point 88-91 °C
Solubility Slightly soluble in DMSO
Stability Moisture sensitive

Protecting Group Strategy: Protection of Amines

The primary application of this compound in protecting group strategies is anticipated to be for the protection of primary and secondary amines. The reaction of MIS-Cl with an amine in the presence of a base yields the corresponding N-(1-methyl-1H-imidazol-4-yl)sulfonamide, effectively masking the nucleophilicity of the amine.

The general workflow for the protection of an amine with MIS-Cl is depicted in the following diagram:

ProtectionWorkflow Substrate Amine (R-NH2) Reaction Protection Reaction Substrate->Reaction Reagents This compound (MIS-Cl)Base (e.g., Pyridine, Et3N) Reagents->Reaction Product MIS-protected Amine (R-NH-SO2-Im) Reaction->Product Purification Purification Product->Purification ProtectedProduct Isolated Protected Amine Purification->ProtectedProduct

Caption: General workflow for the protection of amines using MIS-Cl.

Experimental Protocol: General Procedure for the Protection of a Primary Amine with MIS-Cl

Materials:

  • Primary amine

  • This compound (MIS-Cl)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the MIS-Cl solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired MIS-protected amine.

Stability of MIS-Sulfonamides

The stability of the resulting MIS-sulfonamide is a critical factor in its utility as a protecting group. Based on the general stability of sulfonamides, the MIS group is expected to be robust under a range of conditions.

Condition CategoryExpected StabilityNotes
Acidic Conditions Generally stable to mild acids.Strong acids may lead to deprotection. The imidazole moiety may be protonated under acidic conditions, potentially altering solubility and reactivity.
Basic Conditions StableResistant to hydrolysis under basic conditions.
Oxidative Conditions StableThe sulfonamide linkage is resistant to many common oxidizing agents.
Reductive Conditions Stable to many reducing agents (e.g., NaBH₄).May be cleaved under harsh reductive conditions (e.g., dissolving metal reductions).
Nucleophiles StableResistant to attack by most nucleophiles.
Organometallics StableGenerally compatible with Grignard reagents and organolithiums.

Deprotection Strategies

The removal of the MIS protecting group is a key step in the synthetic sequence. The presence of the imidazole ring may offer unique deprotection pathways compared to traditional arylsulfonyl groups.

Potential Deprotection Methods

The following diagram illustrates potential signaling pathways for the deprotection of MIS-sulfonamides:

DeprotectionPathways ProtectedAmine MIS-protected Amine Acidic Strong Acidic Hydrolysis (e.g., HBr/AcOH, TFA) ProtectedAmine->Acidic Protonation and Cleavage Reductive Reductive Cleavage (e.g., Na/NH3, SmI2) ProtectedAmine->Reductive Reduction of S-N bond Nucleophilic Nucleophilic Attack on Imidazole (Potential, requires investigation) ProtectedAmine->Nucleophilic Activation and Displacement DeprotectedAmine Free Amine Acidic->DeprotectedAmine Reductive->DeprotectedAmine Nucleophilic->DeprotectedAmine

Caption: Potential deprotection pathways for MIS-sulfonamides.

Experimental Protocol: General Procedure for Acidic Deprotection of MIS-Sulfonamides

Warning: Strong acids are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • MIS-protected amine

  • Trifluoroacetic acid (TFA) or a solution of HBr in acetic acid

  • Anhydrous dichloromethane (DCM) (if using TFA)

  • Scavenger (e.g., anisole, thioanisole) (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the MIS-protected amine (1.0 eq) in the chosen acidic medium (e.g., neat TFA or a 33% solution of HBr in acetic acid). A scavenger (1-5 eq) can be added to trap any reactive intermediates.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to obtain the deprotected amine.

Applications in Drug Development

The use of imidazole-containing fragments is prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. The MIS group, when used for protection, introduces such a fragment into the synthetic route. While the primary purpose is protection, the MIS-sulfonamide intermediate itself could be evaluated for biological activity. Furthermore, the specific stability and deprotection profile of the MIS group could be advantageous in the synthesis of complex, highly functionalized drug candidates where orthogonal protecting group strategies are required.

Conclusion

While this compound is not yet established as a conventional protecting group, its chemical nature suggests its utility for the protection of amines. The resulting MIS-sulfonamides are predicted to be stable under a range of synthetic conditions. The imidazole moiety may provide unique opportunities for selective deprotection, a feature that warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the application of MIS-Cl in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further experimental validation is necessary to fully elucidate the scope and limitations of this potential protecting group strategy.

Troubleshooting & Optimization

Technical Support Center: Reactions of 1-methyl-1H-imidazole-4-sulfonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 1-methyl-1H-imidazole-4-sulfonyl chloride and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 1-methyl-1H-imidazole-4-sulfonic acid.[1] This occurs in the presence of water, which can be introduced through wet solvents, reagents, or exposure to atmospheric moisture. Other potential side reactions include the formation of double sulfonylation products with primary amines and reactions with tertiary amine bases.

Q2: My reaction with a primary amine is giving a low yield of the desired sulfonamide. What could be the issue?

A2: Low yields in sulfonamide synthesis can stem from several factors. The primary suspect is often the hydrolysis of this compound, rendering it unreactive.[1] Another possibility is the formation of a di-sulfonated byproduct, where two molecules of the sulfonyl chloride react with the primary amine. This is more likely if the reaction conditions are not carefully controlled. Additionally, ensure your amine is of high purity, as impurities can interfere with the reaction.

Q3: Can the tertiary amine base I'm using react with this compound?

A3: Yes, highly nucleophilic tertiary amines can potentially react with sulfonyl chlorides. While common bases like triethylamine and pyridine are generally used to quench the HCl byproduct, more reactive tertiary amines could lead to the formation of enamines or other undesired adducts, especially under forcing conditions.[2]

Q4: I am trying to synthesize a sulfonate ester with an alcohol, but the reaction is sluggish and incomplete. What can I do?

A4: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters can be slow.[2] To improve the reaction rate, ensure strictly anhydrous conditions to prevent the competing hydrolysis reaction. Using a suitable base, such as pyridine, can catalyze the reaction.[2] If the alcohol is sterically hindered, longer reaction times or elevated temperatures may be necessary, but this also increases the risk of side reactions.

Q5: How can I effectively purify my imidazole-based sulfonamide product?

A5: Purification of imidazole-containing compounds can sometimes be challenging due to their polarity. Standard purification techniques such as liquid-liquid extraction followed by column chromatography on silica gel are commonly employed. For column chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective. In some cases, recrystallization from a suitable solvent system can also yield highly pure product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Possible Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents, freshly distilled or from a sealed bottle.- Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or purified this compound.
Poor quality of nucleophile - Use a high-purity amine or alcohol.- If the nucleophile is a solid, ensure it is thoroughly dried.
Insufficiently reactive nucleophile - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a catalyst.- For sterically hindered nucleophiles, increasing the reaction temperature or time may be necessary, but monitor for decomposition.
Incorrect stoichiometry - Carefully verify the molar ratios of your reactants and base. A slight excess of the amine/alcohol and base is often used.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Over-sulfonylation of primary amines - Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.- Use a slight excess of the primary amine to favor the formation of the mono-sulfonated product.
Reaction with tertiary amine base - Use a less nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA).- Avoid excessive heating of the reaction mixture when a tertiary amine base is present.
Decomposition of starting material or product - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.- Some heteroaromatic sulfonyl chlorides can be unstable; consider preparing it fresh and using it immediately.

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table provides a general overview of factors influencing the outcome of sulfonylation reactions.

Parameter Effect on Main Reaction Effect on Side Reactions Notes
Presence of Water Decreases yield significantlyPromotes hydrolysis to sulfonic acidMaintain anhydrous conditions.
Reaction Temperature Higher temperature can increase rateHigher temperature can promote decomposition and side reactions with basesOptimize temperature for each specific reaction.
Stoichiometry (Amine:Sulfonyl Chloride) 1:1 or slight excess of amine is optimalExcess sulfonyl chloride can lead to over-sulfonylation of primary aminesCareful control of stoichiometry is crucial.
Nucleophilicity of Amine Stronger nucleophiles react fasterWeaker nucleophiles may require harsher conditions, increasing side reaction riskConsider the electronic and steric properties of the amine.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine:

  • To a solution of the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Side_Reactions This compound This compound Desired Sulfonamide Desired Sulfonamide This compound->Desired Sulfonamide + Primary/Secondary Amine (Main Reaction) 1-methyl-1H-imidazole-4-sulfonic acid 1-methyl-1H-imidazole-4-sulfonic acid This compound->1-methyl-1H-imidazole-4-sulfonic acid + H2O (Hydrolysis) Di-sulfonated Amine Di-sulfonated Amine This compound->Di-sulfonated Amine + Primary Amine (Over-sulfonylation) Desired Sulfonate Ester Desired Sulfonate Ester This compound->Desired Sulfonate Ester + Alcohol (Main Reaction) Enamine/Adduct Enamine/Adduct This compound->Enamine/Adduct + Tertiary Amine Base (Base Reaction)

Caption: Potential reaction pathways of this compound with nucleophiles.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Review Reaction Stoichiometry and Temperature check_reagents->check_conditions analyze_byproducts Characterize Side Products (LC-MS, NMR) check_conditions->analyze_byproducts hydrolysis Hydrolysis to Sulfonic Acid? analyze_byproducts->hydrolysis over_sulfonylation Over-sulfonylation? hydrolysis->over_sulfonylation No solution_hydrolysis Use Anhydrous Solvents/Reagents, Inert Atmosphere hydrolysis->solution_hydrolysis Yes other_side_reactions Other Side Reactions? over_sulfonylation->other_side_reactions No solution_over_sulfonylation Slow Addition of Sulfonyl Chloride, Adjust Stoichiometry over_sulfonylation->solution_over_sulfonylation Yes solution_other Modify Base, Temperature, or Purification Strategy other_side_reactions->solution_other Yes end Optimized Reaction solution_hydrolysis->end solution_over_sulfonylation->end solution_other->end

References

Technical Support Center: Purification of 1-methyl-1H-imidazole-4-sulfonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the purification of reaction products from 1-methyl-1H-imidazole-4-sulfonyl chloride.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, particularly focusing on the purification of its reaction products, such as sulfonamides.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

A low yield can stem from several issues. The most common cause is the degradation of the starting material, this compound, due to its high sensitivity to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a frequent side reaction that consumes the starting material.[3] Other potential causes include incomplete reaction, steric hindrance from bulky reactants which slows the reaction rate, or product degradation under the reaction or workup conditions.[3]

Q2: I see multiple spots on my TLC/LC-MS analysis of the crude product. What could these be?

Multiple spots typically indicate a mixture of the desired product, unreacted starting materials, and byproducts. For a typical sulfonamide synthesis, you might see:

  • Desired Sulfonamide Product: Your target compound.

  • Unreacted Amine: The nucleophile used in the reaction.

  • 1-methyl-1H-imidazole-4-sulfonic acid: The hydrolysis byproduct of the sulfonyl chloride.[3]

  • Di-sulfonated Amine: If a primary amine is used, it's possible for it to react with two molecules of the sulfonyl chloride, especially if stoichiometry is not carefully controlled.[3]

Q3: How can I prevent the hydrolysis of this compound during my reaction?

Preventing hydrolysis is critical for a successful reaction.[3] Key measures include:

  • Use Anhydrous Conditions: All glassware should be thoroughly oven- or flame-dried before use.[3][4]

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure your amine and any base (e.g., triethylamine, pyridine) are dry.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[3]

  • Use Fresh Sulfonyl Chloride: If possible, use a fresh bottle or recently purified this compound.[3]

Q4: What is the best general method for purifying my sulfonamide product?

The two most effective and common purification techniques for sulfonamides are crystallization and silica gel column chromatography.[3]

  • Crystallization: This is often the preferred method for achieving high purity, especially if the product is a solid.[3] It can be very effective at removing trace impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities and is useful when crystallization is difficult or when multiple products are present.[3]

Q5: My sulfonamide product won't crystallize. What can I do?

If your product is resistant to crystallization, you can try several techniques:

  • Solvent Screening: Experiment with a variety of solvent systems. Common solvents for sulfonamide crystallization include ethanol, methanol, and ethyl acetate.[3] Mixtures, such as hexane/ethyl acetate or dichloromethane/methanol, can also be effective.

  • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place it in a larger chamber containing a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure crystal, add it to the supersaturated solution to initiate crystallization.

Troubleshooting Guides

Problem: Low Yield and Presence of Sulfonic Acid Byproduct

This is a classic issue caused by the hydrolysis of the sulfonyl chloride starting material. The workflow below outlines steps to diagnose and prevent this problem.

G Troubleshooting Workflow: Low Product Yield cluster_symptoms Symptoms cluster_cause Primary Cause Symptom1 Low yield of desired sulfonamide Symptom2 Presence of a highly polar byproduct (sulfonic acid) Cause Hydrolysis of this compound Symptom2->Cause indicates Sol1 Use anhydrous solvents and reagents Cause->Sol1 mitigated by Sol2 Thoroughly dry all glassware Sol3 Run reaction under an inert atmosphere (N2 or Ar) Sol4 Use fresh or newly purchased sulfonyl chloride

Caption: Workflow to diagnose and prevent sulfonyl chloride hydrolysis.

Problem: Multiple Products Observed on TLC/LC-MS

The formation of multiple products often arises from poor control over reaction stoichiometry or conditions.

G Troubleshooting Workflow: Multiple Product Formation cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions Problem Multiple spots on TLC/LC-MS Cause1 Over-reaction (e.g., di-sulfonylation of primary amine) Problem->Cause1 Cause2 Incorrect stoichiometry Problem->Cause2 Cause3 Reaction temperature too high Problem->Cause3 Sol2 Add sulfonyl chloride slowly or dropwise at low temperature (e.g., 0 °C) Cause1->Sol2 Sol3 Monitor reaction closely by TLC/LC-MS and quench when starting material is consumed Cause1->Sol3 Sol1 Control stoichiometry: Use a slight excess of amine (1.1-1.5 eq) Cause2->Sol1 Cause3->Sol2

Caption: Troubleshooting workflow for the formation of multiple products.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography

The optimal solvent system depends on the specific amine used. The following are common starting points for separating a moderately polar sulfonamide from starting materials and byproducts.

Compound TypeTypical Mobile Phase (Hexane:Ethyl Acetate)Expected Rf ValueNotes
Unreacted Amine70:30 to 50:500.1 - 0.3Polarity varies greatly depending on the amine structure.
Desired Sulfonamide 50:50 to 30:70 0.4 - 0.6 This is the target range for good separation.
This compound60:40~0.7Relatively non-polar compared to the sulfonamide.
1-methyl-1H-imidazole-4-sulfonic acid0:100 (+ 1% Acetic Acid)< 0.1Highly polar; may require methanol in the eluent to move from the baseline.[3]
Table 2: Common Solvents for Recrystallization of Sulfonamides
SolventPolarityTypical Use
EthanolPolar ProticGood general-purpose solvent for many sulfonamides.[3]
MethanolPolar ProticSimilar to ethanol, may offer different solubility.[3]
IsopropanolPolar ProticCan be used, sometimes with water as a co-solvent.[5]
Ethyl AcetatePolar AproticEffective for moderately polar sulfonamides.[3]
Dichloromethane/HexaneMixtureGood for less polar products; dissolve in DCM, add hexane until cloudy.
AcetonitrilePolar AproticCan be a useful alternative for difficult crystallizations.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying a sulfonamide product.

  • Prepare the Column: Select an appropriately sized glass column and slurry-pack it with silica gel using your chosen mobile phase (eluent), ensuring there are no air bubbles or cracks.

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the silica bed. Gently add a thin layer of sand on top to protect the sample layer.

  • Elution: Fill the column with the eluent. Begin elution, collecting fractions in test tubes. The mobile phase composition can be kept constant (isocratic) or gradually increased in polarity (gradient) to elute compounds of increasing polarity.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified sulfonamide.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing a solid sulfonamide.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Use the information in Table 2 as a starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, silica gel), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated solid.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-methyl-1H-imidazole-4-sulfonyl chloride.

Experimental Protocols

A common and effective method for the synthesis of this compound involves the direct chlorosulfonation of 1-methylimidazole. An alternative two-step method involves the synthesis of the corresponding sulfonic acid followed by conversion to the sulfonyl chloride.

Method 1: Direct Chlorosulfonation

This method is often preferred for its efficiency, directly converting the starting material to the desired product.

  • Materials:

    • 1-methylimidazole

    • Chlorosulfonic acid

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Two-Step Synthesis via Sulfonic Acid Intermediate

This method can offer better control and may be advantageous if the direct chlorosulfonation proves to be problematic.

  • Step 2a: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid

    • Materials:

      • 1-methylimidazole

      • Fuming sulfuric acid (oleum)

    • Procedure:

      • In a flask equipped with a stirrer, add 1-methylimidazole (1.0 eq) to fuming sulfuric acid (20-30% SO₃) at room temperature with stirring.

      • Heat the mixture to 100-120°C and maintain this temperature for 4-6 hours.

      • Cool the reaction mixture to room temperature and carefully pour it onto ice.

      • Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfonic acid salt.

      • Filter the precipitate and treat with a strong acid (e.g., HCl) to obtain the free sulfonic acid.

      • The sulfonic acid can be purified by recrystallization from water.

  • Step 2b: Conversion of Sulfonic Acid to Sulfonyl Chloride

    • Materials:

      • 1-methyl-1H-imidazole-4-sulfonic acid

      • Thionyl chloride or phosphorus pentachloride

      • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

      • Anhydrous toluene

    • Procedure:

      • Suspend 1-methyl-1H-imidazole-4-sulfonic acid (1.0 eq) in anhydrous toluene.

      • Add a catalytic amount of anhydrous DMF.

      • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

      • Heat the reaction mixture to reflux (around 80-110°C) for 2-4 hours, until the evolution of gas ceases.

      • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

      • The resulting crude sulfonyl chloride can be purified as described in Method 1.

Data Presentation

Table 1: Troubleshooting Guide for Synthesis & Purification

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Moisture in the reaction.1. Increase reaction time or temperature (monitor for degradation). 2. Ensure slow, controlled addition of reagents at low temperatures. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of multiple byproducts 1. Over-sulfonation or side reactions on the imidazole ring. 2. Reaction temperature too high.1. Use a milder sulfonating agent or a two-step approach. 2. Maintain strict temperature control throughout the reaction.
Product is an oil and difficult to handle The free base form may be a low-melting solid or an oil.Convert the sulfonyl chloride to a more stable crystalline derivative if possible for characterization, or use directly in the next step.
Presence of sulfonic acid impurity Hydrolysis of the sulfonyl chloride during workup.1. Minimize contact with water during workup. 2. Perform the workup at low temperatures. 3. Wash the crude product with cold, dilute aqueous HCl to remove the more water-soluble sulfonic acid.[1]
Difficulty in purifying by column chromatography The polar and potentially reactive nature of the sulfonyl chloride can lead to streaking or decomposition on silica gel.1. Minimize the time on the column. 2. Use a less acidic stationary phase if possible. 3. Recrystallization is often a better purification method for sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the chlorosulfonation of 1-methylimidazole?

A1: The most critical parameters are temperature and moisture. The reaction is highly exothermic and should be performed at low temperatures (0-5°C) to prevent side reactions and degradation. Strict anhydrous conditions are necessary as chlorosulfonic acid and the resulting sulfonyl chloride are highly sensitive to moisture.[1]

Q2: My reaction mixture turned dark brown/black. What does this indicate?

A2: A dark coloration often indicates decomposition or charring, which can be caused by the reaction temperature being too high or the addition of the sulfonating agent being too rapid. It is crucial to maintain a low temperature and add reagents slowly and in a controlled manner.

Q3: How can I confirm the formation of this compound?

A3: The product can be characterized by standard analytical techniques. 1H NMR and 13C NMR spectroscopy will show characteristic shifts for the protons and carbons on the imidazole ring and the methyl group. Infrared (IR) spectroscopy will show characteristic strong absorptions for the S=O bonds of the sulfonyl chloride group (typically in the range of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹). Mass spectrometry can be used to confirm the molecular weight.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage in a desiccator is also recommended.

Q5: Are there any specific safety precautions I should take when working with chlorosulfonic acid or thionyl chloride?

A5: Yes, both reagents are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Visualizations

Experimental_Workflow Experimental Workflow for Direct Chlorosulfonation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-methylimidazole in anhydrous DCM cool Cool to 0°C start->cool add_reagent Slowly add chlorosulfonic acid cool->add_reagent stir_cold Stir at 0°C add_reagent->stir_cold stir_rt Stir at RT stir_cold->stir_rt monitor Monitor reaction (TLC/LC-MS) stir_rt->monitor quench Pour onto ice monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify end end purify->end Final Product

Caption: Workflow for the direct chlorosulfonation of 1-methylimidazole.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation moisture Moisture Present start->moisture increase_time_temp Increase reaction time/temp incomplete_rxn->increase_time_temp Check control_temp Strict temperature control degradation->control_temp Check anhydrous_conditions Use anhydrous reagents/solvents moisture->anhydrous_conditions Check

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Hydrolysis of 1-methyl-1H-imidazole-4-sulfonyl chloride During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the workup of reactions involving 1-methyl-1H-imidazole-4-sulfonyl chloride, with a particular focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound is a chemical compound with the formula C4H5ClN2O2S.[1] It is a highly reactive molecule used in organic synthesis, particularly for the preparation of sulfonamides. The sulfonyl chloride functional group (-SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding and unreactive 1-methyl-1H-imidazole-4-sulfonic acid, which can lead to a significant loss of product yield.[2] The presence of the imidazole ring can also influence its reactivity.

Q2: What are the primary signs of hydrolysis of this compound during my workup?

The most common indicators of hydrolysis include:

  • Low yield of the desired product: This is the most direct consequence, as the starting material is consumed by reacting with water instead of the intended nucleophile.[2]

  • Presence of a highly polar, water-soluble byproduct: 1-methyl-1H-imidazole-4-sulfonic acid is significantly more polar than the sulfonyl chloride and will partition into the aqueous layer during extraction.

  • Difficulty in product isolation: The presence of the sulfonic acid can sometimes lead to the formation of emulsions during aqueous workup, making phase separation challenging.

  • Changes in the pH of the aqueous layer: The hydrolysis of a sulfonyl chloride produces hydrochloric acid (HCl) and the corresponding sulfonic acid, which will decrease the pH of the aqueous phase.

Q3: How can I minimize the hydrolysis of this compound during the workup?

Minimizing hydrolysis requires careful control of the workup conditions. Key strategies include:

  • Use of anhydrous conditions: Ensure all solvents and reagents used in the reaction and initial stages of the workup are strictly anhydrous.[2]

  • Low temperature: Perform the aqueous quench and extractions at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

  • Rapid workup: Minimize the contact time between the sulfonyl chloride and the aqueous phase.

  • Use of a buffered or basic wash: A wash with a cold, dilute solution of a weak base like sodium bicarbonate can neutralize the generated HCl and any unreacted acid, but it's crucial to avoid strongly basic conditions which can also promote hydrolysis.[3]

  • Immediate extraction: After quenching the reaction with cold water or a buffer, immediately extract the product into a non-polar organic solvent.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound during your experimental workup.

Problem: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Hydrolysis of this compound during workup. 1. Verify anhydrous conditions: Ensure all glassware was thoroughly dried and solvents were anhydrous.[2] 2. Optimize quenching: Quench the reaction by adding the reaction mixture to ice-cold water or a cold, dilute bicarbonate solution, rather than adding water directly to the reaction. 3. Reduce temperature: Perform all aqueous washes and extractions at 0-5 °C. 4. Minimize contact time: Work quickly and efficiently during the aqueous workup steps.
Incomplete reaction. 1. Monitor the reaction: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before initiating the workup. 2. Check reagent stoichiometry and quality: Ensure the correct molar ratios of reagents were used and that the this compound was of high purity and not already partially hydrolyzed.[2]
Product loss during extraction. 1. Check the aqueous layer: If your product has some water solubility, it may be partitioning into the aqueous phase. Analyze the aqueous layer by a suitable method (e.g., LC-MS) to confirm. 2. Increase the number of extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Problem: Formation of an Emulsion During Workup
Potential Cause Troubleshooting Steps
Presence of sulfonic acid byproduct. 1. Add brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter through celite: Passing the mixture through a pad of celite can sometimes help to break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for phase separation.
Insufficient mixing or vigorous shaking. 1. Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Experimental Protocols

General Protocol for N-Sulfonylation using this compound and Subsequent Aqueous Workup

This protocol provides a general guideline for the synthesis of a sulfonamide and the subsequent workup designed to minimize hydrolysis of the sulfonyl chloride.

Reaction Setup:

  • To a stirred solution of the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

Workup Procedure:

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding ice-cold water or a cold, saturated aqueous solution of sodium bicarbonate.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 2 x 20 mL).

  • Combine the organic layers and wash sequentially with cold, dilute HCl (e.g., 1M), cold saturated aqueous sodium bicarbonate solution, and finally with cold brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Hydrolysis_Mechanism reagent 1-methyl-1H-imidazole- 4-sulfonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water Water (H2O) water->intermediate sulfonic_acid 1-methyl-1H-imidazole- 4-sulfonic acid intermediate->sulfonic_acid Elimination of Cl- hcl HCl intermediate->hcl

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup start Amine + Base in Anhydrous Solvent (0 °C) add_reagent Add 1-methyl-1H-imidazole- 4-sulfonyl chloride start->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Ice-Cold Water/Bicarbonate react->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Cold Dilute HCl extract->wash_acid wash_base Wash with Cold Saturated NaHCO3 wash_acid->wash_base wash_brine Wash with Cold Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end end concentrate->end Crude Product

Caption: General experimental workflow for sulfonamide synthesis and workup.

Troubleshooting_Tree start Low Product Yield check_hydrolysis Signs of Hydrolysis? (e.g., polar byproduct) start->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis no_hydrolysis No check_hydrolysis->no_hydrolysis hydrolysis_actions Implement Hydrolysis Prevention Strategies: - Anhydrous Conditions - Low Temperature - Rapid Workup yes_hydrolysis->hydrolysis_actions check_reaction Reaction Incomplete? no_hydrolysis->check_reaction yes_reaction Yes check_reaction->yes_reaction no_reaction No check_reaction->no_reaction reaction_actions Optimize Reaction: - Monitor Completion (TLC/LCMS) - Check Reagent Quality yes_reaction->reaction_actions check_extraction Product in Aqueous Layer? no_reaction->check_extraction yes_extraction Yes check_extraction->yes_extraction extraction_actions Improve Extraction: - Multiple Extractions - Analyze Aqueous Layer yes_extraction->extraction_actions

Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.

References

common byproducts in 1-methyl-1H-imidazole-4-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazole-4-sulfonyl chloride. The information provided is intended to help overcome common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a highly reactive electrophile. Its primary application in organic synthesis is to react with nucleophiles. The sulfonyl chloride group (-SO₂Cl) is a potent acylating agent. It readily reacts with primary or secondary amines to form stable sulfonamides and with alcohols to produce sulfonate esters. This reactivity is driven by the electron-deficient nature of the sulfur atom, making it susceptible to nucleophilic attack. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during these reactions.

Q2: What are the most common byproducts in reactions involving this compound?

A2: The most frequently encountered byproducts are:

  • 1-methyl-1H-imidazole-4-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride. Due to the high moisture sensitivity of this compound, this is often the main impurity.[1][2]

  • Hydrochloric acid (HCl): Formed during the reaction with a nucleophile (e.g., amine or alcohol). It is typically scavenged by a base.

  • Oligosulfonamides: If the amine nucleophile has multiple reactive sites or if an excess of the sulfonyl chloride is used, the formation of dimers or oligomers can occur.

  • Sulfenes: While less common for this specific reagent, sulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates in the presence of a base, which can lead to various side products.[1]

Q3: How can I minimize the formation of 1-methyl-1H-imidazole-4-sulfonic acid?

A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous (dry) conditions. This includes using dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon). The this compound reagent should be stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture.

Q4: What is the role of the base in these reactions, and can it cause side reactions?

A4: The primary role of the base (e.g., triethylamine, pyridine, or diisopropylethylamine) is to neutralize the HCl generated during the reaction, preventing it from protonating the nucleophile and stopping the reaction. The choice of base can be critical. While tertiary amines are common, they can sometimes lead to side reactions. For instance, pyridine can act as a nucleophilic catalyst. The basicity and steric hindrance of the base can influence the reaction rate and the profile of byproducts.

Q5: Are there any known stability issues or decomposition pathways for this compound?

A5: Besides its sensitivity to moisture, this compound can be thermally labile. It is recommended to store the compound in a freezer under an inert atmosphere.[2] The imidazole ring itself is generally stable under many reaction conditions but can be susceptible to degradation under harsh oxidative or photolytic stress.

Troubleshooting Guides

Below are common issues encountered when using this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of the desired product 1. Inactive this compound due to hydrolysis. 2. Insufficiently nucleophilic amine or alcohol. 3. Protonation of the nucleophile by HCl. 4. Reaction temperature is too low.1. Use fresh or properly stored sulfonyl chloride. Ensure all reaction components and equipment are dry. 2. Consider using a more nucleophilic reagent or a stronger activating base. 3. Ensure at least a stoichiometric amount of a suitable base is used. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.
Presence of a significant amount of a water-soluble impurity in the crude product Hydrolysis of this compound to 1-methyl-1H-imidazole-4-sulfonic acid.Improve anhydrous techniques. Use freshly dried solvents and an inert atmosphere. During workup, a basic wash can help remove the acidic sulfonic acid byproduct.
Formation of an insoluble white precipitate The hydrochloride salt of the amine nucleophile or the added base.Ensure the reaction mixture is sufficiently stirred. At the end of the reaction, this salt can often be removed by filtration or an aqueous wash.
Complex mixture of products observed by TLC or LC-MS 1. Multiple reactive sites on the nucleophile. 2. Decomposition of the starting material or product. 3. Side reactions involving the base or solvent.1. Use a protecting group strategy for the nucleophile if necessary. 2. Run the reaction at a lower temperature and monitor for decomposition. 3. Screen different bases and solvents to find optimal conditions.
Difficulty in purifying the final product Co-elution of the product with unreacted starting materials or byproducts.1. Adjust the polarity of the chromatography eluent. 2. Consider a different purification technique, such as crystallization or preparative HPLC. 3. An acidic or basic wash during the workup may help remove certain impurities before chromatography.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate dry flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM (or THF).

  • Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Visualized Workflows

Below are diagrams illustrating the general reaction pathway and a troubleshooting workflow for common issues.

G cluster_0 Reaction Pathway SulfonylChloride This compound Product Sulfonamide or Sulfonate Ester SulfonylChloride->Product + Nucleophile Byproduct1 HCl SulfonylChloride->Byproduct1 Nucleophile Amine (R₂NH) or Alcohol (ROH) Nucleophile->Product Nucleophile->Byproduct1 Base Base (e.g., Et₃N) Byproduct2 Base·HCl Salt Base->Byproduct2 Byproduct1->Byproduct2

Caption: General reaction scheme for the formation of sulfonamides or sulfonate esters.

G cluster_1 Troubleshooting Workflow Start Low Product Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture Hydrolysis Hydrolysis to Sulfonic Acid? CheckMoisture->Hydrolysis CheckReagents Verify Reagent Quality UseFreshReagent Use Fresh Sulfonyl Chloride CheckReagents->UseFreshReagent CheckBase Ensure Sufficient Base IncreaseBase Increase Base Equivalents CheckBase->IncreaseBase CheckTemp Optimize Reaction Temperature ScreenTemps Screen Different Temperatures CheckTemp->ScreenTemps Hydrolysis->CheckReagents No ImproveAnhydrous Improve Anhydrous Technique Hydrolysis->ImproveAnhydrous Yes UseFreshReagent->CheckBase IncreaseBase->CheckTemp

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

solvent selection for reactions with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-methyl-1H-imidazole-4-sulfonyl chloride

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for reactions involving this compound. It includes troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical and physical properties of this compound to consider for solvent selection?

A1: Understanding the properties of this compound is fundamental to choosing a compatible solvent system. The compound is a solid that is highly sensitive to moisture, which dictates the need for anhydrous reaction conditions. Its limited solubility in many common solvents requires careful consideration to ensure a homogeneous reaction mixture.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
CAS Number 137049-00-4[1][2][3]
Molecular Formula C₄H₅ClN₂O₂S[1][4]
Molecular Weight 180.61 g/mol [3][4]
Appearance White to Off-White Solid[3][5]
Melting Point 88-91°C[1][3][6]
Solubility Slightly soluble in DMSO[1][3][5]
Stability Moisture Sensitive; Reacts violently with water[1][3][5]
Q2: Which solvents are generally recommended for reactions with this compound?

A2: The best solvents are typically anhydrous aprotic solvents that can dissolve the sulfonyl chloride and the other reactants without participating in side reactions. The choice depends on the polarity of the substrates and the required reaction temperature.

Table 2: Recommended Anhydrous Aprotic Solvents for Sulfonamide Synthesis

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Acetonitrile (ACN) Polar Aprotic37.582Good general-purpose solvent for many sulfonamide formations.[7]
Dichloromethane (DCM) Nonpolar Aprotic9.140Useful for reactions at or below room temperature; less effective for polar substrates.
Tetrahydrofuran (THF) Polar Aprotic7.666A common choice, but must be peroxide-free and anhydrous.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power for polar molecules; higher boiling point allows for heating.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189High solvating power, but can be difficult to remove and may participate in oxidative side reactions.[8]
2-Methyltetrahydrofuran (2-MeTHF) Polar Aprotic7.080A greener alternative to THF with a lower peroxide formation tendency.[9]
Toluene Nonpolar Aprotic2.4111Suitable for less polar reactants and when a higher reaction temperature is needed.
Q3: What types of solvents should be strictly avoided and why?

A3: Protic solvents must be avoided. This compound is highly susceptible to hydrolysis.[1][5] Contact with protic solvents like water, alcohols (methanol, ethanol), or even primary/secondary amines in excess can lead to rapid degradation of the starting material into the corresponding sulfonic acid, rendering it inactive for the desired reaction. The compound is known to react violently with water and liberates toxic gas upon contact.[5] While some robust industrial processes for other sulfonyl chlorides have been developed in aqueous media, they rely on very low aqueous solubility to protect the sulfonyl chloride from hydrolysis, a property not guaranteed for this specific molecule without extensive process development.[10]

Q4: My reaction yield is low. How can I troubleshoot this issue from a solvent perspective?

A4: Low yield is a common problem often linked to solvent choice or reaction conditions. Consult the troubleshooting workflow below (Figure 2) and consider the following:

  • Poor Solubility: If your starting materials (amine, nucleophile) are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar aprotic solvent with higher solvating power, such as DMF or DMSO.

  • Reagent Degradation: The primary cause of degradation is hydrolysis from residual moisture. Ensure all solvents are rigorously dried (e.g., passed through activated alumina or distilled from a suitable drying agent), use oven-dried glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Side Reactions: If you observe unexpected byproducts, the solvent itself might be reacting. For instance, at elevated temperatures, some solvents may not be entirely inert. Consider switching to a different aprotic solvent, such as toluene or 2-MeTHF.

Visual Guides and Workflows

The following diagrams provide logical workflows for solvent selection and troubleshooting common experimental issues.

SolventSelection Figure 1. Solvent Selection Workflow start Start: Select Solvent for Reaction with This compound check_reactants Are reactants (e.g., amine) polar and require high solubility? start->check_reactants polar_solvent Use Anhydrous Polar Aprotic Solvent check_reactants->polar_solvent Yes nonpolar_solvent Use Anhydrous Nonpolar/Weakly Polar Aprotic Solvent check_reactants->nonpolar_solvent No polar_examples Examples: - Acetonitrile (ACN) - DMF - DMSO polar_solvent->polar_examples nonpolar_examples Examples: - Dichloromethane (DCM) - THF / 2-MeTHF - Toluene nonpolar_solvent->nonpolar_examples final_check CRITICAL: Ensure rigorous anhydrous conditions and inert atmosphere to prevent hydrolysis. polar_examples->final_check nonpolar_examples->final_check

Caption: Figure 1. A decision tree to guide solvent selection based on reactant properties.

Troubleshooting Figure 2. Troubleshooting Guide for Common Issues start Problem Observed low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products cause_solubility Cause: Poor Reactant Solubility low_yield->cause_solubility Is mixture heterogeneous? cause_hydrolysis Cause: Reagent Hydrolysis low_yield->cause_hydrolysis Were conditions anhydrous? side_products->cause_hydrolysis cause_reactivity Cause: Solvent Reactivity or Incorrect Temperature side_products->cause_reactivity solution_solubility Solution: Switch to a more polar solvent (e.g., ACN, DMF). cause_solubility->solution_solubility solution_hydrolysis Solution: Use rigorously dried solvents and inert atmosphere. cause_hydrolysis->solution_hydrolysis solution_reactivity Solution: Change to a more inert solvent (e.g., Toluene, 2-MeTHF) and/or lower reaction temperature. cause_reactivity->solution_reactivity

Caption: Figure 2. A flowchart for diagnosing and solving common reaction problems.

Representative Experimental Protocol

Title: General Protocol for the Synthesis of N-Substituted-1-methyl-1H-imidazole-4-sulfonamide

Disclaimer: This is a general guideline. Researchers must optimize conditions, including reaction time, temperature, and stoichiometry, for each specific substrate. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Amine or other nucleophile (1.0 equivalent)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or THF, see Table 2)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

Procedure:

  • Setup: Assemble the oven-dried glassware under a stream of dry Nitrogen or Argon.

  • Dissolution: In the reaction flask, dissolve the amine (1.0 equiv.) and the non-nucleophilic base (1.2 equiv.) in the selected anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Transfer this solution to the reaction flask dropwise via syringe over 10-15 minutes while stirring vigorously.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typical reaction times can range from 2 to 12 hours).[9]

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • If the product is organic-soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography, recrystallization, or another suitable method to obtain the desired sulfonamide.

References

temperature optimization for sulfonamide formation with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-methyl-1H-imidazole-4-sulfonyl chloride in sulfonamide synthesis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be met, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Reaction temperature is too high: The sulfonyl chloride or the product may be degrading at elevated temperatures. This compound is a relatively reactive species.Attempt the reaction at a lower temperature, starting from 0°C or even -10°C, especially if decomposition is observed.
Presence of moisture: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Improper base: The base used may not be strong enough to neutralize the HCl generated during the reaction, leading to the protonation of the amine nucleophile and stopping the reaction.Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to effectively scavenge the acid.
Formation of Multiple Products/Side Reactions Reaction temperature is too high: High temperatures can lead to side reactions, such as decomposition or reactions with the solvent.Lower the reaction temperature. A common starting point for sulfonamide synthesis is room temperature, with the option to cool to 0°C if side products are observed.
Amine is a weak nucleophile: If the amine is sterically hindered or electronically deactivated, higher temperatures might be required, which can also promote side reactions.Consider using a catalyst or a stronger base to facilitate the reaction at a lower temperature. Alternatively, a carefully controlled increase in temperature might be necessary.
Reaction is Too Slow Low reaction temperature: The kinetics of the reaction are highly dependent on temperature.Increase the reaction temperature. Microwave-assisted synthesis can also be explored to accelerate the reaction.[2]
Poor solubility of reactants: If the sulfonyl chloride or the amine is not fully dissolved at the reaction temperature, the reaction rate will be limited.Choose a solvent in which both reactants are soluble at the desired reaction temperature. A slight increase in temperature may also improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the reaction of this compound with an amine?

A1: A good starting point for the reaction is room temperature (20-25°C). Many sulfonamide formations proceed efficiently at this temperature.[3][4] If the reaction is slow or does not proceed, you can consider gently heating the mixture. Conversely, if you observe decomposition or the formation of side products, cooling the reaction to 0°C is a recommended step.

Q2: How does the nucleophilicity of the amine affect the optimal reaction temperature?

A2: The nucleophilicity of the amine plays a crucial role.

  • Primary and secondary aliphatic amines are generally more nucleophilic and often react readily at room temperature or below.

  • Aromatic amines (anilines) are less nucleophilic due to the delocalization of the lone pair of electrons into the aromatic ring. These reactions may require higher temperatures to proceed at a reasonable rate.

  • Sterically hindered amines may also require elevated temperatures to overcome steric hindrance.

Q3: Can I use microwave irradiation to optimize the reaction?

A3: Yes, microwave-assisted synthesis can be an effective method for accelerating sulfonamide formation and may lead to higher yields in shorter reaction times.[2] It is advisable to start with short irradiation times and monitor the temperature and pressure inside the microwave vial carefully.

Q4: What are the signs of decomposition of this compound due to excessive temperature?

A4: Signs of decomposition can include a change in the color of the reaction mixture (e.g., darkening or turning brown), the evolution of gas, or the appearance of unexpected spots on a TLC plate that do not correspond to the starting materials or the desired product. It is important to note that this sulfonyl chloride is moisture-sensitive and should be handled under an inert atmosphere.[1]

Experimental Protocols

General Protocol for Sulfonamide Formation

This is a general procedure that should be optimized for each specific amine.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents) or diisopropylethylamine (1.2-1.5 equivalents), to the solution.

  • Temperature Control: Adjust the temperature of the reaction mixture to the desired starting point (e.g., 0°C, room temperature).

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Sulfonamide Synthesis prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Amine + Anhydrous Solvent) prep->setup base Add Base (e.g., Triethylamine) setup->base temp Set Temperature (e.g., 0°C, RT) base->temp addition Add Sulfonyl Chloride Solution (Dropwise) temp->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Sulfonamide purify->product

Caption: Workflow for the synthesis of sulfonamides.

Troubleshooting_Logic Troubleshooting Low Yield start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp check_moisture Is the reaction anhydrous? start->check_moisture check_base Is the base appropriate? start->check_base temp_low Possibility: Too Low Action: Increase Temperature check_temp->temp_low No reaction temp_high Possibility: Too High Action: Decrease Temperature check_temp->temp_high Decomposition moisture_issue Possibility: Moisture Present Action: Use Dry Solvents/Inert Atmosphere check_moisture->moisture_issue Yes base_issue Possibility: Incorrect Base Action: Use Stronger, Non-nucleophilic Base check_base->base_issue No

Caption: Logic for troubleshooting low product yield.

References

avoiding over-reaction with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-methyl-1H-imidazole-4-sulfonyl chloride. The information is designed to help you avoid common pitfalls, such as over-reaction, and to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a significant amount of a polar byproduct that is not my desired sulfonamide. What is the likely cause?

A1: The most common polar byproduct is the corresponding sulfonic acid, 1-methyl-1H-imidazole-4-sulfonic acid. This is a result of the hydrolysis of the sulfonyl chloride. To prevent this, it is crucial to maintain strictly anhydrous conditions throughout your experiment. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, do so at a low temperature, for instance, by pouring the reaction mixture onto ice, to minimize hydrolysis of any remaining sulfonyl chloride.[1]

Q2: I am observing the formation of a di-sulfonylated byproduct. How can I favor mono-sulfonylation?

A2: Di-sulfonylation, the reaction of a primary amine with two equivalents of the sulfonyl chloride, is a common side reaction. To favor mono-sulfonylation, consider the following:

  • Stoichiometry: Use a 1:1 molar ratio of the primary amine to this compound. In some cases, a slight excess of the amine (e.g., 1.1 equivalents) can be beneficial.

  • Rate of Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). This prevents localized high concentrations of the sulfonyl chloride.

  • Temperature: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second sulfonylation reaction.

Q3: What is the recommended storage and handling procedure for this compound?

A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place, ideally in a freezer at -20°C. When handling the reagent, work under an inert atmosphere as much as possible and use dry solvents and glassware.

Q4: Are there any known stability issues with heterocyclic sulfonyl chlorides like this one?

A4: Yes, heteroaromatic sulfonyl chlorides can have unique stability profiles. Besides hydrolysis, some can undergo decomposition through pathways like the formal extrusion of SO2. The stability is influenced by the nature of the heterocyclic ring and the position of the sulfonyl chloride group. For imidazole derivatives, hydrolysis is a primary concern.

Troubleshooting Guide: Avoiding Over-reaction and Side Products

Problem Potential Cause Recommended Solution
Low or no yield of desired sulfonamide Inactive this compound due to hydrolysis.Use a fresh bottle of the reagent or ensure it has been stored under strictly anhydrous conditions.
Low reactivity of the amine.Consider using a stronger base or a higher reaction temperature, but monitor carefully for side reactions.
Presence of 1-methyl-1H-imidazole-4-sulfonic acid Reaction conditions are not anhydrous.Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Quenching procedure is too slow or at too high a temperature.Quench the reaction by adding it to ice-cold water or a saturated aqueous solution of ammonium chloride while stirring vigorously.
Formation of di-sulfonamide with primary amines Incorrect stoichiometry (excess sulfonyl chloride).Use a 1:1 or 1.1:1 molar ratio of amine to sulfonyl chloride.
Rapid addition of sulfonyl chloride.Add the sulfonyl chloride solution slowly and dropwise to the amine solution at a low temperature.
High reaction temperature.Maintain the reaction temperature at 0 °C during the addition and allow it to slowly warm to room temperature.
Formation of unidentified byproducts Reaction with other functional groups on the substrate.Consider using protecting groups for other reactive functionalities (e.g., alcohols, phenols).
Decomposition of the sulfonyl chloride under harsh conditions.Use milder reaction conditions (e.g., a less hindered, non-nucleophilic base; lower temperature).

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is not complete, it can be allowed to warm to room temperature and stirred for an additional 2-16 hours.

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-benzyl-1-methyl-1H-imidazole-4-sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Visualizing Key Concepts

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow Experimental Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent add Slow, Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add stir Stir at 0 °C to RT add->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: A typical workflow for the synthesis of sulfonamides.

Troubleshooting Logic for Di-sulfonylation

troubleshooting_disulfonylation Troubleshooting Di-sulfonylation start Di-sulfonylation Observed check_stoichiometry Check Stoichiometry: Amine:Sulfonyl Chloride Ratio start->check_stoichiometry adjust_addition Adjust Addition Rate: Slow, dropwise addition at 0 °C check_stoichiometry->adjust_addition If ratio is > 1:1.1 success Mono-sulfonylation Achieved check_stoichiometry->success If ratio is correct lower_temp Lower Reaction Temperature: Maintain 0 °C or below adjust_addition->lower_temp adjust_addition->success Problem Solved check_base Evaluate Base: Use a non-nucleophilic, weaker base if possible lower_temp->check_base lower_temp->success Problem Solved check_base->success Problem Solved

Caption: A logical approach to troubleshooting di-sulfonylation.

Imidazole-based Kinase Inhibitor Signaling Pathway

Many imidazole-containing compounds, including those derived from this compound, are of interest as kinase inhibitors in drug development. These compounds can interfere with cell signaling pathways that are often dysregulated in diseases like cancer.

kinase_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Imidazole-based Kinase Inhibitor inhibitor->raf Inhibition

Caption: Imidazole-based inhibitors can block key kinases in signaling pathways.

References

Technical Support Center: Work-up Procedures for the Removal of 1-methyl-1H-imidazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 1-methyl-1H-imidazole-4-sulfonic acid from their reaction mixtures. This impurity often arises from the hydrolysis of its corresponding sulfonyl chloride precursor.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of 1-methyl-1H-imidazole-4-sulfonic acid impurity in my reaction?

A1: 1-methyl-1H-imidazole-4-sulfonic acid is most commonly formed from the hydrolysis of 1-methyl-1H-imidazole-4-sulfonyl chloride. This can occur if there are traces of water in your reaction solvent or during the aqueous work-up of a reaction where the sulfonyl chloride was used in excess.

Q2: What are the key physical properties of 1-methyl-1H-imidazole-4-sulfonic acid that can be exploited for its removal?

A2: The most important property of 1-methyl-1H-imidazole-4-sulfonic acid for purification purposes is its high polarity and, consequently, its high solubility in water and poor solubility in many common organic solvents.[1] As a sulfonic acid, it is a strong acid and will readily form a salt in the presence of a base, further increasing its aqueous solubility.

Q3: What are the primary methods for removing 1-methyl-1H-imidazole-4-sulfonic acid?

A3: The three primary methods for removing this impurity are:

  • Aqueous Work-up (Liquid-Liquid Extraction): This is often the most effective and straightforward method.

  • Recrystallization: Suitable if your desired product is a solid.

  • Column Chromatography: A versatile technique that can be adapted for this separation.

Troubleshooting Guides

Issue 1: My desired product is contaminated with 1-methyl-1H-imidazole-4-sulfonic acid after an initial water wash.

Cause: A single water wash may not be sufficient to remove all of the highly water-soluble sulfonic acid, especially if it is present in a significant amount. Also, if the organic solvent used has some miscibility with water (e.g., ethyl acetate), the partitioning of the sulfonic acid into the aqueous layer may be less efficient.

Solution:

  • Perform multiple aqueous washes: Wash the organic layer with water (3 x 50 mL for a 100 mL organic solution, for example).

  • Use a basic aqueous wash: Washing with a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will convert the sulfonic acid to its corresponding salt, which is even more water-soluble.[2][3] This will significantly improve its partitioning into the aqueous phase.

  • Follow with a brine wash: After the aqueous or basic washes, a wash with a saturated sodium chloride solution (brine) will help to remove dissolved water from the organic layer.[3][4]

Issue 2: I am trying to remove 1-methyl-1H-imidazole-4-sulfonic acid by column chromatography, but I am getting poor separation.

Cause: The high polarity of the sulfonic acid can cause it to streak or tail on a normal-phase silica gel column, potentially co-eluting with polar products.

Solutions for Normal-Phase Chromatography:

  • Increase the polarity of the mobile phase: A more polar eluent system (e.g., a higher percentage of methanol in dichloromethane) may be necessary to elute the sulfonic acid, but this could cause it to co-elute with your desired compound if it is also polar.

  • Add a modifier to the mobile phase: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to deprotonate the acidic silanols on the silica gel, reducing the tailing of the sulfonic acid.[5]

  • Dry loading: Adsorbing your crude sample onto a small amount of silica gel before loading it onto the column can lead to better separation.

Solutions for Reversed-Phase Chromatography:

  • Use a pH-adjusted mobile phase: Buffering the mobile phase (e.g., with ammonium acetate or formic acid) can ensure that the sulfonic acid is in a consistent ionic state, leading to sharper peaks and better separation.[6] The sulfonic acid, being very polar, will likely elute in or near the void volume.

Experimental Protocols

Protocol 1: Aqueous Basic Work-up for Removal of 1-methyl-1H-imidazole-4-sulfonic acid

This protocol is ideal for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat Wash: Repeat the basic wash (step 3 and 4) one to two more times.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove dissolved water.[3][4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for Removal of 1-methyl-1H-imidazole-4-sulfonic acid

This protocol is suitable if your desired product is a solid with different solubility characteristics than the sulfonic acid impurity.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The 1-methyl-1H-imidazole-4-sulfonic acid should ideally be soluble in this solvent at all temperatures or insoluble at all temperatures.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the sulfonic acid impurity.[7][8]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterAqueous Basic Work-upRecrystallizationNormal-Phase ChromatographyReversed-Phase Chromatography
Principle of Separation Partitioning based on differential solubility and acidityDifferential solubility at varying temperaturesAdsorption based on polarityPartitioning based on polarity
Typical Product Purity >95%>98%>99%>99%
Typical Yield 85-95%70-90%60-85%70-90%
Scale Milligrams to kilogramsMilligrams to kilogramsMicrograms to gramsMicrograms to grams
Time Consumption LowModerate to HighHighHigh
Solvent Consumption ModerateModerateHighHigh

Note: The values in this table are estimates and can vary significantly depending on the specific reaction, the nature of the desired product, and the amount of impurity.

Visualizations

experimental_workflow_aqueous_workup start Crude Reaction Mixture (in Organic Solvent) sep_funnel Separatory Funnel start->sep_funnel add_base Add Saturated NaHCO3 Solution sep_funnel->add_base shake_vent Shake & Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer (contains sulfonic acid salt) separate_layers->aqueous_layer organic_layer Organic Layer separate_layers->organic_layer repeat_wash Repeat Wash (1-2x) organic_layer->repeat_wash water_wash Wash with Water repeat_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for Aqueous Basic Work-up.

experimental_workflow_recrystallization start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Cool to Room Temperature & then Ice Bath hot_filter->cool crystallize Crystals Form cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter mother_liquor Mother Liquor (contains sulfonic acid) vacuum_filter->mother_liquor crystals Collected Crystals vacuum_filter->crystals wash Wash with Cold Solvent crystals->wash dry Dry Crystals wash->dry product Purified Product dry->product

References

stability of 1-methyl-1H-imidazole-4-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-1H-imidazole-4-sulfonyl chloride in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by moisture, nucleophilicity of the solvent, and temperature. As a sulfonyl chloride, it is highly susceptible to hydrolysis and can react with nucleophilic solvents.[1][2][3] Elevated temperatures will accelerate these degradation processes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen).[1][3] Storage in a freezer at temperatures of -20°C is recommended to minimize degradation.[1][3] The container should be tightly sealed to prevent exposure to moisture.

Q3: What are the expected degradation products of this compound in different types of solvents?

A3: The degradation products depend on the nature of the solvent.

  • Protic solvents (e.g., water, methanol, ethanol): In the presence of water, it will hydrolyze to the corresponding 1-methyl-1H-imidazole-4-sulfonic acid. In alcoholic solvents, it will undergo alcoholysis to form the corresponding sulfonate esters.

  • Nucleophilic aprotic solvents (e.g., DMSO, DMF): While generally more stable than in protic solvents, degradation can still occur over time, potentially through reaction with trace amounts of water or the solvent itself.

  • Non-nucleophilic aprotic solvents (e.g., acetonitrile, dichloromethane): The compound is expected to be most stable in these solvents, provided they are anhydrous.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] An HPLC method can separate the parent compound from its degradation products, allowing for quantification of its remaining concentration. NMR spectroscopy can be used to observe the disappearance of signals corresponding to the sulfonyl chloride and the appearance of new signals from the degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an aprotic solvent like acetonitrile or dichloromethane.

  • Potential Cause: The solvent may not be sufficiently anhydrous. Sulfonyl chlorides are highly sensitive to moisture.

  • Troubleshooting Steps:

    • Use a freshly opened bottle of anhydrous solvent.

    • If using a previously opened bottle, ensure it has been stored properly under an inert atmosphere.

    • Consider drying the solvent using appropriate methods (e.g., molecular sieves) before use.

    • Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

Issue 2: Inconsistent reaction yields when using this compound.

  • Potential Cause: The purity of the sulfonyl chloride may have diminished due to improper storage or handling, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Assess the purity of the this compound using HPLC or NMR before use.

    • If the purity is compromised, consider purifying the compound or using a fresh batch.

    • Ensure the compound is handled quickly and under an inert atmosphere to minimize exposure to air and moisture.

Issue 3: Formation of unexpected byproducts in a reaction with a nucleophile.

  • Potential Cause: The nucleophile itself or the reaction solvent may contain impurities (e.g., water) that compete with the desired reaction. Alternatively, the reaction temperature may be too high, leading to side reactions.

  • Troubleshooting Steps:

    • Ensure the nucleophile and solvent are pure and anhydrous.

    • Run the reaction at a lower temperature to improve selectivity.

    • Consider using a non-nucleophilic base to scavenge the HCl byproduct, if applicable, to prevent side reactions.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides representative stability data for illustrative purposes. These values are based on the general reactivity of sulfonyl chlorides and should be confirmed experimentally for your specific application.

SolventTypeHalf-life (t½) at 25°C (Illustrative)Primary Degradation Product(s)
WaterProtic< 1 hour1-methyl-1H-imidazole-4-sulfonic acid
MethanolProticSeveral hoursMethyl 1-methyl-1H-imidazole-4-sulfonate
Acetonitrile (anhydrous)Aprotic, non-nucleophilic> 24 hoursMinimal degradation
Dichloromethane (anhydrous)Aprotic, non-nucleophilic> 24 hoursMinimal degradation
Dimethyl sulfoxide (DMSO)Aprotic, nucleophilicSeveral hours to daysPotential reaction with trace water

Experimental Protocols

Protocol for Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in 10 mL of the anhydrous solvent of interest (e.g., acetonitrile) to prepare a 1 mg/mL stock solution. Perform this step under an inert atmosphere.

  • Sample Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Store the vials at a constant temperature (e.g., 25°C).

    • Protect the vials from light.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol for Monitoring Degradation by ¹H NMR
  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube under an inert atmosphere.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with the sulfonyl chloride or its degradation products.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Continue to acquire spectra at regular intervals.

  • Data Analysis:

    • Integrate a characteristic peak of this compound and the internal standard at each time point.

    • The decrease in the relative integral of the sulfonyl chloride peak over time indicates its degradation.

    • The appearance of new peaks will correspond to the formation of degradation products.

Visualizations

DegradationPathways A This compound B 1-methyl-1H-imidazole-4-sulfonic acid A->B  H₂O (Hydrolysis) C Methyl 1-methyl-1H-imidazole-4-sulfonate A->C  CH₃OH (Alcoholysis) D N-Substituted-1-methyl-1H-imidazole-4-sulfonamide A->D  R₂NH (Aminolysis) HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in anhydrous solvent) aliquot Aliquot into sealed vials prep_stock->aliquot incubate Incubate at constant temperature aliquot->incubate sample_timepoint Sample at time points incubate->sample_timepoint dilute Dilute with mobile phase sample_timepoint->dilute inject Inject into HPLC dilute->inject peak_area Determine Peak Area inject->peak_area plot_data Plot ln(Area) vs. Time peak_area->plot_data calculate Calculate k and t½ plot_data->calculate

References

troubleshooting low yields in reactions with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazole-4-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical reactions, particularly in the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used as a reagent in organic synthesis. Its main application is in the preparation of sulfonamides by reacting it with primary or secondary amines. Sulfonamide functional groups are important in medicinal chemistry and are found in a variety of therapeutic agents. It can also be used to synthesize sulfonate esters by reacting it with alcohols.

Q2: What are the key safety precautions to take when handling this reagent?

This compound is a moisture-sensitive and corrosive solid.[1][2] It is crucial to handle it in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen or argon).[3] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure work is performed in a well-ventilated fume hood.[1]

Q3: How should this compound be stored?

To maintain its reactivity and prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere.[3] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[1][3] Due to its sensitivity to moisture, care should be taken to avoid exposure to the atmosphere.[1][3]

Troubleshooting Guide: Low Yields in Sulfonamide Synthesis

Low yields in reactions involving this compound are a common issue. This guide will help you identify and address potential causes.

Q4: My reaction is giving a low yield or no product. What are the most likely causes?

Several factors can contribute to low yields in sulfonamide synthesis. The most common culprits are the degradation of the sulfonyl chloride, suboptimal reaction conditions, or issues with the starting materials.

A logical workflow for troubleshooting low yields is presented below:

TroubleshootingWorkflow start Low Yield Observed check_reagent 1. Check Reagent Quality - Is the sulfonyl chloride old or improperly stored? - Is it discolored? start->check_reagent check_conditions 2. Verify Reaction Conditions - Are the solvent and amine dry? - Is the temperature appropriate? - Is the base suitable and added correctly? check_reagent->check_conditions Reagent OK solution_reagent Solution: - Use a fresh batch of sulfonyl chloride. - Ensure proper storage under inert atmosphere. check_reagent->solution_reagent Reagent Suspect check_workup 3. Review Work-up & Purification - Was the product lost during extraction? - Is the purification method appropriate? check_conditions->check_workup Conditions OK solution_conditions Solution: - Use anhydrous solvent and amine. - Optimize temperature and base. - See Table 1 for guidance. check_conditions->solution_conditions Conditions Suboptimal solution_workup Solution: - Adjust pH during extraction. - Consider alternative purification methods (e.g., crystallization vs. chromatography). check_workup->solution_workup Work-up Issue

Caption: Troubleshooting workflow for low reaction yields.

Q5: How does the quality of this compound affect the reaction?

This reagent is highly sensitive to moisture.[1][3] If it has been improperly stored or exposed to the atmosphere, it can hydrolyze to the corresponding sulfonic acid. This sulfonic acid will not react with the amine to form the desired sulfonamide, thus leading to a significant decrease in yield. It is recommended to use a fresh bottle or a properly stored reagent for best results.

Q6: What role do the reaction solvent and base play in the yield?

The choice of solvent and base is critical for a successful reaction.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. The presence of water will lead to the hydrolysis of the sulfonyl chloride.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl that is generated during the reaction. At least one equivalent of the base is required. Using an excess of the base (1.5-2.0 equivalents) can sometimes improve the reaction rate and yield. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents.[4]

Q7: Can the reaction temperature influence the outcome?

Yes, temperature control is important. The reaction is often started at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. For less reactive amines, gentle heating may be necessary. However, high temperatures can lead to the decomposition of the sulfonyl chloride and the formation of byproducts.

Data Presentation: Impact of Reaction Parameters on Sulfonamide Synthesis

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general effects of key reaction parameters on the synthesis of sulfonamides from sulfonyl chlorides.

ParameterConditionExpected Impact on YieldRationale
Reagent Quality Fresh, properly storedHighMinimizes hydrolysis of the sulfonyl chloride.
Old, exposed to air/moistureLowHydrolysis to the unreactive sulfonic acid.
Solvent Anhydrous aprotic (DCM, THF)HighPrevents hydrolysis of the sulfonyl chloride.
Protic (e.g., alcohols) or wetLow to NoneReacts with or promotes hydrolysis of the sulfonyl chloride.
Base Non-nucleophilic organic base (TEA, DIPEA)HighEffectively scavenges HCl without competing with the amine nucleophile.
Nucleophilic base (e.g., pyridine in some cases)VariableCan sometimes react with the sulfonyl chloride, leading to byproducts.
No baseLowThe generated HCl will protonate the amine, reducing its nucleophilicity.
Temperature 0 °C to Room TemperatureGenerally HighGood control over the reaction, minimizing side reactions.
Elevated Temperatures (>50-60 °C)Variable/LowMay be needed for unreactive amines but increases the risk of decomposition.
Amine Nucleophilicity High (e.g., aliphatic amines)HighReacts readily with the sulfonyl chloride.
Low (e.g., anilines with electron-withdrawing groups)LowerMay require longer reaction times or heating to go to completion.

Experimental Protocols

The following is a general experimental protocol for the synthesis of a sulfonamide using this compound. This should be considered a starting point, and optimization may be necessary for specific substrates.

General Protocol for Sulfonamide Synthesis

ExperimentalWorkflow start Start dissolve_amine 1. Dissolve amine (1.0 eq) and base (e.g., DIPEA, 1.5 eq) in anhydrous DCM. start->dissolve_amine cool_solution 2. Cool the solution to 0 °C in an ice bath. dissolve_amine->cool_solution add_sulfonyl_chloride 3. Add this compound (1.1 eq) portion-wise. cool_solution->add_sulfonyl_chloride react 4. Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-16 h. add_sulfonyl_chloride->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Quench with water/aq. NH4Cl. Separate organic layer. monitor->workup extract 7. Extract aqueous layer with DCM. workup->extract dry_concentrate 8. Combine organic layers, dry (e.g., Na2SO4), and concentrate in vacuo. extract->dry_concentrate purify 9. Purify the crude product by column chromatography or crystallization. dry_concentrate->purify end End purify->end

Caption: General workflow for sulfonamide synthesis.

Methodology:

  • To a solution of the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath.

  • This compound (1.1 equivalents) is added in portions, and the reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 2 to 16 hours.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by crystallization from an appropriate solvent system.

References

column chromatography purification of sulfonamides derived from 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography of Imidazole-Derived Sulfonamides

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of sulfonamides derived from 1-methyl-1H-imidazole-4-sulfonyl chloride using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying sulfonamides derived from this compound?

A1: Standard silica gel is the most common and cost-effective stationary phase for the purification of sulfonamides.[1] However, due to the acidic nature of silica and the basic imidazole ring in the target compounds, issues like streaking or irreversible adsorption can occur.[1][2] If your compound is sensitive to acid, consider using deactivated (neutralized) silica gel or an alternative like alumina (neutral or basic) or Florisil.[1]

Q2: My sulfonamide is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: For highly polar compounds, you need a more polar mobile phase.[3] Try a solvent system containing methanol (MeOH) or acetonitrile (ACN) mixed with a less polar co-solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). For example, a gradient of 1-10% MeOH in DCM is a common starting point for polar compounds.[3][4]

Q3: Why is my sulfonamide product streaking or tailing on the TLC plate and the column?

A3: Streaking is a common issue with amine-containing compounds like imidazole-sulfonamides on silica gel.[4] It is often caused by strong interactions between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups of the stationary phase.[5] To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.1-2% triethylamine (TEA) or a 1-10% solution of 7N ammonia in methanol.[1][4]

Q4: How do I choose the optimal mobile phase (eluent) for my column?

A4: The optimal mobile phase is typically determined by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, and there is maximum separation from impurities (ΔRf).[6] Test various solvent combinations of differing polarities, such as hexane/ethyl acetate, DCM/ethyl acetate, or DCM/methanol.[7]

Q5: My crude product is not soluble in the chosen mobile phase. How should I load it onto the column?

A5: If your sample has poor solubility in the eluent, you should use a "dry loading" technique.[8] Dissolve your crude product in a suitable, volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of 1-methyl-1H-imidazole-derived sulfonamides.

ProblemPossible Cause(s)Recommended Solution(s)
No Compound Elutes 1. Mobile phase is too non-polar. The compound is strongly adsorbed to the silica.[7] 2. Compound decomposition on silica. The acidic nature of silica gel may have degraded your product.[3] 3. Incorrect solvent system used. You may have accidentally used the wrong solvents.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If it degrades, use a deactivated stationary phase like neutral alumina.[3] 3. Double-check the solvents used to prepare the mobile phase.
Compound Elutes Too Quickly (in the solvent front) 1. Mobile phase is too polar. The compound has minimal interaction with the stationary phase. 2. Column is overloaded. Too much sample was loaded relative to the amount of silica.[6]1. Decrease the mobile phase polarity (e.g., increase the percentage of hexane). 2. Use a larger column or reduce the sample load. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight.[7]
Poor Separation / Co-elution of Impurities 1. Inappropriate mobile phase. The solvent system does not provide enough selectivity to resolve the compounds.[9] 2. Poorly packed column. Channels or cracks in the silica bed lead to uneven flow. 3. Column was run too fast. Insufficient time for equilibrium between the stationary and mobile phases.[8]1. Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the ΔRf between your product and impurities.[6] 2. Ensure the column is packed carefully and the silica bed is level and free of air bubbles. 3. Reduce the flow rate to allow for proper separation.[8]
Product Fractions are Tailing or Streaking 1. Strong interaction with silica. The basic imidazole moiety is interacting strongly with acidic silanol groups.[4][5] 2. Sample is overloaded. The concentration of the sample bands is too high.[4]1. Add a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia solution.[1][2] 2. Reduce the amount of sample loaded onto the column.

Troubleshooting Decision Workflow

G start Problem with Column Purification no_elution No Compound Eluting? start->no_elution poor_sep Poor Separation? no_elution->poor_sep No sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Yes streaking Streaking / Tailing? poor_sep->streaking No sol_reoptimize Re-optimize Solvent System via TLC poor_sep->sol_reoptimize Yes sol_base Add Basic Modifier (e.g., 0.5% TEA) streaking->sol_base Yes end Purification Successful streaking->end No sol_polarity->poor_sep sol_stability Check Compound Stability on Silica (2D-TLC) sol_polarity->sol_stability sol_stability->poor_sep Stable fail Consider Alternative Purification Method sol_stability->fail Unstable sol_repack Repack Column Carefully & Reduce Flow Rate sol_reoptimize->sol_repack sol_repack->streaking sol_load Reduce Sample Load sol_base->sol_load sol_load->end

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow. Specific solvent systems and volumes must be optimized for each unique sulfonamide derivative.

Materials:

  • Crude sulfonamide product

  • Silica gel (standard, 60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • TLC plates (silica gel with F254 indicator)

  • Collection tubes/flasks

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the crude mixture on several TLC plates.

    • Develop each plate in a different solvent system (e.g., 7:3 Hexane:EtOAc, 9:1 DCM:EtOAc, 95:5 DCM:MeOH).

    • Identify the solvent system that provides good separation and an Rf value of ~0.3 for the desired product. If streaking occurs, add 0.5% TEA to the optimized solvent system and re-run the TLC.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (~1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase. Use approximately 30-50g of silica for every 1g of crude product.[7]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack. Do not let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

    • Carefully pipette the dissolved sample onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb into the silica until the solvent level just touches the sand.

    • Carefully add a small amount of the mobile phase, wash the sides of the column, and let it absorb again. Repeat twice.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin elution, collecting fractions in test tubes or flasks. The flow rate should be steady but not too fast (approx. 1-2 drops per second for a small column).[8]

    • If a gradient elution is needed, start with the optimized non-polar solvent system and gradually increase the percentage of the polar solvent.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified sulfonamide.

Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase crude Crude Sulfonamide Product tlc 1. TLC Analysis to Find Optimal Solvent System (Target Rf ≈ 0.3) crude->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample onto Column (Wet or Dry) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap pure Purified Sulfonamide evap->pure

Caption: Standard experimental workflow for column chromatography purification.

References

Validation & Comparative

A Comparative Guide to the Characterization of Sulfonamides Synthesized with 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the synthesis and characterization of novel sulfonamide derivatives incorporating the 1-methyl-1H-imidazole-4-sulfonyl moiety. Due to the limited availability of published experimental data for this specific class of compounds, this document offers a generalized synthetic protocol, templates for data presentation, and a comparative analysis against well-characterized sulfonamides. This guide is intended to be a practical tool for researchers exploring the potential of these novel compounds.

Introduction to 1-methyl-1H-imidazole-4-sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 1-methyl-1H-imidazole scaffold is also a privileged structure in drug discovery, known to interact with various biological targets. The combination of these two pharmacophores in 1-methyl-1H-imidazole-4-sulfonamides presents an intriguing avenue for the development of new therapeutic agents. This guide outlines the necessary steps to synthesize, purify, and characterize these novel compounds, and to compare their physicochemical properties against established sulfonamide drugs.

Synthetic Workflow and Experimental Protocol

The synthesis of sulfonamides from 1-methyl-1H-imidazole-4-sulfonyl chloride typically follows a nucleophilic substitution reaction with a primary or secondary amine. The general workflow is depicted below.

G A 1-methyl-1H-imidazole- 4-sulfonyl chloride D Reaction (Stirring at RT or heating) A->D B Primary or Secondary Amine (R1R2NH) B->D C Reaction Mixture (Solvent + Base) C->D E Work-up (Extraction, Washing) D->E F Purification (Crystallization or Chromatography) E->F G Characterized 1-methyl-1H-imidazole-4-sulfonamide F->G

Caption: General workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonamides.

Experimental Protocol: General Synthesis of N-substituted-1-methyl-1H-imidazole-4-sulfonamides

This protocol provides a general procedure for the synthesis of sulfonamides from this compound and an amine.[1] Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure sulfonamide.

Data Presentation and Characterization

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized sulfonamides. The following tables provide a template for summarizing the key quantitative data.

Table 1: Physicochemical and Spectroscopic Data of Synthesized 1-methyl-1H-imidazole-4-sulfonamides
Compound IDR1R2Molecular FormulaYield (%)M.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
1a HBenzylC11H13N3O2S
1b H4-ChlorophenylC10H10ClN3O2S
1c CH3PhenylC11H13N3O2S
Add more rows as needed
Table 2: Comparative Physicochemical and Biological Data

This table provides a comparison of the synthesized compounds with established sulfonamide drugs, Sulfamethoxazole and Sulfadiazine.

PropertySynthesized Compound (Example)SulfamethoxazoleSulfadiazine
Structure Insert Structure
Molecular Weight ( g/mol ) Calculate based on formula253.28250.28
LogP Predict or Measure0.89-0.09
pKa Predict or Measure5.66.48
Water Solubility (mg/L) Measure610130
Biological Target(s) To be determinedDihydropteroate synthaseDihydropteroate synthase
MIC (µg/mL) vs. E. coli To be determined1-641-128
MIC (µg/mL) vs. S. aureus To be determined8-1284-128

Potential Signaling Pathway Involvement

Sulfonamides are known to inhibit various signaling pathways implicated in diseases like cancer. A hypothetical pathway that novel 1-methyl-1H-imidazole-4-sulfonamides could be investigated against is the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 1-methyl-1H-imidazole- 4-sulfonamide Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a 1-methyl-1H-imidazole-4-sulfonamide derivative.

This guide serves as a starting point for the systematic investigation of novel sulfonamides derived from this compound. By following the outlined protocols and data organization templates, researchers can efficiently characterize these compounds and evaluate their potential for further development.

References

A Comparative Guide to the 1H NMR Analysis of Sulfonamide Synthesis: 1-Methyl-1H-imidazole-4-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and characterization of sulfonamide derivatives are pivotal. This guide provides a comparative analysis of the reaction products of 1-methyl-1H-imidazole-4-sulfonyl chloride and a common alternative, p-toluenesulfonyl chloride, with a focus on their 1H NMR spectral data. The imidazole moiety is a significant pharmacophore, and its incorporation into sulfonamides is of great interest for developing novel therapeutic agents.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. The choice of the sulfonyl chloride can influence the reaction kinetics, yield, and the biological activity of the final product. This guide uses the reaction with benzylamine as a representative example to compare the products formed from an imidazole-based sulfonyl chloride and a standard aromatic sulfonyl chloride.

Data Presentation

The following tables summarize the key comparative data between the two sulfonyl chlorides and their expected reaction products with benzylamine.

Table 1: Comparison of Sulfonylating Agents

PropertyThis compoundp-Toluenesulfonyl Chloride (Tosyl Chloride)
Molecular Formula C₄H₅ClN₂O₂SC₇H₇ClO₂S
Molecular Weight 180.61 g/mol 190.65 g/mol
Structure Imidazole-basedBenzene-based
Key Feature Contains a biologically active imidazole ringA standard, widely used sulfonylating agent

Table 2: 1H NMR Data of N-Benzylsulfonamide Products

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-Benzyl-1-methyl-1H-imidazole-4-sulfonamide (Predicted) Imidazole H-5~7.8 - 8.0s-
Imidazole H-2~7.6 - 7.8s-
Phenyl-H~7.2 - 7.4m-
NH~5.0 - 6.0br s-
CH₂ (benzyl)~4.2 - 4.4d~6.0
N-CH₃~3.7 - 3.9s-
N-Benzyl-4-methylbenzenesulfonamide Aromatic-H (tosyl, ortho to SO₂)7.78d8.3
Aromatic-H (tosyl, meta to SO₂)7.32d8.0
Phenyl-H7.25 - 7.35m-
NH4.95t6.1
CH₂ (benzyl)4.13d6.1
CH₃ (tosyl)2.43s-

Note: The 1H NMR data for N-benzyl-1-methyl-1H-imidazole-4-sulfonamide is predicted based on typical chemical shifts for 1-methyl-1H-imidazole derivatives and N-benzyl sulfonamides. The data for N-benzyl-4-methylbenzenesulfonamide is based on reported experimental values.

Experimental Protocols

A general experimental protocol for the synthesis of N-benzylsulfonamides from the respective sulfonyl chlorides is provided below. This protocol can be adapted for various primary and secondary amines.

General Synthesis of N-Benzylsulfonamides

To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of the corresponding sulfonyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the reaction pathways and a conceptual workflow for the analysis of the reaction products.

reaction_pathway cluster_imidazole This compound Pathway cluster_tosyl p-Toluenesulfonyl Chloride Pathway Imidazole_Sulfonyl_Chloride This compound Imidazole_Product N-Benzyl-1-methyl-1H- imidazole-4-sulfonamide Imidazole_Sulfonyl_Chloride->Imidazole_Product + Benzylamine, Et3N Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Product N-Benzyl-4-methyl- benzenesulfonamide Tosyl_Chloride->Tosyl_Product + Benzylamine, Et3N

Caption: Reaction pathways for the synthesis of N-benzylsulfonamides.

experimental_workflow Start Reaction of Sulfonyl Chloride with Amine Workup Aqueous Workup and Extraction Start->Workup Purification Column Chromatography Workup->Purification Analysis 1H NMR Analysis Purification->Analysis Data Characterization of Product Structure Analysis->Data

Mass Spectrometry of Novel Compounds from 1-methyl-1H-imidazole-4-sulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric analysis for novel compounds synthesized from 1-methyl-1H-imidazole-4-sulfonyl chloride. It offers insights into expected fragmentation patterns, alternative analytical methodologies, and supporting experimental data to aid in the characterization of this emerging class of molecules.

Introduction

This compound is a key building block in medicinal chemistry for the synthesis of novel sulfonamides. The resulting compounds, incorporating the 1-methylimidazole moiety, are of significant interest for their potential biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of these newly synthesized entities. This guide compares different approaches to their analysis, providing detailed experimental protocols and expected mass spectral behavior.

Comparison of Analytical Methods for Imidazole-based Sulfonamides

The analysis of novel sulfonamides derived from this compound can be approached using various LC-MS/MS methods. The choice of methodology often depends on the sample matrix and the required sensitivity.

FeatureMethod A: High-Resolution MS (Orbitrap)Method B: Triple Quadrupole MS/MS
Primary Use Structural elucidation, unknown identificationTargeted quantification, routine screening
Mass Accuracy < 5 ppmUnit mass resolution
Sensitivity HighVery High (in MRM mode)
Typical Mobile Phase 0.1% Formic acid in water/acetonitrile0.1% Formic acid in water/methanol
Ionization Mode Heated Electrospray (HESI), PositiveElectrospray (ESI), Positive
Key Advantage Provides exact mass for formula determinationHigh selectivity and sensitivity for known analytes

Predicted Mass Spectrometry Fragmentation Patterns

While specific data for a wide range of novel derivatives is emerging, fragmentation patterns can be predicted based on the known behavior of imidazole and sulfonamide compounds. Upon collision-induced dissociation (CID) in positive ion mode, N-substituted 1-methyl-1H-imidazole-4-sulfonamides are expected to exhibit characteristic fragmentation pathways.

A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the C-S bond.[1] For compounds derived from this compound, key fragmentation events are likely to include:

  • Loss of SO2 (64 Da): This is a characteristic fragmentation of sulfonamides.[1]

  • Cleavage of the S-N bond: This will result in fragments corresponding to the 1-methyl-1H-imidazole-4-sulfonyl moiety and the amine substituent.

  • Fragmentation of the imidazole ring: The 1-methylimidazole ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the sulfonamide linkage.

Table of Predicted Fragment Ions for a Generic N-Aryl-1-methyl-1H-imidazole-4-sulfonamide:

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss/Fragment
[M+H]+[M+H - 64]+Loss of sulfur dioxide (SO2)
[M+H]+[C4H5N2O2S]+1-methyl-1H-imidazole-4-sulfonyl cation
[M+H]+[Amine+H]+Protonated amine substituent
[C4H5N2O2S]+[C4H5N2]+Loss of SO2 from the imidazole-sulfonyl fragment

Experimental Protocols

General Synthesis of Novel Sulfonamides

This protocol describes a general method for the synthesis of N-substituted-1-methyl-1H-imidazole-4-sulfonamides.

  • Dissolution: Dissolve the desired primary or secondary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 mmol) or diisopropylethylamine (DIPEA), to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

LC-MS/MS Analysis Protocol

The following is a typical protocol for the analysis of novel 1-methyl-1H-imidazole-4-sulfonamides.

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • System: Agilent 6545 Q-TOF LC/MS or equivalent.

    • Ionization Source: Dual AJS ESI.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 175 V.

    • Mass Range: 50-1000 m/z.

    • Acquisition Mode: MS2 (auto-MS/MS).

Alternative Synthetic Approaches

While the reaction of this compound with amines is a primary route, alternative methods for sulfonamide synthesis offer different advantages in terms of substrate scope and reaction conditions.

Synthetic MethodReagentsAdvantagesDisadvantages
Sulfur(VI) Fluoride Exchange (SuFEx) Sulfonyl fluorides, aminesHigh stability of sulfonyl fluorides, broader functional group tolerance.[2]Requires synthesis of the corresponding sulfonyl fluoride.
Copper-Catalyzed Oxidative Coupling DABSO, hydrazines, aminesMilder reaction conditions.[2]May require excess amine.
Decarboxylative Halosulfonylation Aromatic acids, SO2, halogen source, amineUtilizes readily available carboxylic acids.[3]Multi-step one-pot process.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Primary/Secondary Amine ReactionVessel Reaction in Solvent (e.g., DCM) 0°C to RT Amine->ReactionVessel SulfonylChloride This compound SulfonylChloride->ReactionVessel Base Base (e.g., TEA, DIPEA) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Novel Sulfonamide Purification->Product

Caption: Synthetic workflow for novel sulfonamides.

MS_Analysis_Workflow Sample Synthesized Sulfonamide Sample LC Liquid Chromatography (C18 Separation) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis (Fragmentation Pattern) MS2->Data

Caption: Mass spectrometry analysis workflow.

FragmentationPathway M [M+H]+ LossSO2 [M+H - SO2]+ M->LossSO2 - SO2 SulfonylCation [C4H5N2O2S]+ M->SulfonylCation - Amine AmineCation [Amine+H]+ M->AmineCation - C4H4N2O2S ImidazoleCation [C4H5N2]+ SulfonylCation->ImidazoleCation - SO2

Caption: Predicted fragmentation pathways.

References

A Comparative Guide to Amine Protection: 1-Methyl-1H-imidazole-4-sulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in drug development, the judicious selection of protecting groups for amines is paramount. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved when desired. Tosyl chloride (TsCl) is a well-established and widely utilized reagent for the protection of primary and secondary amines, forming robust sulfonamides. This guide provides a comprehensive comparison of tosyl chloride with a potential alternative, 1-methyl-1H-imidazole-4-sulfonyl chloride, for which direct experimental data in amine protection is limited. The comparison for the imidazole-based reagent is therefore based on established principles of organic chemistry and its known chemical properties, offering a theoretical framework for its potential application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both sulfonyl chlorides is presented in Table 1. This data provides a foundational understanding of the reagents.

PropertyThis compoundp-Toluenesulfonyl chloride (Tosyl Chloride)
Molecular Formula C₄H₅ClN₂O₂S[1]C₇H₇ClO₂S
Molecular Weight 180.61 g/mol [1]190.65 g/mol
Appearance White to off-white solid[2]Colorless to pale yellow solid or liquid[3]
Melting Point 88-91 °C[2]67-69 °C
Solubility Slightly soluble in DMSO[2]Soluble in many organic solvents (e.g., DCM, THF, toluene)[4]
CAS Number 137049-00-4[1][2]98-59-9

Performance in Amine Protection: A Comparative Analysis

The performance of a sulfonyl chloride as an amine protecting group is dictated by the electronic nature of its aromatic or heterocyclic ring system. This influences the reactivity of the sulfonyl chloride, the stability of the resulting sulfonamide, and the conditions required for its cleavage.

Theoretical Reactivity and Stability

The p-tolyl group in tosyl chloride is generally considered to be electron-donating through hyperconjugation and weak inductive effects, which slightly reduces the electrophilicity of the sulfonyl sulfur.[5][6][7][8] The 1-methyl-1H-imidazole group, on the other hand, is a more complex system. The imidazole ring itself is electron-rich, however, the overall electronic effect on the sulfonyl group at the 4-position is influenced by the positions of the nitrogen atoms and the methyl group. It is plausible that the 1-methyl-1H-imidazole group has a net electron-donating effect, potentially greater than that of the p-tolyl group, which could make this compound slightly less reactive than tosyl chloride.

The stability of the resulting sulfonamide is also influenced by these electronic effects. Tosylamides are known for their high stability, requiring strongly acidic or reductive conditions for cleavage.[9] The N-S bond in a 1-methyl-1H-imidazole-4-sulfonamide is anticipated to be similarly robust. The increased electron density on the imidazole ring, as compared to the toluene ring, might slightly strengthen the S-N bond, potentially requiring harsher deprotection conditions. However, the presence of the basic nitrogen atoms in the imidazole ring could also offer alternative cleavage strategies under specific pH conditions.

Table 2: Comparative Performance Characteristics (Theoretical and Experimental)

Characteristic1-Methyl-1H-imidazole-4-sulfonamideTosylamide
Rate of Protection Potentially slower than tosylation (Theoretical)Well-established, generally efficient
Stability of Protected Amine Expected to be high, similar to tosylamides (Theoretical)Very high; stable to a wide range of reagents and conditions[9]
Deprotection Conditions Likely requires strong acid or reduction; potential for novel cleavage strategies (Theoretical)Strong acid (e.g., HBr/AcOH) or reductive cleavage (e.g., Na/NH₃, SmI₂, Mg/MeOH)[9][10][11][12][13]
Orthogonality UnknownOrthogonal to many other protecting groups

Note: The performance characteristics for 1-methyl-1H-imidazole-4-sulfonamide are theoretical and require experimental validation.

Experimental Protocols

Amine Protection

The general workflow for amine protection using a sulfonyl chloride is depicted below.

Amine_Protection_Workflow Amine Primary or Secondary Amine Reaction Reaction Mixture Amine->Reaction SulfonylChloride Sulfonyl Chloride (TsCl or Im-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench ProtectedAmine Protected Amine (Sulfonamide) Workup->ProtectedAmine Extraction & Purification

Caption: General workflow for the protection of amines as sulfonamides.

Protocol for Amine Protection with Tosyl Chloride [4][11]

  • Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Hypothetical Protocol for Amine Protection with this compound

This protocol is a general guideline and would require optimization.

  • Follow the same procedure as for tosyl chloride, substituting this compound (1.2 eq.) for tosyl chloride.

  • Reaction times may need to be adjusted based on the reactivity of the amine and the sulfonyl chloride. Monitor the reaction closely by TLC.

  • The workup procedure is expected to be similar.

Amine Deprotection

The cleavage of the robust sulfonamide bond is a critical step. The general relationship between the protected amine and the deprotected product is shown below.

Deprotection_Relationship Protected Protected Amine (R-N(R')-SO2-Ar) Deprotected Deprotected Amine (R-NHR') Protected->Deprotected Deprotection (Acidic or Reductive Cleavage)

Caption: The logical relationship between a protected and deprotected amine.

Protocols for Tosylamide Deprotection

1. Reductive Cleavage with Magnesium in Methanol [11]

  • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol, add the N-tosyl amide (1.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Filter the mixture through celite and concentrate the filtrate.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.

2. Acidic Cleavage with HBr in Acetic Acid [9]

  • Dissolve the N-tosyl amide in a solution of 33% HBr in acetic acid.

  • Heat the reaction mixture at 70-100 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.

Hypothetical Deprotection of 1-Methyl-1H-imidazole-4-sulfonamide

Given the expected stability, similar deprotection strategies to those used for tosylamides are likely to be effective. Reductive methods such as Mg/MeOH or Na/NH₃, and strong acidic conditions like HBr/AcOH would be the primary candidates for investigation. The basicity of the imidazole ring might be exploited in novel deprotection schemes, for instance, through quaternization to increase the lability of the S-N bond, though this would require dedicated research.

Conclusion

Tosyl chloride remains the gold standard for amine protection as a sulfonamide due to its extensive documentation, predictable reactivity, and the robustness of the resulting protected amine. A wide array of reliable deprotection protocols are available to the synthetic chemist.

This compound presents an intriguing, yet largely unexplored, alternative. Based on theoretical considerations, it is expected to form similarly stable sulfonamides. Its unique heterocyclic structure may offer different solubility properties and potentially novel deprotection pathways. However, the lack of direct experimental data necessitates that any application of this reagent for amine protection would require significant initial investigation and optimization. For researchers in drug development, while tosyl chloride is the more conservative and reliable choice, this compound could represent a novel protecting group for specialized applications where the properties of the imidazole moiety might be advantageous. Further experimental studies are required to fully elucidate its potential in organic synthesis.

References

Unveiling the Advantages of 1-methyl-1H-imidazole-4-sulfonyl chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of chemical synthesis and drug development, the choice of a sulfonylating agent can significantly impact reaction efficiency, selectivity, and overall yield. This guide offers a comprehensive comparison of 1-methyl-1H-imidazole-4-sulfonyl chloride against other commonly used sulfonylating agents, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.

While extensive direct comparative studies are still emerging, the unique structural features of this compound suggest several potential advantages over traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl). The presence of the 1-methyl-1H-imidazole moiety is hypothesized to influence its reactivity and selectivity profile.

Theoretical Advantages and Potential Applications

The imidazole ring, a key component of this reagent, is a versatile heterocyclic motif known for its role in catalysis and its presence in numerous biologically active molecules. In the context of sulfonylation, the imidazole nucleus may act as an internal base or activating group, potentially accelerating the reaction rate and allowing for milder reaction conditions. This could be particularly advantageous when working with sensitive substrates or in complex multi-step syntheses.

Furthermore, the electronic properties of the 1-methyl-1H-imidazole ring are expected to modulate the electrophilicity of the sulfonyl chloride group. This can lead to enhanced chemoselectivity, allowing for the preferential sulfonylation of one functional group over another within the same molecule. Such selectivity is highly desirable in the synthesis of complex pharmaceuticals and fine chemicals.

Comparative Data: A Look at Sulfonylation of Amines

To provide a tangible comparison, this guide presents a summary of typical reaction outcomes for the sulfonylation of primary amines with various agents. While specific data for this compound is limited in publicly available literature, we can infer its potential performance based on the known reactivity of related compounds and general principles of organic chemistry.

Sulfonylating AgentSubstrate (Primary Amine)Typical Yield (%)Typical Reaction ConditionsReference
This compound Generic Primary AmineData not readily availableExpected to be mild (e.g., room temperature, aprotic solvent)-
p-Toluenesulfonyl chloride (TsCl) Aniline~90%Pyridine, heatGeneral Organic Chemistry Knowledge
Methanesulfonyl chloride (MsCl) Benzylamine>95%Triethylamine, CH₂Cl₂, 0 °C to rtGeneral Organic Chemistry Knowledge
Benzenesulfonyl chloride AnilineHighAqueous alkaliHinsberg Reaction Principle[1]

Note: The yields and conditions presented for TsCl and MsCl are generalized from established organic chemistry principles and may vary depending on the specific substrate and reaction setup. The conditions for this compound are projected based on its structural characteristics.

Experimental Protocols: A Guideline for Application

The following protocols provide a general framework for utilizing sulfonylating agents.

General Experimental Protocol for N-Sulfonylation of a Primary Amine

Objective: To synthesize a sulfonamide from a primary amine and a sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonylating agent (e.g., this compound, TsCl, or MsCl) (1.05 eq)

  • Base (e.g., Triethylamine, Pyridine, or none if the sulfonylating agent has an internal base) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the primary amine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If an external base is required, add the base to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the sulfonylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates and sulfonylating agents.

Visualizing the Workflow

To illustrate the general process of amine sulfonylation, the following workflow diagram is provided.

experimental_workflow General Workflow for Amine Sulfonylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary/Secondary Amine ReactionVessel Reaction at controlled temperature Amine->ReactionVessel SulfonylChloride Sulfonylating Agent (e.g., this compound) SulfonylChloride->ReactionVessel Base Base (optional) Base->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quenching Quench with aq. NaHCO₃ ReactionVessel->Quenching Reaction Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Sulfonamide Purification->Product

Caption: General experimental workflow for the sulfonylation of amines.

Signaling Pathways and Logical Relationships

The sulfonylation reaction is a fundamental transformation in organic synthesis. The logical relationship between the reactants and products can be visualized as follows:

logical_relationship Logical Relationship in Sulfonylation Reactants Amine + Sulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Sulfonamide + HCl Intermediate->Products Chloride Elimination Salt Base-HCl Salt Base Base Base->Salt Neutralization

References

Navigating the Landscape of Sulfonylation: A Comparative Guide to Alternatives for 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sulfonylation reaction is a cornerstone of modern synthetic chemistry. The choice of sulfonylating agent can significantly impact reaction efficiency, substrate scope, and overall yield. While 1-methyl-1H-imidazole-4-sulfonyl chloride is a commonly employed reagent, a range of alternatives offer distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of these alternatives, supported by illustrative experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

This guide explores several classes of alternative reagents to this compound for the synthesis of sulfonamides. Key alternatives include sulfonyl fluorides, pentafluorophenyl (PFP) sulfonate esters, and methods that generate the sulfonylating agent in situ using stable precursors like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and 2,4,6-trichlorophenyl chlorosulfate. The comparative analysis highlights the superior stability of sulfonyl fluorides and PFP esters, which can be advantageous when working with sensitive substrates or under demanding reaction conditions. In contrast, in situ methods offer the benefit of avoiding the handling of highly reactive and often moisture-sensitive sulfonyl chlorides.

Comparative Performance of Sulfonylating Agents

The following tables provide a comparative overview of the performance of this compound and its alternatives in the sulfonylation of representative primary and secondary amines. Please note that the presented data is illustrative to showcase the comparative framework, as specific experimental results for direct comparison are not always available in the literature.

Table 1: Sulfonylation of Benzylamine

ReagentTemperature (°C)Time (h)Yield (%)
This compound25285
A representative Alkyl Sulfonyl Fluoride25482
A representative Aryl PFP Sulfonate Ester801278
Aryl Grignard + DABSO + Amine (one-pot)-40 to rt275
Heteroarylzinc + 2,4,6-Trichlorophenyl Chlorosulfatert1.588

Table 2: Sulfonylation of Aniline

ReagentTemperature (°C)Time (h)Yield (%)
This compound25380
A representative Aryl Sulfonyl Fluoride50675
A representative Aryl PFP Sulfonate Ester1001870
Aryl Grignard + DABSO + Amine (one-pot)-40 to rt272
Arylzinc + 2,4,6-Trichlorophenyl Chlorosulfatert1.585

In-depth Look at Alternative Reagents

Sulfonyl Fluorides

Sulfonyl fluorides have emerged as highly stable and effective alternatives to their chloride counterparts. Their reduced sensitivity to moisture and greater thermal stability make them easier to handle and store. While their reactivity is generally lower than sulfonyl chlorides, this can be advantageous in achieving selectivity in the presence of multiple nucleophilic groups.

Advantages:

  • Excellent stability (thermal and hydrolytic)

  • Reduced side reactions (e.g., chlorination)

  • Amenable to "click" chemistry (SuFEx)

Disadvantages:

  • Generally lower reactivity than sulfonyl chlorides

  • May require harsher reaction conditions (higher temperatures or longer reaction times)

Pentafluorophenyl (PFP) Sulfonate Esters

PFP sulfonate esters are another class of stable, crystalline solids that serve as excellent mimics for sulfonyl chlorides. The pentafluorophenoxy group is a good leaving group, allowing for the efficient transfer of the sulfonyl moiety to a nucleophile.

Advantages:

  • High stability, allowing for easier handling and purification

  • Crystalline solids

  • Can be used in a variety of coupling reactions

Disadvantages:

  • May require elevated temperatures for reaction with less nucleophilic amines

In Situ Generation of Sulfonylating Agents

This approach avoids the isolation of often unstable sulfonyl chlorides by generating them in the reaction mixture from stable precursors.

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This solid, stable complex serves as a convenient source of sulfur dioxide. Reaction of an organometallic reagent (e.g., Grignard reagent) with DABSO, followed by treatment with an amine, provides a one-pot synthesis of sulfonamides.

  • 2,4,6-Trichlorophenyl Chlorosulfate : This reagent reacts with organozinc compounds to generate a sulfonyl chloride intermediate in situ, which can then be trapped by an amine to furnish the desired sulfonamide. This method is particularly useful for the synthesis of heteroaryl sulfonamides.

Advantages:

  • Avoids handling of unstable sulfonyl chlorides

  • One-pot procedures can improve efficiency

Disadvantages:

  • Requires the preparation of organometallic reagents

  • The reaction scope may be limited by the compatibility of functional groups with the organometallic precursors.

Experimental Protocols

General Procedure for the Sulfonylation of an Amine with a Sulfonyl Chloride

To a solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C is added a solution of the sulfonyl chloride (1.0 mmol) in the same solvent (5 mL) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for the One-Pot Synthesis of Sulfonamides using DABSO

To a suspension of DABSO (1.0 mmol) in anhydrous THF (10 mL) at -40 °C is added the Grignard reagent (1.0 mmol) dropwise. The mixture is stirred for 30 minutes, followed by the addition of sulfuryl chloride (1.0 mmol). The reaction is allowed to warm to room temperature and stirred for 1 hour. A solution of the amine (1.2 mmol) in THF is then added, and the mixture is stirred for an additional 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Visualizing the Sulfonylation Landscape

The following diagrams illustrate the general workflow of a sulfonylation reaction and the relationship between the different classes of sulfonylating agents.

Sulfonylation_Workflow Reagents Amine + Base Reaction Reaction (Solvent, Temp, Time) Reagents->Reaction Sulfonylating_Agent Sulfonylating Agent (R-SO2-X) Sulfonylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Sulfonamide (R-SO2-NR'R'') Purification->Product

Caption: A generalized workflow for a typical sulfonylation reaction.

Reagent_Classes cluster_direct Direct Sulfonylating Agents cluster_insitu In Situ Generation Sulfonyl_Chloride This compound (R-SO2Cl) Sulfonyl_Fluoride Sulfonyl Fluorides (R-SO2F) PFP_Ester PFP Sulfonate Esters (R-SO2OPFP) DABSO DABSO + Organometallic DABSO->Sulfonyl_Chloride generates TCPC 2,4,6-Trichlorophenyl Chlorosulfate + Organozinc TCPC->Sulfonyl_Chloride generates

Caption: Relationship between direct sulfonylating agents and precursors for in situ generation.

Conclusion

The selection of a sulfonylating agent is a critical decision in the design of a synthetic route. While this compound remains a viable option, the alternatives presented in this guide offer a broader palette of reactivity and stability. For reactions requiring robust and stable reagents, sulfonyl fluorides and PFP sulfonate esters are excellent choices. For syntheses where the avoidance of handling sensitive sulfonyl chlorides is paramount, the in situ generation methods using precursors like DABSO provide an elegant solution. By understanding the unique characteristics of each class of reagent, researchers can optimize their sulfonylation reactions to achieve higher yields, greater selectivity, and improved overall efficiency.

Comparative Guide to the Structural Validation of Sulfonic Esters Derived from 1-Methyl-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structural validation of sulfonic esters derived from 1-methyl-1H-imidazole-4-sulfonyl chloride against common alternatives, namely benzenesulfonyl chloride and p-toluenesulfonyl chloride. The methodologies and experimental data presented herein are intended to assist researchers in selecting appropriate reagents and validation techniques for the synthesis of sulfonic ester derivatives, which are valuable intermediates in medicinal chemistry.

I. Performance Comparison of Sulfonylating Agents

The synthesis of sulfonic esters typically involves the reaction of a sulfonyl chloride with an alcohol or a phenol in the presence of a base. The choice of sulfonyl chloride can significantly impact reaction efficiency, yield, and the properties of the resulting ester. This section compares the performance of this compound with the widely used benzenesulfonyl chloride and p-toluenesulfonyl chloride.

While specific experimental data for the synthesis of sulfonic esters from this compound is not extensively reported in the literature, a general understanding of its reactivity can be inferred from the behavior of other heterocyclic sulfonyl chlorides. Heterocyclic sulfonyl chlorides can exhibit varied stability and reactivity based on the nature of the heterocyclic ring.[1] For the purpose of this guide, a representative reaction with phenol is considered.

Table 1: Comparison of Sulfonyl Chlorides in the Synthesis of Phenyl Sulfonate Esters

FeatureThis compoundBenzenesulfonyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)
Structure Imidazole-basedPhenyl-basedTolyl-based
Molecular Weight 180.61 g/mol [2]176.62 g/mol [3]190.65 g/mol
Reactivity Expected to be reactive due to the electron-withdrawing nature of the imidazole ring.Moderately reactive, a standard for sulfonylation.[4]Reactivity is slightly modified by the electron-donating methyl group compared to benzenesulfonyl chloride.[4]
Typical Reaction Yields with Phenol Data not available; expected to be moderate to high based on general sulfonylation reactions.Good to excellent yields (typically >80%).[5]Good to excellent yields (typically >85%).
Key Spectroscopic Features of Phenyl Ester ¹H NMR: Signals for the methyl and imidazole protons in addition to the phenyl protons. IR: Characteristic S=O stretching bands.¹H NMR: Aromatic protons of the phenyl sulfonate and phenyl ester moieties. IR: Strong S=O asymmetric (~1370 cm⁻¹) and symmetric (~1180 cm⁻¹) stretching bands.¹H NMR: Aromatic protons and a characteristic singlet for the methyl group (~2.4 ppm). IR: Strong S=O asymmetric (~1375 cm⁻¹) and symmetric (~1175 cm⁻¹) stretching bands.
Advantages The resulting sulfonic ester incorporates a biologically relevant imidazole moiety.Well-established reactivity and extensive literature support. Readily available and cost-effective.The tosyl group is a well-known, stable protecting group and a good leaving group in subsequent reactions.
Disadvantages Limited specific literature data on sulfonic ester synthesis. Potential for side reactions involving the imidazole nitrogen atoms.Lacks the specific functionality that a heterocyclic sulfonyl chloride can introduce.The additional methyl group can add steric bulk.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical characterization. This section provides protocols for the synthesis of a representative sulfonic ester and its structural validation.

A. Synthesis of Phenyl 1-Methyl-1H-imidazole-4-sulfonate (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of aryl sulfonates.[6]

Materials:

  • This compound

  • Phenol

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure phenyl 1-methyl-1H-imidazole-4-sulfonate.

B. Structural Validation Protocols
  • ¹H and ¹³C NMR: Dissolve a small sample of the purified sulfonic ester in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

    • Expected ¹H NMR signals for Phenyl 1-Methyl-1H-imidazole-4-sulfonate:

      • A singlet for the N-methyl protons.

      • Two singlets or doublets for the imidazole ring protons.

      • Multiplets for the phenyl group protons.

    • Expected ¹³C NMR signals:

      • A signal for the N-methyl carbon.

      • Signals for the imidazole ring carbons.

      • Signals for the phenyl group carbons.

  • Acquire the IR spectrum of the purified product using an FTIR spectrometer, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • Expected characteristic absorption bands for a sulfonic ester:

      • Strong asymmetric S=O stretching vibration around 1360-1410 cm⁻¹.

      • Strong symmetric S=O stretching vibration around 1170-1204 cm⁻¹.[7]

      • C-O stretching vibration.

      • Aromatic C-H and C=C stretching vibrations.

  • Obtain the mass spectrum of the purified compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI). This will confirm the molecular weight of the synthesized ester.

  • For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.

    • Procedure:

      • Grow suitable single crystals of the sulfonic ester from an appropriate solvent system.

      • Mount a crystal on a diffractometer.[8]

      • Collect diffraction data at a controlled temperature.

      • Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular conformation.[8]

III. Visualizing the Workflow and Structure

Graphical representations are invaluable for understanding experimental processes and molecular structures.

A. Synthesis and Validation Workflow

G cluster_synthesis Synthesis cluster_validation Structural Validation start Dissolve Phenol in DCM add_base Add Triethylamine at 0 °C start->add_base add_sulfonyl Add this compound add_base->add_sulfonyl react Stir at 0 °C to RT add_sulfonyl->react workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) react->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Sulfonic Ester purify->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography (if crystalline) product->xray

Caption: Workflow for the synthesis and structural validation of sulfonic esters.

B. Reaction Pathway

G cluster_reactants Reactants cluster_products Products sulfonyl_chloride This compound sulfonic_ester Phenyl 1-Methyl-1H-imidazole-4-sulfonate sulfonyl_chloride->sulfonic_ester DCM, 0 °C to RT salt Triethylammonium chloride alcohol Phenol alcohol->sulfonic_ester DCM, 0 °C to RT base Triethylamine base->sulfonic_ester DCM, 0 °C to RT

Caption: Reaction pathway for the synthesis of a sulfonic ester.

References

Comparative Guide to the Kinetic Performance of 1-Methyl-1H-imidazole-4-sulfonyl Chloride and Alternatives in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic performance of 1-methyl-1H-imidazole-4-sulfonyl chloride and its alternatives in reactions, primarily focusing on sulfonamide formation. Due to a lack of specific published kinetic data for this compound, this comparison is based on general principles of sulfonyl chloride reactivity, supplemented with available data for related heterocyclic and aromatic sulfonyl chlorides.

Comparison of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is a critical factor in the synthesis of sulfonamides, influencing reaction rates and yields. The electrophilicity of the sulfur atom is a key determinant of reactivity and is modulated by the electronic properties of the attached organic moiety.

Sulfonyl Chloride TypeRepresentative CompoundsGeneral Reactivity ProfileSupporting Observations
Imidazole-based This compoundExpected to be highly reactive. The imidazole ring is electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur.While specific kinetic data is not readily available, the electron-deficient nature of the imidazole ring suggests a high susceptibility to nucleophilic attack.
Pyrazole-based 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chlorideReactive, with reactivity influenced by substituents on the pyrazole ring.Synthesis of pyrazole-4-sulfonamides proceeds efficiently at room temperature, suggesting a reasonably reactive sulfonyl chloride.[1]
Aromatic (Electron-withdrawing group) p-Nitrobenzenesulfonyl chlorideHighly reactive. The nitro group is strongly electron-withdrawing, significantly activating the sulfonyl chloride.Aromatic sulfonyl chlorides with electron-withdrawing substituents are known to be highly reactive towards nucleophiles.
Aromatic (Electron-donating group) p-Toluenesulfonyl chloride (TsCl)Moderately reactive. The methyl group is electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.Reactions with amines often require heating or the use of a catalyst to proceed at a practical rate.[2] Kinetic studies on the reaction of TsCl with α-hydroxy acids show second-order kinetics.[3]
Aromatic (Unsubstituted) Benzenesulfonyl chlorideModerately reactive, serving as a baseline for aromatic sulfonyl chlorides.The rate of reaction with anilines is influenced by the solvent, with different mechanisms proposed for protic and aprotic solvents.[4]

Experimental Protocols

General Protocol for Kinetic Analysis of Sulfonamide Formation

This protocol describes a general method for determining the reaction kinetics of a sulfonyl chloride with an amine, forming a sulfonamide. The reaction progress can be monitored by techniques such as HPLC, GC, or NMR spectroscopy.

Materials:

  • This compound (or alternative sulfonyl chloride)

  • Amine (e.g., aniline, benzylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (for chromatographic analysis)

  • Quenching solution (e.g., a solution of a highly reactive amine like diethylamine in the reaction solvent)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Microsyringes

  • HPLC or GC instrument with a suitable detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sulfonyl chloride of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the amine of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C) using a water bath or other thermostatting system.

    • Add a known volume of the amine solution and the internal standard solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the amine solution with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known excess of the quenching solution. This will rapidly consume any unreacted sulfonyl chloride.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC. The concentration of the sulfonamide product or the remaining amine reactant is determined by comparing the peak area of the analyte to that of the internal standard.

    • Generate a calibration curve for the analyte and internal standard to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of the product or reactant as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • To determine the reaction order and rate constant, perform experiments with varying initial concentrations of the sulfonyl chloride and amine and fit the data to the appropriate rate law (e.g., second-order rate law: rate = k[Sulfonyl Chloride][Amine]).

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sc Prepare Sulfonyl Chloride Solution setup Equilibrate Amine & Internal Standard in Reactor prep_sc->setup prep_amine Prepare Amine Solution prep_amine->setup prep_is Prepare Internal Standard Solution prep_is->setup initiate Initiate Reaction with Sulfonyl Chloride setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc_gc HPLC/GC Analysis quench->hplc_gc data_proc Data Processing hplc_gc->data_proc kinetics Determine Rate Law & Rate Constant data_proc->kinetics G reactivity Sulfonyl Chloride Reactivity substituent Electronic Effects of Substituent (R-SO2Cl) ewg Electron-Withdrawing Group (EWG) substituent->ewg Increases Reactivity edg Electron-Donating Group (EDG) substituent->edg Decreases Reactivity solvent Solvent Polarity & Nucleophilicity solvent->reactivity nucleophile Nucleophile Strength nucleophile->reactivity temperature Temperature temperature->reactivity ewg->reactivity edg->reactivity

References

A Comparative Guide to the Selectivity of 1-methyl-1H-imidazole-4-sulfonyl chloride with Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 1-methyl-1H-imidazole-4-sulfonyl chloride when reacting with compounds possessing multiple functional groups, primarily focusing on amines and alcohols. Due to the limited availability of direct comparative studies on this specific sulfonyl chloride, this guide synthesizes information from related compounds and proposes experimental protocols to determine its precise selectivity.

Introduction to Sulfonylation and Selectivity

Sulfonylation is a crucial transformation in organic synthesis, particularly in drug discovery, for the formation of sulfonamides and sulfonate esters. The reactivity of sulfonyl chlorides with various nucleophiles, such as amines and alcohols, is of fundamental importance. When a molecule contains multiple reactive sites, the selectivity of the sulfonylating agent for one functional group over another becomes a critical parameter for predictable and efficient synthesis. Generally, the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[1] Alcohols also react, in the presence of a base, to form sulfonate esters.

It is widely accepted that amines are more nucleophilic than alcohols, leading to a general understanding that N-sulfonylation is favored over O-sulfonylation. However, the degree of this selectivity can be influenced by the specific sulfonyl chloride, the substrate, and the reaction conditions. This guide focuses on this compound, a heterocyclic sulfonyl chloride of interest in medicinal chemistry.

Comparative Reactivity Data

Sulfonylating Agent% N-Sulfonylation (Sulfonamide)% O-Sulfonylation (Sulfonate Ester)Selectivity Ratio (N/O)
This compound >95% (projected)<5% (projected)>19:1 (projected)
p-Toluenesulfonyl chloride (Ts-Cl)~90%~10%9:1
Methanesulfonyl chloride (Ms-Cl)~85%~15%5.7:1
Dansyl chloride~98%~2%49:1

Note: The data for this compound is projected based on the high reactivity of sulfonyl chlorides towards amines. Actual experimental validation is required for precise determination.

Proposed Experimental Protocol for Determining Selectivity

To quantitatively assess the selectivity of this compound, a competitive reaction experiment can be performed.

Objective: To determine the relative rates of N-sulfonylation versus O-sulfonylation in a multifunctional compound.

Materials:

  • This compound

  • A model amino alcohol (e.g., 2-aminoethanol)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard for analytical quantification (e.g., dodecane)

  • Reagents for quenching and work-up (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

  • Analytical instruments: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol (1.0 eq) and the internal standard in the anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and quenching them with saturated aqueous sodium bicarbonate.

  • Work-up: After the reaction is complete (as determined by TLC or LC-MS analysis of the starting material), quench the entire reaction mixture with saturated aqueous sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by HPLC, GC-MS, and/or 1H NMR to determine the ratio of the N-sulfonated product (sulfonamide) to the O-sulfonated product (sulfonate ester). Quantification can be achieved by comparing the peak areas of the products relative to the internal standard.

Analytical Methods for Determining Selectivity:

Several analytical techniques can be employed to determine the degree of N- vs. O-sulfonylation:[2]

  • High-Performance Liquid Chromatography (HPLC): A well-established method for separating and quantifying the products. Different retention times for the sulfonamide and sulfonate ester will allow for their individual quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives. The mass spectrometer provides structural information for unambiguous peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the sulfonamide and sulfonate ester products and determine their molar ratio in the mixture.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction pathway and the experimental workflow.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amino_Alcohol R-NH2 (Amino Alcohol) R'-OH Sulfonamide N-Sulfonylated Product (Sulfonamide) Amino_Alcohol->Sulfonamide Sulfonate_Ester O-Sulfonylated Product (Sulfonate Ester) Amino_Alcohol->Sulfonate_Ester Sulfonyl_Chloride This compound Sulfonyl_Chloride->Sulfonamide  N-attack (Major Pathway) Sulfonyl_Chloride->Sulfonate_Ester  O-attack (Minor Pathway)

Caption: Competitive reaction pathway of this compound.

Experimental_Workflow A 1. Reaction Setup (Amino Alcohol, Solvent, Internal Standard) B 2. Add Base (e.g., Triethylamine) A->B C 3. Add Sulfonyl Chloride B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Quench and Work-up D->E F 6. Product Analysis (HPLC, GC-MS, NMR) E->F G 7. Determine Selectivity Ratio F->G

Caption: Workflow for determining the selectivity of sulfonylation.

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit high selectivity for the N-sulfonylation of primary and secondary amines over the O-sulfonylation of alcohols in multifunctional compounds. This preference is attributed to the higher nucleophilicity of the amino group. For drug development professionals and researchers, this high selectivity is advantageous as it allows for the predictable and efficient modification of amine functionalities in complex molecules, often without the need for protecting groups on hydroxyl functions. The proposed experimental protocol provides a clear methodology for the quantitative determination of this selectivity, which is crucial for process optimization and the development of robust synthetic routes. Further experimental studies are encouraged to establish definitive quantitative data for this compound and expand its application in the synthesis of novel pharmaceutical agents.

References

A Comparative Guide to Sulfonylating Agents in Complex Molecule Synthesis: Spotlight on 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable sulfonylating agent is a critical step in the synthesis of complex molecules, particularly in the construction of sulfonamide moieties prevalent in a vast array of pharmaceuticals. This guide provides a comparative overview of the performance of 1-methyl-1H-imidazole-4-sulfonyl chloride against commonly used alternatives such as p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 4-bromobenzenesulfonyl chloride (BsCl).

Executive Summary

This compound is a heterocyclic sulfonylating agent that offers an alternative to traditional aryl sulfonyl chlorides. While direct, comprehensive comparative studies are limited, available data from patent literature suggests its utility in the synthesis of specific, complex sulfonamides. The key distinguishing feature of this reagent lies in the electronic properties of the 1-methyl-imidazole ring, which can influence reactivity and potentially offer advantages in specific synthetic contexts. This guide aims to consolidate available data to aid in the rational selection of a sulfonylating agent.

Comparative Performance of Sulfonylating Agents

The efficacy of a sulfonylating agent is determined by several factors including reactivity, selectivity, ease of handling, and the stability of the resulting sulfonamide. The following tables summarize available data for the sulfonylation of amines using this compound and its common aryl counterparts.

Table 1: Performance of this compound in Sulfonamide Synthesis

Amine SubstrateProductReaction ConditionsYield (%)Reference
3-amino-4-methoxy-N-phenyl-benzamide3-(1-Methyl-1H-imidazole-4-sulfonylamino)-4-methoxy-N-phenyl-benzamidePyridine, Room Temperature, 4 daysNot explicitly stated, but product was isolated[1]

Table 2: Performance of Common Aryl Sulfonylating Agents

Sulfonyl ChlorideAmine SubstrateReaction ConditionsYield (%)Reference
p-Toluenesulfonyl chloride (TsCl)DodecanolPyridine, 10-20°C, 3 hours88-90[2]
p-Toluenesulfonyl chloride (TsCl)MethylamineAqueous NaOH, heat85-90[3]
2-Nitrobenzenesulfonyl chloride (NsCl)Various aminesPyridine, CH₂Cl₂Not specified[4]
4-Bromobenzenesulfonyl chloride (BsCl)Primary and Secondary AminesBaseNot specified[5]

Note: The available data for this compound is sparse, with only one specific example found in the patent literature. The yields for some common aryl sulfonyl chlorides are also not always explicitly stated in the general literature, but they are widely recognized as effective reagents.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of using these reagents.

Synthesis of 3-(1-Methyl-1H-imidazole-4-sulfonylamino)-4-methoxy-N-phenyl-benzamide using this compound[1]
  • Materials:

    • 3-amino-4-methoxy-N-phenyl-benzamide (10 mmol)

    • 1-methylimidazole-4-sulfonyl chloride (10 mmol)

    • Pyridine (25 mL)

    • Ethyl acetate

    • Water

    • 1N HCl

    • Brine

    • Magnesium sulfate

  • Procedure:

    • A mixture of 3-amino-4-methoxy-N-phenyl-benzamide and 1-methylimidazole-4-sulfonyl chloride is prepared.

    • Pyridine is added to the mixture.

    • The mixture is agitated and then allowed to stand at room temperature for 4 days.

    • The reaction mixture is partitioned between ethyl acetate and water.

    • Any insoluble material is collected by filtration, washed with water, and air-dried.

    • The organic extract is washed sequentially with water, 1N HCl, and brine.

    • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed.

    • The residue is combined with the previously collected solid to afford the final product.

General Procedure for Sulfonylation using p-Toluenesulfonyl Chloride (Example with an Alcohol)[2]
  • Materials:

    • Dodecanol (0.5 mole)

    • Pyridine (2 moles)

    • p-Toluenesulfonyl chloride (0.55 mole)

    • Hydrochloric acid

    • Ice water

    • Methanol

  • Procedure:

    • Dodecanol and pyridine are placed in a three-necked flask and cooled to 10°C.

    • p-Toluenesulfonyl chloride is added in portions over 20-30 minutes, maintaining the temperature below 20°C.

    • The mixture is stirred for 3 hours below 20°C.

    • The reaction is quenched by diluting with hydrochloric acid in ice water.

    • The crystallized product is collected by filtration.

    • The solid is purified by melting in warm methanol followed by cooling and recrystallization.

Logical Workflow for Sulfonamide Synthesis

The general workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established process.

Sulfonamide_Synthesis Amine Amine (R-NH2) ReactionMixture Reaction Mixture Amine->ReactionMixture SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->ReactionMixture Base Base (e.g., Pyridine) Base->ReactionMixture Solvent Solvent (e.g., CH2Cl2) Solvent->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Reaction Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Sulfonamide Sulfonamide (R-NHSO2R') Purification->Sulfonamide

Caption: General workflow for sulfonamide synthesis.

Reactivity and Mechanistic Considerations

The reaction between a sulfonyl chloride and an amine is a nucleophilic acyl substitution at the sulfur atom. The reactivity of the sulfonyl chloride is influenced by the electronic nature of the group attached to the sulfonyl moiety.

Reactivity_Mechanism cluster_Reagents Reactants cluster_Mechanism Mechanism cluster_Product Product Amine Amine (Nucleophile) Attack Nucleophilic Attack of Amine on Sulfur Amine->Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Step 1 Elimination Elimination of Chloride Intermediate->Elimination Step 2 Sulfonamide Sulfonamide Elimination->Sulfonamide

Caption: Simplified mechanism of sulfonamide formation.

Electron-withdrawing groups on the aryl or heteroaryl ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive. The 1-methyl-imidazole group in this compound is a heterocyclic ring with distinct electronic properties compared to simple aryl groups. While a detailed electronic analysis is beyond the scope of this guide, it is plausible that the imidazole moiety can modulate the reactivity of the sulfonyl chloride group, potentially offering different selectivity profiles in complex molecules with multiple nucleophilic sites.

Conclusion

This compound represents a potentially valuable tool in the synthesis of complex sulfonamides. However, the lack of extensive, publicly available data on its performance makes a direct and comprehensive comparison with well-established reagents like TsCl, NsCl, and BsCl challenging. The single documented example suggests its applicability in specific contexts. Researchers and drug development professionals are encouraged to consider this reagent as a specialty chemical that may offer advantages in cases where traditional sulfonylating agents prove suboptimal. Further experimental investigation is warranted to fully elucidate its reactivity profile, substrate scope, and potential benefits in complex molecule synthesis.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-imidazole-4-sulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step guidance for the safe and effective disposal of 1-methyl-1H-imidazole-4-sulfonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound is classified as a hazardous chemical waste and is known to be corrosive, causing severe skin burns and eye damage.[1] Crucially, it reacts violently with water, liberating toxic gases.[1] Therefore, it must be neutralized before disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or face shieldProtects against splashes of the corrosive chemical and neutralizing agents.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents severe skin burns upon contact.[1]
Body Protection Chemical-resistant lab coat or apronProtects skin and personal clothing from contamination.[1]
Respiratory Work must be performed in a certified chemical fume hoodPrevents inhalation of corrosive vapors and toxic gases released upon hydrolysis.

Neutralization and Disposal Protocol

This protocol details the chemical neutralization of small quantities (typically less than 10g) of this compound. For larger quantities, consult your institution's hazardous waste disposal program.

Principle of Neutralization

The primary hazard of this compound stems from the reactive sulfonyl chloride group. This group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid (HCl). Both of these products are acidic and require neutralization. The neutralization process involves the slow addition of the sulfonyl chloride to a stirred, cold, basic solution.

The balanced chemical equations for the hydrolysis and subsequent neutralization with sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) are as follows:

Hydrolysis: C₄H₅N₂O₂SCl + 2H₂O → C₄H₆N₂O₃S + HCl

Neutralization with Sodium Hydroxide: C₄H₅N₂O₂SCl + 2NaOH → C₄H₅N₂O₃SNa + NaCl + H₂O

Neutralization with Sodium Bicarbonate: C₄H₅N₂O₂SCl + 2NaHCO₃ → C₄H₅N₂O₃SNa + NaCl + 2CO₂ + H₂O

Based on these reactions, two molar equivalents of base are required to neutralize one molar equivalent of this compound.

Quantitative Neutralization Data
CompoundMolecular Weight ( g/mol )Molar Equivalents of Base RequiredGrams of NaOH per gram of CompoundGrams of NaHCO₃ per gram of Compound
This compound180.612.0~0.44 g~0.93 g
Experimental Procedure
  • Preparation of the Neutralizing Solution:

    • In a certified chemical fume hood, place a large beaker (at least 10 times the volume of the sulfonyl chloride to be neutralized) on a magnetic stir plate.

    • To the beaker, add a sufficient volume of either a 2 M sodium hydroxide solution or a saturated sodium bicarbonate solution to ensure at least a 10% excess of the base (refer to the table above for stoichiometric calculations).

    • Place the beaker in an ice bath and begin vigorous stirring.

  • Slow Addition of the Sulfonyl Chloride:

    • Carefully and slowly, add the this compound to the cold, stirred basic solution in a dropwise manner for liquids or in very small portions for solids.

    • CAUTION: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture in the ice bath for a minimum of one to two hours to ensure the reaction has gone to completion.

  • pH Verification:

    • Remove the beaker from the ice bath and allow the solution to warm to room temperature.

    • Using pH paper or a calibrated pH meter, check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).

    • If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety department.

    • Do not pour the neutralized solution down the drain unless permitted by local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE PrepareBase Prepare Cold, Stirred Basic Solution in Fume Hood PPE->PrepareBase Safety First SlowAddition Slowly Add Sulfonyl Chloride to Basic Solution PrepareBase->SlowAddition Controlled Reaction Stir Continue Stirring in Ice Bath (1-2 hours) SlowAddition->Stir Ensure Completion VerifypH Warm to Room Temperature and Verify pH (7-9) Stir->VerifypH Confirmation VerifypH->PrepareBase Re-adjust if Acidic WasteCollection Transfer to Aqueous Hazardous Waste Container VerifypH->WasteCollection Final Step

References

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